3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-[dimethoxy(methyl)silyl]propyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O4Si/c1-5-9(10)13-7-6-8-14(4,11-2)12-3/h5H,1,6-8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDBEBOBROAQSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(CCCOC(=O)C=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373328 | |
| Record name | 3-[dimethoxy(methyl)silyl]propyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13732-00-8 | |
| Record name | 3-[dimethoxy(methyl)silyl]propyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Acryloxypropyl)methyldimethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate: Synthesis, Mechanisms, and Applications in Advanced Materials
This technical guide provides a comprehensive overview of 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate, a bifunctional organosilane adhesion promoter. We will delve into its chemical structure, synthesis, and the fundamental mechanisms that underpin its utility in enhancing the performance of advanced materials. While this guide focuses on the specified acrylate-based silane, it is important to note that a significant portion of the detailed experimental data and established protocols in the scientific literature pertains to its close structural analogue, 3-[Dimethoxy(methyl)silyl]propyl methacrylate. The principles and methodologies described herein are largely transferable due to the shared dimethoxy(methyl)silyl reactive group and the similar acrylic functionality.
Introduction to Bifunctional Silane Coupling Agents
Organofunctional silanes, such as this compound, are a class of molecules that act as molecular bridges between inorganic substrates and organic polymers. Their unique chemical structure is characterized by two distinct reactive moieties:
-
A hydrolyzable dimethoxy(methyl)silyl group: This inorganic-reactive group is capable of forming strong, covalent siloxane (Si-O-Si) bonds with the surfaces of inorganic materials like glass, silica, and metal oxides.
-
A polymerizable prop-2-enoate (acrylate) group: This organic-reactive group can co-polymerize with a wide range of polymer resins through free-radical mechanisms, effectively grafting the polymer backbone to the inorganic surface.
This dual functionality allows for a significant improvement in the interfacial adhesion and, consequently, the overall mechanical and chemical properties of composite materials, adhesives, and coatings.
Chemical Structure and Properties
The chemical structure of this compound is central to its function. The propyl spacer links the inorganic-reactive silyl group to the organic-reactive acrylate group, providing the necessary flexibility for optimal surface interaction.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties:
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 13732-00-8 | [1] |
| Molecular Formula | C₉H₁₈O₄Si | [1] |
| Molecular Weight | 218.32 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 65 °C | [2] |
| Refractive Index | 1.433 | [2] |
| Flash Point | 88 °C | [2] |
Synthesis of this compound
The primary industrial synthesis route for this and similar alkoxysilanes is the hydrosilylation of an unsaturated ester with a hydridosilane. In this case, allyl acrylate is reacted with methyldimethoxysilane in the presence of a platinum catalyst.
Reaction Scheme:
Caption: Hydrosilylation of allyl acrylate with methyldimethoxysilane.
The reaction is typically carried out under an inert atmosphere to prevent side reactions. The choice of platinum catalyst (e.g., Speier's or Karstedt's catalyst) is critical for achieving high yields and selectivity for the desired γ-isomer.
Mechanism of Action as a Coupling Agent
The efficacy of this compound as a coupling agent relies on a two-step reaction mechanism: hydrolysis and condensation to bind to the inorganic surface, followed by copolymerization with the organic matrix.
Hydrolysis and Condensation
In the presence of water, the methoxy groups on the silicon atom hydrolyze to form reactive silanol (Si-OH) groups. This reaction can be catalyzed by acids or bases. These silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates (like silica or glass) to form stable, covalent Si-O-Substrate bonds. They can also self-condense with other silanol groups to form a polysiloxane network at the interface.
Mechanism Visualization:
Caption: Hydrolysis and condensation of the silane on an inorganic surface.
Copolymerization with Organic Matrix
The acrylate functional group of the silane, now anchored to the inorganic surface, can readily participate in free-radical polymerization with monomers of the organic matrix (e.g., acrylics, polyesters). This creates a covalent link between the polymer and the silane, completing the molecular bridge and ensuring a robust interface.
Applications and Experimental Protocols
This compound and its analogues are utilized in a variety of applications where enhanced adhesion and durability are required.
Surface Treatment of Fillers for Polymer Composites
Treating inorganic fillers (e.g., silica, glass fibers) with this silane prior to their incorporation into a polymer matrix significantly improves the mechanical properties of the resulting composite.
Experimental Protocol: Surface Treatment of Silica Filler
This protocol is adapted for this compound from established procedures for similar silanes.
-
Solution Preparation: Prepare a 95:5 (v/v) ethanol/water solution. Adjust the pH to 4.5-5.5 with a weak acid like acetic acid. This acidic condition promotes the hydrolysis of the methoxy groups.
-
Silane Addition: Add this compound to the ethanol/water solution to a final concentration of 1-2% by weight. Stir the solution for 15-30 minutes to allow for hydrolysis and the formation of silanols.
-
Filler Treatment: Add the silica filler to the silane solution and stir for 30-60 minutes to ensure uniform coating.
-
Washing: Decant the solution and wash the treated filler with ethanol to remove any unreacted silane.
-
Drying and Curing: Dry the treated filler in an oven at 80-110°C for 1-2 hours. This step removes the solvent and promotes the condensation reaction between the silanol groups and the filler surface.
-
Composite Fabrication: The surface-treated filler is now ready for incorporation into the desired polymer matrix (e.g., polystyrene, acrylic resin) using standard composite processing techniques like extrusion or injection molding.[3]
Workflow for Composite Fabrication:
Caption: Workflow for fabricating a polymer composite with silane-treated filler.
Expected Performance Improvements:
While specific data for the dimethoxy acrylate version is limited, studies on the similar 3-(trimethoxysilyl)propyl methacrylate have shown significant improvements in the mechanical properties of composites. For instance, in polystyrene composites reinforced with olive pomace flour, treatment with the silane resulted in:
-
Increased Young's Modulus: The rigidity of the composite is enhanced due to the improved interfacial adhesion between the filler and the polymer matrix.[3]
-
Improved Tensile Strength: The ability of the composite to withstand tensile stress is increased due to more efficient stress transfer from the matrix to the filler.[3]
-
Enhanced Thermal Stability: The onset of thermal degradation of the composite is shifted to higher temperatures.[3]
Adhesion Promoter in Coatings and Adhesives
When used as an additive in coatings and adhesive formulations, this compound can improve adhesion to a variety of substrates, including glass, metals, and plastics.[2] It also enhances the durability and chemical resistance of the cured coating or adhesive.
Experimental Protocol: Methacrylate-Based Adhesive Formulation
This is a general protocol for a two-part methacrylate adhesive, where a silane like this compound could be incorporated as an adhesion promoter, typically in Part A.
Part A (Adhesive):
| Component | Function | Typical Weight % |
| Methyl Methacrylate (MMA) | Monomer | 40-60% |
| Toughening Agent (e.g., SAN copolymer) | Improves impact resistance | 10-20% |
| Impact Modifier (e.g., MBS copolymer) | Enhances toughness | 10-20% |
| This compound | Adhesion Promoter | 1-5% |
| Cure Inhibitor (e.g., BHT) | Prevents premature polymerization | 0.05-0.2% |
Part B (Activator):
| Component | Function | Typical Weight % |
| Methyl Methacrylate (MMA) | Monomer | 50-70% |
| Cure Accelerator (e.g., amine) | Initiates polymerization | 5-15% |
| Toughening/Impact Modifying Agents | As in Part A | 20-40% |
-
Compounding: Each part is prepared by mixing the respective components until a homogeneous mixture is achieved.
-
Application: Part A and Part B are mixed, typically in a 1:1 or 10:1 ratio, immediately before application to the substrates.
-
Curing: The adhesive is allowed to cure at room temperature. The curing time will depend on the specific formulation.
Characterization
FT-IR Spectroscopy:
Key expected peaks include:
-
C=O stretch (ester): ~1720-1740 cm⁻¹
-
C=C stretch (acrylate): ~1635 cm⁻¹
-
Si-O-C stretch: ~1080-1100 cm⁻¹
-
C-H stretches (alkyl): ~2850-2960 cm⁻¹
The appearance of bands in the 1050-1100 cm⁻¹ region corresponding to Si-O-Si and Si-O-Substrate stretching after treatment of a filler would confirm the covalent bonding of the silane to the surface.[3]
¹H NMR Spectroscopy:
Expected chemical shifts (ppm):
-
CH₂=CH- (acrylate vinyl protons): ~5.8-6.4 ppm
-
-O-CH₂- (ester propyl group): ~4.1 ppm
-
-Si-(OCH₃)₂: ~3.6 ppm
-
-Si-CH₃: ~0.1 ppm
-
Propyl chain protons: ~0.6-1.7 ppm
Safety and Handling
This compound is a combustible liquid and can cause skin and eye irritation.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere.
Conclusion
This compound is a versatile and effective coupling agent that plays a crucial role in the formulation of high-performance composites, adhesives, and coatings. Its ability to form strong, durable bonds between dissimilar materials makes it an invaluable tool for researchers and professionals in the field of materials science and drug development. While much of the detailed literature focuses on its methacrylate analogue, the fundamental principles of its synthesis, reaction mechanisms, and application are directly transferable, providing a solid foundation for its use in innovative material design.
References
- Jessica Chemicals. (n.d.). 3-(dimethoxymethylsilyl)propyl Methacrylate.
- Influence of 3-(Trimethoxysilyl) Propyl Methacrylate Coupling Agent Treatment of Olive Pomace Flour Reinforced Polystyrene Composites. (2019).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84485, 3-(Dimethoxymethylsilyl)propyl methacrylate. Retrieved from [Link]
- Chow, W. S., & Ishak, Z. A. M. (2010). The Effect of 3-(Trimethoxysilyl) Propyl Methacrylate on the Mechanical, Thermal, and Morphological Properties of Poly(methyl methacrylate)/Hydroxyapatite Composites. Journal of Applied Polymer Science, 118(1), 218-228.
- Marciniec, B. (Ed.). (2020).
- β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts. (2017). International Journal of Organic Chemistry, 7, 337-346.
- Porous Copolymers of 3-(Trimethoxysilyl)propyl Methacrylate with Trimethylpropane Trimethacrylate Preparation: Structural Characterization and Thermal Degradation. (2022).
-
National Institute of Standards and Technology. (n.d.). 2-Propenoic acid, 2-methyl-, 3-(trimethoxysilyl)propyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
- Hydrosilylation of allyl derivatives with T, D and M type hydrosilanes. (2014). Journal of Organometallic Chemistry, 751, 139-145.
-
FTIR absorption spectra of (a) MMA, (b) EMA, (c) MAPTMS, (d) TEOS, (e)... (n.d.). ResearchGate. Retrieved from [Link]
- Mechanical, Antibacterial, and Physico-Chemical Properties of Three Different Polymer-Based Direct Restorative Materials: An In Vitro Study. (2023). Polymers, 15(13), 2841.
- Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. (2021). Polymers, 13(11), 1735.
- Platinum‐Based Heterogeneously Catalyzed Hydrosilylation. (2013). European Journal of Organic Chemistry, 2013(28), 6227-6235.
-
Synthesis of γ-Methacryloxypropyl-tris (trimethylsiloxy)silane. (n.d.). PrepChem.com. Retrieved from [Link]
- Processing of 3-(Trimethoxysilyl)propyl Methacrylate (TMSPM)
- Method for preparing 3-(methacryloxy)propyltrimethoxysilane. (2008). CN101121724A.
-
National Institute of Standards and Technology. (n.d.). 2-Propenoic acid, 2-methyl-, 3-(trimethoxysilyl)propyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
- Smith, B. C. (2023).
Sources
An In-depth Technical Guide to the Synthesis of (3-Acryloxypropyl)methyldimethoxysilane
This guide provides a comprehensive overview of the synthesis of (3-Acryloxypropyl)methyldimethoxysilane, a versatile organosilane coupling agent. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the core synthetic pathways, mechanistic underpinnings, and practical considerations for its preparation and characterization.
Introduction: The Significance of (3-Acryloxypropyl)methyldimethoxysilane
(3-Acryloxypropyl)methyldimethoxysilane is a bifunctional molecule featuring a reactive acrylate group and hydrolyzable methoxysilyl moieties. This unique structure allows it to act as a molecular bridge between organic polymers and inorganic substrates, enhancing adhesion, improving mechanical properties, and imparting desirable surface characteristics.[1][2] Its applications are widespread, ranging from dental composites and adhesives to coatings and a component in the synthesis of specialty polymers.[1][2] The acryloxy group's higher reactivity compared to its methacryloxy counterpart makes it particularly suitable for UV curing and other free-radical polymerization processes.[2]
The Primary Synthetic Pathway: Hydrosilylation
The most prevalent and industrially viable method for synthesizing (3-Acryloxypropyl)methyldimethoxysilane is the platinum-catalyzed hydrosilylation of allyl acrylate with methyldimethoxysilane.[3] This addition reaction involves the formation of a silicon-carbon bond across the double bond of the allyl group.
Reaction Scheme
The overall reaction can be depicted as follows:
Caption: The Chalk-Harrod Mechanism.
Key Experimental Parameters and Considerations
The successful synthesis of (3-Acryloxypropyl)methyldimethoxysilane hinges on the careful control of several experimental parameters.
Catalyst Selection
Platinum-based catalysts are the industry standard for hydrosilylation reactions due to their high efficiency and selectivity.
| Catalyst | Chemical Formula/Description | Key Characteristics |
| Karstedt's Catalyst | Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex | Highly active, soluble in common organic solvents. |
| Speier's Catalyst | Hexachloroplatinic acid (H₂PtCl₆) in isopropanol | Less expensive, but can sometimes lead to side reactions. |
The Critical Role of Polymerization Inhibitors
The acrylate functionality in both the reactant, allyl acrylate, and the product is highly susceptible to free-radical polymerization, especially at elevated temperatures. Therefore, the inclusion of a polymerization inhibitor is crucial to prevent the formation of unwanted polymers, which can significantly reduce the yield and complicate purification.
Commonly used inhibitors include:
-
Monomethyl ether hydroquinone (MEHQ)
-
Phenothiazine
-
Hydroquinone
Reaction Conditions
| Parameter | Typical Range | Rationale |
| Temperature | 60-100 °C | Balances reaction rate with minimizing side reactions and polymerization. |
| Reactant Stoichiometry | Slight excess of allyl acrylate | Can help to ensure complete consumption of the more valuable silane. |
| Solvent | Toluene, Xylene, or solvent-free | Provides a medium for the reaction and helps to control temperature. |
Experimental Protocol: A Representative Synthesis
Disclaimer: This protocol is for informational purposes only and should be adapted and optimized based on laboratory conditions and safety assessments.
Materials:
-
Allyl acrylate (inhibited with MEHQ)
-
Methyldimethoxysilane
-
Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex in xylene)
-
Additional polymerization inhibitor (e.g., phenothiazine)
-
Anhydrous toluene (optional, as solvent)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Distillation apparatus for purification
Procedure:
-
Setup: Assemble the reaction apparatus under an inert atmosphere. The flask is charged with methyldimethoxysilane and a small amount of polymerization inhibitor.
-
Catalyst Addition: The platinum catalyst is added to the reaction flask.
-
Reactant Addition: Allyl acrylate is added dropwise to the reaction mixture via the dropping funnel while maintaining the desired reaction temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as FT-IR (disappearance of the Si-H peak around 2150 cm⁻¹) or ¹H NMR.
-
Work-up: Once the reaction is complete, the crude product is cooled to room temperature.
-
Purification: The product is purified by vacuum distillation to remove the solvent, unreacted starting materials, and any high-boiling impurities.
Caption: Synthesis Workflow.
Characterization of (3-Acryloxypropyl)methyldimethoxysilane
Thorough characterization is essential to confirm the identity and purity of the synthesized product.
Spectroscopic Analysis
Fourier-Transform Infrared (FT-IR) Spectroscopy:
| Wavenumber (cm⁻¹) | Assignment |
| ~2940, 2840 | C-H stretching (alkyl) |
| ~1730 | C=O stretching (ester) |
| ~1635 | C=C stretching (acrylate) |
| ~1410 | =CH₂ scissoring |
| ~1190 | C-O stretching |
| ~1090 | Si-O-C stretching |
| ~810 | Si-C stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected chemical shifts (δ, ppm) would include signals for the vinyl protons of the acrylate group (typically in the range of 5.8-6.4 ppm), the methylene protons of the propyl chain, the methoxy protons on the silicon atom, and the methyl protons on the silicon atom.
-
¹³C NMR: Signals corresponding to the carbonyl carbon of the ester, the vinyl carbons, the carbons of the propyl chain, the methoxy carbons, and the methyl carbon attached to silicon would be observed.
-
²⁹Si NMR: A single resonance is expected for the silicon atom in the product.
Physical Properties
| Property | Value |
| CAS Number | 13732-00-8 [1][2][4] |
| Molecular Formula | C₉H₁₈O₄Si [1][4] |
| Molecular Weight | 218.32 g/mol [1][4] |
| Boiling Point | 65 °C at 0.35 mmHg,[1] 239.2 °C at 760 mmHg [2][4] |
| Density | ~1.01 g/cm³ [2][4] |
| Refractive Index | ~1.431 [1][2] |
Safety Considerations
The synthesis of (3-Acryloxypropyl)methyldimethoxysilane involves hazardous materials and requires appropriate safety precautions.
-
Handling of Silanes: Methyldimethoxysilane is flammable and can release flammable hydrogen gas upon contact with moisture or acids. It should be handled in a well-ventilated fume hood under an inert atmosphere. [5][6][7][8][9]* Platinum Catalysts: Platinum catalysts can be potent sensitizers and may cause allergic reactions upon inhalation or skin contact. [5][6][7][8][9]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. [5][6][7][8][9]* Acrylates: Allyl acrylate is a lachrymator and is toxic. It should be handled with extreme care in a fume hood.
-
Exothermic Reaction: The hydrosilylation reaction is exothermic. The rate of addition of the allyl acrylate should be controlled to maintain a safe reaction temperature and prevent a runaway reaction.
Conclusion
The synthesis of (3-Acryloxypropyl)methyldimethoxysilane via platinum-catalyzed hydrosilylation is a well-established and efficient method. A thorough understanding of the reaction mechanism, careful control of experimental parameters, and stringent safety protocols are paramount for the successful and safe production of this important organosilane coupling agent. Further research and process optimization can lead to even more efficient and sustainable synthetic routes.
References
- Alpha Resources. (n.d.).
- Shimadzu Scientific Instruments. (2024).
- Elemental Microanalysis. (2024).
- YSI. (n.d.).
- Gelest, Inc. (2016). (3-ACRYLOXYPROPYL)
- Barakat, A., et al. (n.d.).
- Gelest, Inc. (n.d.). (3-ACRYLOXYPROPYL)METHYLDIMETHOXYSILANE, tech.
- Hubei Jianghan New Materials Co., Ltd. (n.d.). (3-Acryloxypropyl)methyldimethoxysilane.
- Chemsrc. (2025). 3-Acryloxypropyl Methyl Dimethoxysilane.
Sources
- 1. (3-ACRYLOXYPROPYL)METHYLDIMETHOXYSILANE, tech | [gelest.com]
- 2. (3-Acryloxypropyl)methyldimethoxysilane-Hubei Jianghan New Materials Co., Ltd. | Silane series | Chlorosilane series [en.jhsi.biz]
- 3. β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts [scirp.org]
- 4. 3-Acryloxypropyl Methyl Dimethoxysilane | CAS#:13732-00-8 | Chemsrc [chemsrc.com]
- 5. alpharesources.com [alpharesources.com]
- 6. shimadzu.eu [shimadzu.eu]
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- 9. ysi.com [ysi.com]
An In-depth Technical Guide to CAS 13732-00-8: (3-Acryloxypropyl)methyldimethoxysilane and a Clarification on Arylpiperazine Derivatives for Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, applications, and analytical methodologies related to the compound registered under CAS number 13732-00-8. It has been determined that this CAS number corresponds to (3-Acryloxypropyl)methyldimethoxysilane , a versatile silane coupling agent.
It is important to note that initial inquiries linking this CAS number to 1-(2-fluorophenyl)-4-(4-methoxyphenyl)piperazine are inaccurate. This guide will first focus in-depth on the properties and applications of (3-Acryloxypropyl)methyldimethoxysilane. Subsequently, it will address the likely intended arylpiperazine compound, providing its correct identifiers and a summary of its relevance in the field of drug development, thereby offering a complete resource for researchers, scientists, and drug development professionals.
Part 1: (3-Acryloxypropyl)methyldimethoxysilane (CAS 13732-00-8)
(3-Acryloxypropyl)methyldimethoxysilane is an organosilicon compound that features both a reactive acrylate functional group and hydrolyzable methoxy groups. This dual functionality allows it to act as a molecular bridge between inorganic substrates and organic polymers, making it a valuable component in advanced materials.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of (3-Acryloxypropyl)methyldimethoxysilane are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₈O₄Si | [1] |
| Molecular Weight | 218.33 g/mol | |
| Appearance | Colorless to light yellow, clear liquid | [2][3] |
| Boiling Point | 65 °C at 0.35 mmHg; 239.2 °C | [3] |
| Melting Point | < 0 °C | |
| Density | 1.013 g/cm³ at 20 °C | [3] |
| Refractive Index | 1.431 at 25 °C | [3] |
| Flash Point | 82 °C (180 °F) | [2][3] |
| Solubility | Soluble in most aliphatic and aromatic solvents, alcohols, and ketones. Slightly soluble in water, with which it reacts. | [3] |
| Stability | Reacts slowly with moisture. Prone to hydrolysis and polymerization in the presence of heat, light, and peroxides. | [3] |
Synthesis
The synthesis of (3-Acryloxypropyl)methyldimethoxysilane typically involves the hydrosilylation of allyl acrylate with methyldimethoxysilane in the presence of a platinum catalyst.
Caption: Synthesis of (3-Acryloxypropyl)methyldimethoxysilane.
Reactivity and Mechanism of Action as a Coupling Agent
The utility of (3-Acryloxypropyl)methyldimethoxysilane as a coupling agent stems from its dual reactivity. The methoxy groups are susceptible to hydrolysis, forming reactive silanol groups. These silanols can then condense with hydroxyl groups on the surface of inorganic substrates (e.g., glass, silica, metal oxides) to form stable siloxane bonds. Simultaneously, the acrylate group can co-polymerize with organic resins via free-radical polymerization.
This mechanism is illustrated in the following workflow:
Caption: Mechanism of action as a coupling agent.
Applications
The unique properties of (3-Acryloxypropyl)methyldimethoxysilane lend it to a variety of applications in materials science:
-
Adhesion Promoter: It enhances the adhesion between organic resins and inorganic surfaces in coatings, adhesives, and sealants.[3][4]
-
Composite Materials: Used in the manufacturing of glass fiber and mineral-filled composites to improve mechanical strength, particularly in wet conditions.[3][4]
-
Surface Modification: Modifies the surface of inorganic fillers and pigments to improve their dispersion in organic polymers.
-
UV Curing Systems: The acrylate functionality allows for its use in UV-curable coatings and inks.[2][3]
Analytical Methodologies
The characterization and quality control of (3-Acryloxypropyl)methyldimethoxysilane and its application in materials can be achieved through several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for determining the purity of the silane coupling agent and for identifying and quantifying it in complex mixtures.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²⁹Si NMR are powerful tools for elucidating the molecular structure, confirming functional groups, and studying the hydrolysis and condensation reactions.[6][7][8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic absorption bands of the functional groups present in the molecule, such as the C=O of the acrylate group and the Si-O bonds.
-
Capillary Electrophoresis-Mass Spectrometry (CE-MS): This technique can be employed to study the hydrolysis and formation of oligomers of alkoxysilanes.[9]
Experimental Protocol: Purity Determination by GC-MS
-
Sample Preparation: Prepare a standard solution of (3-Acryloxypropyl)methyldimethoxysilane of known concentration (e.g., 100 µg/mL) in a suitable organic solvent like hexane or ethyl acetate. Prepare a dilute solution of the sample to be analyzed in the same solvent.
-
Instrumentation: Utilize a gas chromatograph coupled with a mass spectrometer. A capillary column suitable for the analysis of organosilicon compounds should be used.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Analysis: Inject the standard and sample solutions. Identify the peak corresponding to (3-Acryloxypropyl)methyldimethoxysilane based on its retention time and mass spectrum. Quantify the purity by comparing the peak area of the sample to that of the standard.
Part 2: Clarification on 1-(2-Fluorophenyl)-4-(4-methoxyphenyl)piperazine
For professionals in drug development, the initial query may have intended to investigate an arylpiperazine derivative. The compound 1-(4-methoxyphenyl)piperazine is a known chemical entity with the CAS number 38212-30-5 .[10][11][12] The introduction of a 2-fluorophenyl group would result in a distinct, though structurally related, molecule.
Arylpiperazines are a significant class of compounds in medicinal chemistry due to their prevalence in a wide range of biologically active molecules.
Properties and Relevance of 1-(4-Methoxyphenyl)piperazine
-
Molecular Formula: C₁₁H₁₆N₂O[10]
-
Molecular Weight: 192.26 g/mol [10]
-
Appearance: Solid with a melting point of 42-47 °C.[12]
-
Pharmacological Significance: Arylpiperazines are known to interact with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors.[13] This makes them key scaffolds in the development of drugs for central nervous system (CNS) disorders.
-
Synthetic Intermediate: 1-(4-methoxyphenyl)piperazine serves as a versatile building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[14]
Synthesis of Arylpiperazines
The synthesis of N-arylpiperazines can be achieved through several routes, a common one being the N-arylation of piperazine with an appropriate aryl halide. For instance, the synthesis of 1-(4-methoxyphenyl)piperazine can be accomplished by reacting piperazine with 1-chloro-4-methoxybenzene.
Caption: General synthesis of 1-(4-methoxyphenyl)piperazine.
Analytical Methods for Arylpiperazines
The analysis of arylpiperazines in various matrices is crucial in both pharmaceutical quality control and forensic science.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometric detection is a standard method for the quantification of arylpiperazines.[15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is widely used for the identification and characterization of piperazine derivatives, especially in the analysis of designer drugs.[16]
This guide has provided a detailed technical overview of (3-Acryloxypropyl)methyldimethoxysilane (CAS 13732-00-8) , a key component in the field of materials science. Its physical and chemical properties, synthesis, mechanism of action as a coupling agent, and analytical methods have been thoroughly discussed.
Furthermore, this document has clarified the distinct identity of arylpiperazine derivatives, which are of significant interest to the drug development community. By providing the correct identifiers and a summary of the properties and synthesis of a representative arylpiperazine, this guide aims to be a comprehensive resource for researchers and scientists, ensuring clarity and accuracy in their work.
References
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Hubei Co-Formula Material Tech Co., Ltd. (n.d.). 3-(Acryloxypropyl)methyldimethoxysilane. Retrieved from Co-Formula website.
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Hubei Jianghan New Materials Co., Ltd. (n.d.). (3-Acryloxypropyl)methyldimethoxysilane. Retrieved from JH-Silane website.
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Gelest, Inc. (n.d.). (3-ACRYLOXYPROPYL)METHYLDIMETHOXYSILANE, tech. Retrieved from Gelest website.
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ResearchGate. (2025). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs.
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Co-Formula. (n.d.). MethacryloxySilane | Methacryloxy Silane Coupling Agent For Dental Sealants.
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Liwei Chemical. (n.d.). (3-Acryloxypropyl)Methyldimethoxysilane | Acrylate Silane Manufacturer.
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ChemicalBook. (n.d.). 1-(4-fluorophenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine Product Description.
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Gelest, Inc. (n.d.). (3-ACRYLOXYPROPYL)TRIMETHOXYSILANE, 96%.
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ResearchGate. (n.d.). Preparation of 1-(4-methoxy phenyl)-piperazine (LH7).
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Sigma-Aldrich. (n.d.). 1-(2-Fluorophenyl)piperazine 97 1011-15-0.
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PrepChem.com. (n.d.). Synthesis of 3- methacryloxypropyltrimethoxysilane.
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BenchChem. (n.d.). A Comparative Guide to Silane Coupling Agents for Advanced Surface Treatment.
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PubMed. (2004). Study of the acid hydrolysis of (3-methacryloxypropyl)trimethoxysilane by capillary electrophoresis-ion-trap mass spectrometry.
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PubChem. (n.d.). 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-[3-(4-fluorophenyl)propyl]piperazine.
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Grokipedia. (n.d.). para-Methoxyphenylpiperazine.
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NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination.
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National Institutes of Health. (2024). The Evaluation and Detection of the Chemical Bond Between Silane Coupling Agent and Silver Layer on Alkali Activated Fly Ash.
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ResearchGate. (n.d.). ¹H NMR spectrum of 3-methacryloxypropyltrimethoxysilane (MAPTMS) at 0, 24, and 48 h of reaction.
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United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
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Ataman Kimya. (n.d.). 3-METHACRYLOXYPROPYLTRIMETHOXYSILANE.
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Auburn University. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
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Santa Cruz Biotechnology. (n.d.). 1-(4-Methoxyphenyl)piperazine.
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Home Sunshine Pharma. (n.d.). 1-(4- Methoxyphenyl)piperazine CAS 38212-30-5.
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Hydrolysis mechanism of dimethoxy(methyl)silyl functional groups
An In-Depth Technical Guide to the Hydrolysis and Condensation of Dimethoxy(methyl)silyl Functional Groups
Introduction
For researchers and professionals in drug development and materials science, the precise control of chemical reactions is paramount. Among these, the hydrolysis of alkoxysilanes, specifically those containing dimethoxy(methyl)silyl functional groups, is a foundational process for creating cross-linked networks, modifying surfaces, and forming silica-based materials through sol-gel processes.[1][2] The transformation of a stable, soluble alkoxysilane precursor into a reactive silanol and subsequently into a stable siloxane network is a multi-stage process governed by a delicate interplay of kinetics and thermodynamics.
This guide provides an in-depth exploration of the hydrolysis and condensation mechanisms of dimethoxy(methyl)silyl groups. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, the factors that provide kinetic control, and the self-validating analytical protocols required to monitor these transformations with precision. Our focus is on empowering the researcher to not only execute the reaction but to rationally control it for desired outcomes.
Part 1: The Core Mechanism - From Alkoxysilane to Siloxane Network
The overall transformation is a two-part process: (1) the hydrolysis of methoxy groups to form reactive silanol groups, and (2) the subsequent condensation of these silanols to build a siloxane (Si-O-Si) backbone.[3][4]
The Hydrolysis Reaction: Activating the Precursor
Hydrolysis is the crucial initiation step where the Si-OCH₃ bonds are sequentially cleaved by water to form methanol and silanol (Si-OH) groups. For a dimethoxy(methyl)silyl group, this occurs in two distinct steps:
-
First Hydrolysis: One methoxy group reacts with water to form a methyl(methoxy)silanol.
-
Second Hydrolysis: The remaining methoxy group reacts to yield a methyl(silanediol).
The reaction proceeds via a nucleophilic attack on the silicon atom.[5] While seemingly straightforward, the rate of these steps is highly dependent on reaction conditions, a critical point we will address in Part 2. The generation of these silanol intermediates is the primary objective of this stage, as they are the reactive species responsible for network formation.[1] It is important to note that monomeric silanetriols, and by extension silanediols, are often transient and difficult to isolate due to their high reactivity and propensity to condense.[6]
Caption: The two primary pathways for silanol condensation.
Part 2: Kinetics and Catalysis - Mastering Reaction Control
Uncatalyzed hydrolysis of alkoxysilanes at neutral pH is exceptionally slow. [7][8]Therefore, precise control of the reaction rate is achieved through the deliberate manipulation of catalysts and other environmental factors.
The Decisive Influence of pH
The rate of hydrolysis exhibits a distinct V-shaped dependence on pH, with the minimum rate occurring at a neutral pH of approximately 7. [2][6]Both acidic and basic conditions provide significant catalytic acceleration, but through different mechanisms. [2][9]
-
Acid Catalysis (pH < 7): This is the preferred method for most applications not involving amino-silanes. [6]The mechanism involves the rapid protonation of the oxygen atom in an alkoxy group, making it a better leaving group. This is followed by a nucleophilic attack by water on the silicon atom. [2][10]The rate of acid-catalyzed hydrolysis increases with increasing alkyl substitution (electron-donating effect), meaning a methyl-substituted silane hydrolyzes faster than an unsubstituted one under these conditions. [2]
-
Base Catalysis (pH > 7): Under basic conditions, the mechanism proceeds via the direct nucleophilic attack of a hydroxide ion (OH⁻) on the silicon atom, forming a pentacoordinate intermediate. [2]In contrast to the acid-catalyzed route, the rate of base-catalyzed hydrolysis decreases with increasing alkyl substitution due to steric hindrance and inductive effects. [2]
Caption: Contrasting mechanisms for acid and base catalysis.
Key Factors Influencing Reaction Rates
Beyond pH, several other parameters must be controlled to ensure reproducible results. The interplay of these factors determines the final structure and properties of the resulting material.
| Factor | Effect on Hydrolysis Rate | Causality & Experimental Insight |
| Catalyst | Acid/Base: Strong acids/bases are more effective catalysts. [2]Lewis Acids: Can also catalyze the reaction. [11] | The choice of catalyst dictates the mechanistic pathway. For non-amino silanes, organic acids like acetic acid are often used to adjust the pH to 3-5 for controlled hydrolysis. [7][8] |
| Water/Silane Ratio (r) | Increasing the water content generally increases the rate up to a point, after which solubility limitations can inhibit the reaction. [3] | A stoichiometric excess of water is required to drive the reaction to completion. The 'r' value is a critical parameter in sol-gel synthesis, influencing the final network structure. [3] |
| Solvent System | The type of solvent affects silane solubility and catalyst dissociation. [12][13]Alcohol co-solvents (e.g., ethanol) can slow the reaction by participating in the reverse esterification reaction. [8] | A homogenous solution is essential for uniform reaction kinetics. Acetonitrile or acetone are common co-solvents to ensure miscibility of the silane and aqueous phases. [12][14] |
| Temperature | Rate increases with temperature, following general chemical kinetics. [8] | While heating accelerates hydrolysis, it also accelerates condensation, potentially leading to premature gelation. Most protocols are performed at or near room temperature for better control. |
| Steric/Inductive Effects | Bulky alkoxy groups (e.g., ethoxy vs. methoxy) decrease the hydrolysis rate. [5][6]The methyl group on the silicon atom influences the rate differently depending on the pH. [2] | Methoxy groups hydrolyze 6-10 times faster than ethoxy groups due to lower steric hindrance, a key consideration when selecting a silane precursor for rapid reactions. [6] |
Part 3: Experimental Validation & Protocols
Theoretical understanding must be paired with rigorous experimental monitoring. The choice of analytical technique is driven by the need for quantitative, real-time, or near-real-time data on the species present in the reaction mixture.
Protocol: ¹H NMR Spectroscopy for Kinetic Analysis
Rationale: Proton NMR spectroscopy is a powerful tool for monitoring hydrolysis kinetics. It allows for the direct, quantitative measurement of the disappearance of the methoxy protons on the silane (~3.6 ppm) and the simultaneous appearance of protons from the methanol byproduct (~3.4 ppm). [14][15] Step-by-Step Methodology:
-
Solvent Preparation: Prepare a stock solution of a deuterated solvent (e.g., CD₃CN or Acetone-d₆) containing a known concentration of an internal standard (e.g., dioxane or mesitylene). D₂O will be used as the water source.
-
Sample Preparation: In an NMR tube, add 0.5 mL of the solvent/internal standard stock solution.
-
Initial Scan (t=0): Add a precise amount of the dimethoxy(methyl)silyl compound to the NMR tube. Quickly acquire a ¹H NMR spectrum. This is the crucial t=0 reference, which validates the absence of premature hydrolysis.
-
Reaction Initiation: Add a precise volume of D₂O (and catalyst, if required) to the NMR tube, shake vigorously to homogenize, and immediately place it in the NMR spectrometer.
-
Time-Lapse Acquisition: Acquire spectra at regular, predetermined intervals (e.g., every 5 minutes for the first hour, then every 30 minutes).
-
Data Analysis: Integrate the methoxy signal of the silane, the methyl signal of the methanol byproduct, and the internal standard signal. The rate of hydrolysis can be calculated from the change in these integrals over time.
Protocol: In-Line FTIR Spectroscopy for Process Monitoring
Rationale: Fourier Transform Infrared (FTIR) spectroscopy, particularly with an Attenuated Total Reflectance (ATR) probe, is ideal for real-time, in-line monitoring of the reaction without sampling. [16][17]It tracks changes in the functional groups involved in both hydrolysis and condensation.
Step-by-Step Methodology:
-
System Setup: Set up the reaction vessel with an overhead stirrer. Insert an in-line ATR-FTIR probe connected to the spectrometer.
-
Background Spectrum: Record a background spectrum of the solvent system (e.g., water/acetonitrile mixture) before adding the silane.
-
Reaction Initiation: Add the dimethoxy(methyl)silyl compound and catalyst (if used) to the stirred solvent. Immediately begin spectral acquisition.
-
Real-Time Monitoring: Continuously collect spectra (e.g., one spectrum every 30-60 seconds).
-
Spectral Analysis: Monitor the following key vibrational bands:
-
Si-O-CH₃ stretching (~1080-1190 cm⁻¹): The decrease in this band's intensity indicates the consumption of the starting material. [18] * Si-OH stretching (~910-950 cm⁻¹ and broad ~3200-3700 cm⁻¹): The appearance and evolution of these bands signify the formation of silanol intermediates. [18][19] * Si-O-Si stretching (~1000-1100 cm⁻¹): The growth of this broad band indicates the progress of the condensation reaction. [18] * Multivariate analysis or peak deconvolution can be used to resolve overlapping peaks and extract kinetic data. [16]
-
Caption: A generalized workflow for kinetic analysis.
Conclusion
The hydrolysis of dimethoxy(methyl)silyl functional groups is a cornerstone reaction in modern chemistry, enabling the synthesis of a vast array of functional materials. Its successful application hinges on a deep understanding of the sequential hydrolysis and condensation mechanisms. As we have detailed, control over this process is not accidental; it is achieved through the deliberate and informed manipulation of reaction parameters, most critically pH, water concentration, and catalyst choice. By leveraging powerful analytical techniques like NMR and in-line FTIR, researchers can move from qualitative observation to quantitative control, ensuring the development of materials with predictable and reproducible properties. This guide serves as a foundational framework for achieving that level of scientific and experimental integrity.
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Schneider, J., et al. (2017). A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA. ResearchGate.
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Thermal Stability and Degradation of Poly(3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate): A Mechanistic and Methodological Whitepaper
An In-depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and degradation pathways of poly(3-[dimethoxy(methyl)silyl]propyl prop-2-enoate), a hybrid organic-inorganic polymer. Due to the specificity of this monomer, this paper establishes a robust analytical framework by drawing upon extensive data from the closely related and well-documented analogue, poly(3-(trimethoxysilyl)propyl methacrylate) (P(TMSPM)), as well as foundational principles of poly(methacrylate) and polysiloxane thermal decomposition. The guide details the primary analytical techniques for characterization—Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)—providing both the theoretical basis and field-tested experimental protocols. We elucidate a multi-stage degradation mechanism involving initial side-chain cross-linking, which enhances thermal stability, followed by main-chain scission and depolymerization of the acrylate backbone. The influence of the inorganic silyl component on increasing the onset of degradation and final char yield is quantified and discussed. This document is intended for researchers, materials scientists, and drug development professionals who require a deep understanding of the thermal behavior of silyl-containing polymers for material processing, application, and stability assessments.
Introduction to Silyl-Acrylate Polymers
The Polymer: Poly(this compound)
Poly(this compound) is a polymer characterized by a poly(methacrylate) backbone with pendant propyl side chains terminated by a dimethoxy(methyl)silyl group. The monomer structure is shown in Figure 1.
-
Organic Component: The poly(methacrylate) backbone provides flexibility, solubility in organic solvents, and film-forming properties typical of acrylic polymers.
-
Inorganic Component: The dimethoxy(methyl)silyl group is reactive. The methoxy groups (-OCH₃) are susceptible to hydrolysis, which can be followed by a condensation reaction to form stable siloxane (Si-O-Si) linkages.
This dual nature allows it to act as a hybrid material, bridging the gap between conventional organic polymers and inorganic silica-based materials.
Scientific Rationale for Thermal Analysis
Understanding the thermal stability of this polymer is critical for several reasons:
-
Processing Parameters: Melt processing, extrusion, and molding require temperatures that must not initiate degradation, which would compromise the material's mechanical and chemical integrity.
-
Application Viability: For applications in high-performance coatings, adhesives, or as matrices in nanocomposites, the material must withstand the operational temperature range without significant decomposition.
-
Predictive Lifetime: The kinetics of thermal degradation can be used to estimate the long-term stability and lifetime of a product under specific environmental conditions[1].
A Note on Analogous Systems
Direct and extensive literature on the homopolymer of this compound is limited. However, a wealth of high-quality data exists for the closely related polymer, poly(3-(trimethoxysilyl)propyl methacrylate) or P(TMSPM)[2][3][4]. The fundamental difference lies in one methoxy group versus a methyl group on the silicon atom. The degradation mechanisms of the methacrylate backbone and the hydrolytic/condensation behavior of the alkoxysilyl groups are highly comparable. Therefore, this guide leverages data from P(TMSPM) and other silyl-acrylates to construct a scientifically rigorous model for the title polymer's behavior.
Core Principles of Thermal Degradation
The thermal degradation of poly(this compound) is not a single event but a combination of competing reactions involving both the organic backbone and the inorganic side chains.
Poly(methacrylate) Backbone Degradation
Poly(methacrylates), including the benchmark poly(methyl methacrylate) (PMMA), primarily degrade via depolymerization, a process often described as "unzipping," which yields a high recovery of the original monomer[5][6]. This process involves three main steps:
-
Initiation: Chain scission begins at weak points, such as head-to-head linkages or unsaturated chain ends, which are often byproducts of free-radical polymerization[7][8].
-
Depropagation: Once a radical is formed, the polymer chain rapidly "unzips," releasing monomer units.
-
Termination: Two radical chains combine or disproportionate to end the reaction[9].
Random chain scission can also occur at higher temperatures, breaking the backbone at arbitrary points[10].
Silyl Side-Chain Reactions: The Key to Stability
The presence of alkoxysilyl groups introduces a crucial, stabilizing reaction pathway. At elevated temperatures, particularly in the presence of trace moisture, the methoxy groups can hydrolyze to form silanol (Si-OH) groups. These silanols subsequently undergo condensation to form a cross-linked polysiloxane (Si-O-Si) network[4][11]. This process converts the thermoplastic into a more rigid, thermally stable thermoset-like material, which can act as a barrier to limit oxygen diffusion and the release of volatile degradation products from the organic phase[11].
Experimental Methodologies for Thermal Analysis
A multi-faceted analytical approach is required to fully characterize the thermal properties of a hybrid polymer.
Thermogravimetric Analysis (TGA)
Causality: TGA is the cornerstone of thermal stability analysis. It directly measures the change in mass of a sample as a function of temperature in a controlled atmosphere[1]. This allows us to determine the onset temperature of degradation, identify distinct degradation stages, and quantify the final, non-volatile residue (char), which is indicative of the inorganic content and cross-linking density.
Self-Validating Protocol: TGA for Silyl-Acrylate Polymer
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials (e.g., calcium oxalate) as per manufacturer guidelines.
-
Sample Preparation: Place 5–10 mg of the dry polymer sample into a ceramic or platinum TGA pan. An accurate initial mass is critical for data integrity.
-
Atmosphere & Flow Rate: Purge the furnace with high-purity nitrogen at a flow rate of 50–100 mL/min for at least 30 minutes before the run to ensure an inert atmosphere. This isolates thermal degradation from oxidative degradation.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min. A controlled heating rate ensures reproducibility[7].
-
-
Data Analysis: Plot the percentage mass loss versus temperature. Calculate the derivative of this curve (DTG curve) to identify the temperatures of maximum degradation rates for each step. Key metrics to report are T₅% (temperature at 5% mass loss), T₅₀% (temperature at 50% mass loss), and the percentage of char residue at 800 °C.
Differential Scanning Calorimetry (DSC)
Causality: DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature. It is essential for identifying the glass transition temperature (Tg), a critical parameter where the polymer transitions from a rigid, glassy state to a more rubbery state. Changes in Tg can indicate cross-linking or plasticization, which are directly related to the material's thermal history and stability.
Self-Validating Protocol: DSC for Glass Transition Analysis
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.
-
Sample Preparation: Seal 5–10 mg of the dry polymer sample in an aluminum DSC pan. Use an empty, sealed pan as the reference.
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heat: Ramp from 25 °C to a temperature above the expected Tg (e.g., 150 °C) at 10 °C/min. This step erases the material's prior thermal history[12].
-
Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) back to 25 °C.
-
Second Heat: Ramp again from 25 °C to 150 °C at 10 °C/min. The Tg is determined from the inflection point in the heat flow curve during this second heating scan.
-
-
Data Analysis: The Tg is identified as the midpoint of the step-change in the heat flow curve from the second heating cycle.
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)
Causality: While TGA tells us when and how much mass is lost, Py-GC/MS tells us what is being lost. By rapidly heating (pyrolyzing) the polymer in an inert atmosphere, we break it down into smaller, volatile fragments. These fragments are then separated by gas chromatography and identified by mass spectrometry[13][14]. This technique is indispensable for elucidating the chemical reactions that constitute the degradation mechanism.
Self-Validating Protocol: Py-GC/MS for Degradation Product Identification
-
Sample Preparation: Place a small, precisely weighed amount of the polymer (50–200 µg) into a pyrolysis sample cup.
-
Pyrolysis: Place the sample cup into the pyrolyzer unit, which is directly interfaced with the GC inlet. Heat the sample rapidly to a set temperature (e.g., 600 °C) for a short duration (e.g., 15 seconds). This temperature should be chosen based on TGA data to ensure complete fragmentation[15][16].
-
GC Separation: The volatile fragments (pyrolysate) are swept by helium carrier gas onto a capillary GC column (e.g., a DB-5ms). A temperature program is used to separate the fragments based on their boiling points and polarity. A typical program might be: hold at 40 °C for 2 min, then ramp at 10 °C/min to 300 °C.
-
MS Identification: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a chemical fingerprint that can be compared against a spectral library (e.g., NIST) for positive identification[17].
Analysis of Thermal Stability & Degradation Profile
TGA Profile of Silyl-Acrylate Polymers
Thermogravimetric analysis of silyl-containing polyacrylates typically reveals a multi-stage degradation profile, which is more complex than that of simple polyacrylates.
-
Stage 1 (approx. 150–300 °C): A minor, initial mass loss can sometimes be observed. This is attributed to the loss of adsorbed moisture and the condensation of silanol groups, releasing water or methanol and initiating the stabilizing cross-linking of the silyl side chains.
-
Stage 2 (approx. 300–450 °C): This is the main degradation event, corresponding to the decomposition of the organic poly(methacrylate) backbone. The onset temperature of this stage is a key indicator of thermal stability. For silyl-acrylate copolymers, this temperature is often higher than for pure PMMA because the inorganic network formed in Stage 1 hinders the degradation process[2][12].
-
Stage 3 (> 450 °C): A slower, more gradual mass loss occurs at higher temperatures, representing the decomposition of the hybrid organic-inorganic char formed in the earlier stages.
Influence of Silyl Content on Thermal Stability
A consistent finding in the literature is that increasing the concentration of the silyl-containing monomer enhances the overall thermal stability of the resulting polymer or composite. This is because a higher silyl content leads to a denser Si-O-Si cross-linked network upon heating, which more effectively shields the organic backbone and increases the amount of thermally stable inorganic residue.
Table 1: Representative TGA Data for PMMA Modified with a Silyl-Acrylate (TMSPM)
| Material Composition | Onset Temp. (T₅%) (°C) | Midpoint Temp. (T₅₀%) (°C) | Char Residue at 600°C (%) |
| Pure PMMA | ~270 °C | ~365 °C | < 1% |
| PMMA + 2% TMSPM | ~285 °C | ~375 °C | ~3% |
| PMMA + 8% TMSPM | ~298 °C | ~385 °C | ~8% |
Note: Data synthesized from trends reported in the literature[2][12]. Absolute values vary with molecular weight and experimental conditions.
The data clearly shows that as the silyl-acrylate content increases, both the onset and midpoint degradation temperatures rise, and the final char yield increases significantly.
Degradation Products (Py-GC/MS Evidence)
Py-GC/MS analysis of silyl-containing polyacrylates reveals a mixture of products derived from both the backbone and the side chains. Expected products include:
-
Methacrylate Monomer: The primary product from the depolymerization of the main chain[5][15].
-
Propene and other Olefins: From the cleavage and rearrangement of the propyl linker.
-
Methanol: From the cleavage of the methoxy groups on the silicon atom.
-
Carbon Dioxide: Resulting from the decomposition of the ester group[18].
-
Siloxane Fragments: A variety of cyclic and linear dimethylsiloxane or methylsilsesquioxane fragments, confirming the rearrangement and volatilization of the inorganic portion at high temperatures.
Proposed Degradation Mechanism
Based on the evidence from TGA, DSC, and Py-GC/MS, a dual-pathway degradation mechanism is proposed for poly(this compound). These pathways are competitive, and their relative dominance is dependent on factors like temperature and heating rate.
Pathway 1 (Stabilization): At moderate temperatures, the dominant reaction is the hydrolysis and condensation of the dimethoxy(methyl)silyl side chains. This forms a rigid, three-dimensional Si-O-Si network, increasing the material's Tg and restricting the mobility of the polymer chains. This network acts as a physical barrier, delaying the onset of major weight loss.
Pathway 2 (Decomposition): As the temperature increases further, sufficient energy is supplied to break the C-C bonds of the poly(methacrylate) backbone. This initiates depolymerization and random scission, leading to the release of volatile organic fragments and the primary mass loss observed in TGA. The presence of the inorganic network formed in Pathway 1 can hinder this process, resulting in a higher degradation temperature compared to a non-silyl analogue[19].
Conclusion
The thermal stability of poly(this compound) is governed by a sophisticated interplay between its organic and inorganic components. The inherent degradation tendency of the poly(methacrylate) backbone via depolymerization is significantly counteracted by the stabilizing effect of the silyl side chains, which form a protective, cross-linked siloxane network at elevated temperatures.
Key findings indicate that:
-
Degradation is a multi-stage process initiated by side-chain condensation, followed by main-chain scission.
-
The presence and concentration of the silyl moiety directly correlate with increased thermal stability, elevating the onset temperature of decomposition and increasing the final char yield.
-
A comprehensive analytical approach utilizing TGA, DSC, and Py-GC/MS is essential to fully elucidate the degradation mechanisms and products.
This understanding is paramount for the intelligent design and processing of these hybrid materials, enabling their successful application in fields that demand high thermal performance and long-term stability.
References
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ResearchGate. (2013). Synthesis, Structure, and Thermal Stability of Poly(methyl methacrylate)-co-poly(3-tri(methoxysilyil)propyl methacrylate)/Montmorillonite Nanocomposites. Available at: [Link]
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National Institutes of Health (NIH). (2022). Porous Copolymers of 3-(Trimethoxysilyl)propyl Methacrylate with Trimethylpropane Trimethacrylate Preparation: Structural Characterization and Thermal Degradation. Available at: [Link]
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Arizona State University. (1994). Thermogravimetric analysis of poly(alkyl methacrylates) and poly(methylmethacrylate‐g‐dimethyl siloxane) graft copolymers. Available at: [Link]
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IntechOpen. (2012). Pyrolysis-Gas Chromatography/Mass Spectrometry of Polymeric Materials. Available at: [Link]
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SpringerLink. (2014). Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. Available at: [Link]
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Semantic Scholar. (2017). Synthesis, characterization, LCST-type behavior and unprecedented heating-cooling hysteresis of poly(N-isopropylacrylamide-co-3-(trimethoxysilyl)propyl methacrylate) copolymers. Available at: [Link]
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ResearchGate. (2022). Thermal degradation of poly(methyl methacrylate) (PMMA): Modelling of DTG and TG curves. Available at: [Link]
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ResearchGate. (2014). Synthesis of poly(styrene-co-3-trimethoxysilyl propyl methacrylate) microspheres coated with polysiloxane layer. Available at: [Link]
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Slideshare. (2015). Thermal Degradation of PMMA. Available at: [https://www.slideshare.net/mohammad sedeigh moeini/thermal-degradation-of-pmma]([Link] sedeigh moeini/thermal-degradation-of-pmma)
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MDPI. (2022). Improving Thermal Stability of Polyurethane through the Addition of Hyperbranched Polysiloxane. Available at: [Link]
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Chromatography Online. (2014). Application of Pyrolysis–Gas Chromatography– Mass Spectrometry for the Identification of Polymeric Materials. Available at: [Link]
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Pressure Sensitive Tape Council. (n.d.). PYROLYSIS GC/MS AS A METHOD FOR QUALITY AND MANUFACTURING CONTROL. Available at: [Link]
-
ResearchGate. (2023). Thermogravimetric analysis of polymers by different silicone contents.... Available at: [Link]
-
Marquette University. (2009). Thermal Stability and Degradation Kinetics of Poly(methyl Methacrylate)/Layered Copper Hydroxy Methacrylate Composites. Available at: [Link]
-
SCIRP.org. (1994). Thermogravimetric analysis of poly(alkyl methacrylates) and poly(methylmethacrylate-g-dimethyl siloxane) graft copolymers. Available at: [Link]
-
National Institutes of Health (NIH). (2018). Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization. Available at: [Link]
-
University of Glasgow. (n.d.). Thermal Degradation of Polyacrylates. Available at: [Link]
-
MDPI. (2021). Analysis of Acrylic and Methacrylic Networks through Pyrolysis-GC/MS. Available at: [Link]
-
YouTube. (2021). Webinar on Pyrolysis GC-MS Analysis of Polymeric Materials. Available at: [Link]
-
MDPI. (2023). Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals. Available at: [Link]
-
MDPI. (2022). Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities. Available at: [Link]
-
Middle East Technical University. (2006). Thermal degradation of poly(allyl methacrylate) by mass spectroscopy and TGA. Available at: [Link]
-
ResearchGate. (2006). The thermal stability of poly(methyl methacrylate) prepared by RAFT polymerisation. Available at: [Link]
-
PubChem. (n.d.). 3-(Dimethoxymethylsilyl)propyl methacrylate. Available at: [Link]
-
IIETA. (2019). Influence of 3-(Trimethoxysilyl) Propyl Methacrylate Coupling Agent Treatment of Olive Pomace Flour Reinforced Polystyrene Composites. Available at: [Link]
-
ResearchGate. (2010). The Effect of 3-(Trimethoxysilyl) Propyl Methacrylate on the Mechanical, Thermal, and Morphological Properties of Poly(methyl methacrylate)/Hydroxyapatite Composites. Available at: [Link]
-
MDPI. (2020). The Effect of Thermal Annealing on the Structure and Gas Transport Properties of Poly(1-Trimethylsilyl-1-Propyne) Films with the Addition of Phenolic Antioxidants. Available at: [Link]
Sources
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A Comprehensive Technical Guide to the Solubility of 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Role of Solubility in Application
3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate is a versatile organosilane coupling agent crucial in various scientific and industrial applications, including the synthesis of advanced materials and surface modifications. Its efficacy in these roles is fundamentally governed by its interaction with other components at a molecular level, where solubility in organic solvents plays a pivotal role. This guide provides an in-depth exploration of the solubility characteristics of this compound, offering both theoretical understanding and practical methodologies for its assessment. By understanding the principles that dictate its solubility, researchers can optimize reaction conditions, enhance product performance, and ensure the reliable application of this important chemical species.
Molecular Structure and its Implications for Solubility
To comprehend the solubility of this compound, it is essential to analyze its molecular structure, which features both polar and non-polar characteristics.
The molecule can be deconstructed into three key functional regions:
-
Prop-2-enoate Group: This acrylate functionality contains polar carbonyl and ether linkages, which can participate in dipole-dipole interactions with polar organic solvents.
-
Propyl Linker: A three-carbon aliphatic chain, this component is non-polar and contributes to the compound's affinity for non-polar solvents.
-
Dimethoxy(methyl)silyl Group: This silicon-containing moiety has two methoxy groups that are susceptible to hydrolysis in the presence of water.[1] In anhydrous organic solvents, this group exhibits moderate polarity.
The dual nature of its structure—possessing both polar and non-polar regions—suggests that this compound will exhibit broad miscibility with a range of common organic solvents. The general principle of "like dissolves like" provides a foundational basis for predicting its solubility behavior.
Predicted and Observed Solubility Profile
While specific quantitative solubility data for this compound is not extensively published, its solubility can be inferred from its structural similarity to other silane coupling agents and available qualitative data. A closely related compound, 3-(trimethoxysilyl)propyl methacrylate, is known to be soluble in a variety of common organic solvents.[2]
Based on its chemical structure and the known behavior of similar compounds, the following solubility profile is anticipated:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Miscible | The hydroxyl group of the alcohol can interact with the polar ester and methoxy groups of the silane. |
| Ketones | Acetone, Methyl Ethyl Ketone | Miscible | The polar carbonyl group of the ketone interacts favorably with the ester and methoxy functionalities. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | The ether oxygen can act as a hydrogen bond acceptor, interacting with any residual moisture and the polar parts of the silane. |
| Aromatic Hydrocarbons | Toluene, Xylene | Miscible | The non-polar aromatic ring interacts well with the propyl chain and the methylsilyl group. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Soluble to Miscible | The non-polar nature of these solvents aligns with the non-polar alkyl chain of the silane. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Miscible | These solvents have a polarity that is compatible with the overall polarity of the silane. |
| Water | Insoluble (with reaction) | The dimethoxy(methyl)silyl group will undergo hydrolysis in the presence of water, leading to the formation of silanols and eventually condensation to form siloxanes.[1][3][4] This is a chemical reaction rather than simple dissolution. |
It is important to note that for many applications, complete miscibility is observed, meaning the compound can be mixed in all proportions without separation.
Experimental Determination of Solubility: A Practical Protocol
For precise applications, experimental verification of solubility is crucial. The following protocol provides a robust method for determining the solubility of this compound in a given organic solvent.
Materials and Equipment
-
This compound (ensure purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 8 mL)
-
Volumetric pipettes and flasks
-
Magnetic stirrer and stir bars
-
Constant temperature bath or shaker
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Gas chromatograph (GC) or other suitable analytical instrument for quantification
Step-by-Step Experimental Workflow
-
Preparation of a Saturated Solution:
-
Accurately weigh a known amount of the organic solvent into a vial.
-
Incrementally add small, precisely weighed amounts of this compound to the solvent.
-
After each addition, cap the vial and agitate it vigorously at a constant temperature until the solute is fully dissolved.
-
Continue adding the silane until a slight excess of undissolved liquid is observed, indicating that a saturated solution has been formed.
-
-
Equilibration:
-
Place the vial containing the saturated solution in a constant temperature bath or shaker.
-
Allow the solution to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the maximum amount of solute has dissolved. Gentle agitation during this period is recommended.
-
-
Sample Collection and Preparation:
-
After equilibration, carefully draw a known volume of the supernatant (the clear, saturated solution) using a volumetric pipette, ensuring no undissolved material is transferred.
-
Filter the collected sample through a syringe filter to remove any suspended micro-droplets.
-
Dilute the filtered sample with a known volume of the pure solvent to a concentration suitable for the chosen analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a pre-calibrated analytical technique, such as Gas Chromatography (GC), to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of the silane in the same solvent to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of the silane in the original saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Visual Representation of the Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound.
Safety and Handling Considerations
As with any chemical compound, proper safety precautions should be observed when handling this compound and organic solvents.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or under a fume hood to avoid inhalation of vapors.
-
Moisture Sensitivity: Due to the hydrolyzable nature of the silyl group, it is important to handle the compound in a dry environment and store it under an inert atmosphere to prevent degradation.
-
Solvent Hazards: Be aware of the specific hazards associated with the organic solvents being used, including flammability and toxicity. Consult the Safety Data Sheet (SDS) for each solvent.
Conclusion
This compound is a versatile silane coupling agent with a high degree of solubility in a wide array of common organic solvents. This broad miscibility is a direct consequence of its molecular structure, which combines both polar and non-polar functionalities. For applications requiring precise control over concentration, the experimental protocol detailed in this guide provides a reliable method for quantitative solubility determination. A thorough understanding of its solubility characteristics, coupled with safe handling practices, will enable researchers and developers to effectively harness the potential of this valuable compound in their work.
References
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theNanoHoldings. (n.d.). Silane Coupling Agents. Retrieved from [Link]
-
Gelest, Inc. (2015). Silane Coupling Agents: Connecting Across Boundaries (Version 3.0). ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Trimethoxysilyl)propyl methacrylate. Retrieved from [Link]
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An In-depth Technical Guide to (3-Acryloxypropyl)methyldimethoxysilane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Acryloxypropyl)methyldimethoxysilane is a versatile organosilane coupling agent that plays a critical role in materials science, particularly in the development of advanced composite materials and surface modifications. Its unique bifunctional nature, possessing both a reactive acrylate group and hydrolyzable methoxysilane functionalities, allows it to form a durable bridge between organic and inorganic materials. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, mechanism of action, and key applications, with a focus on providing practical insights for research and development professionals.
Physicochemical Properties
(3-Acryloxypropyl)methyldimethoxysilane, also known as 3-[dimethoxy(methyl)silyl]propyl prop-2-enoate, is a colorless to light yellow liquid.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C9H18O4Si | [2][3] |
| Molecular Weight | 218.33 g/mol | [2][3] |
| CAS Number | 13732-00-8 | [1] |
| Appearance | Colorless to light yellow clear liquid | [1][2] |
| Density | 1.013 g/cm³ at 20°C | [1] |
| Boiling Point | 239.2 °C | [1] |
| Flash Point | 82 °C | [1] |
| Refractive Index | 1.4310 at 25°C | [1] |
| Solubility | Soluble in most aliphatic and aromatic solvents, alcohols, and ketones. Slightly soluble in water and prone to hydrolysis. | [1] |
Molecular Structure and Reactivity
The unique properties of (3-Acryloxypropyl)methyldimethoxysilane stem from its molecular structure, which features two distinct reactive moieties.
Caption: Molecular structure of (3-Acryloxypropyl)methyldimethoxysilane.
The methyldimethoxysilyl group is the inorganic-reactive part of the molecule. The methoxy groups are hydrolyzable and react with water to form silanol groups (-Si-OH). These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates like silica, glass, and metal oxides, forming stable covalent siloxane bonds (Si-O-Substrate).[4]
The (3-acryloxypropyl) group is the organic-reactive moiety. The acrylate functional group can participate in free-radical polymerization with a wide range of organic monomers, allowing the silane to be chemically incorporated into a polymer matrix.[1]
Synthesis
A plausible synthetic route for (3-Acryloxypropyl)methyldimethoxysilane would be the hydrosilylation of allyl acrylate with methyldimethoxysilane in the presence of a platinum catalyst.
Caption: Plausible synthesis route for (3-Acryloxypropyl)methyldimethoxysilane.
A detailed experimental protocol would require optimization of reaction conditions such as temperature, catalyst concentration, and reaction time to maximize yield and purity.
Mechanism of Action as a Coupling Agent
The efficacy of (3-Acryloxypropyl)methyldimethoxysilane as a coupling agent lies in its ability to form a chemical bridge at the interface between an inorganic substrate and an organic polymer matrix. This process occurs in a series of steps:
-
Hydrolysis: The methoxy groups of the silane react with water to form reactive silanol groups. This reaction can be catalyzed by acids or bases.
-
Condensation: The newly formed silanol groups can condense with each other to form oligomeric siloxanes, or more importantly, they can condense with hydroxyl groups on the surface of an inorganic substrate to form stable covalent bonds.
-
Interfacial Adhesion: The organic acrylate tail of the silane, now anchored to the inorganic surface, can co-react with the polymer matrix during polymerization or cross-linking. This creates a covalent bond across the interface, leading to significantly improved adhesion and stress transfer between the two phases.[4]
Applications
The dual functionality of (3-Acryloxypropyl)methyldimethoxysilane makes it a valuable additive in a wide range of applications:
-
Composite Materials: It is used to improve the mechanical properties, such as strength and durability, of composites by enhancing the adhesion between inorganic fillers (e.g., glass fibers, silica) and polymer matrices (e.g., polyesters, acrylates).[1]
-
Adhesives and Sealants: By promoting adhesion to various substrates, it improves the bond strength and durability of adhesives and sealants.[1]
-
Coatings: It can be used to improve the adhesion of coatings to inorganic surfaces and can also be copolymerized into the coating resin to enhance its properties.[1]
-
Surface Modification: It is employed to modify the surface properties of inorganic materials, such as pigments and fillers, to improve their dispersion in organic polymers and to impart desired surface characteristics.[2]
Experimental Protocol: Surface Modification of Silica Nanoparticles
This protocol provides a general guideline for the surface modification of silica nanoparticles with (3-Acryloxypropyl)methyldimethoxysilane.
Materials:
-
Silica nanoparticles
-
(3-Acryloxypropyl)methyldimethoxysilane
-
Anhydrous toluene
-
Ethanol
-
Deionized water
Procedure:
-
Drying of Silica Nanoparticles: Dry the silica nanoparticles in a vacuum oven at 110-120°C for at least 4 hours to remove adsorbed water.
-
Dispersion: Disperse the dried silica nanoparticles in anhydrous toluene using ultrasonication to create a uniform suspension.
-
Silane Addition: Add (3-Acryloxypropyl)methyldimethoxysilane to the silica suspension. The amount of silane will depend on the surface area of the silica and the desired grafting density. A typical starting point is a 2-5% solution of silane in toluene.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, or at elevated temperatures (e.g., 80°C) for a shorter period, to facilitate the reaction between the silane and the silica surface.
-
Washing: Centrifuge the mixture to separate the surface-modified silica nanoparticles. Wash the particles multiple times with toluene and then with ethanol to remove any unreacted silane.
-
Drying: Dry the washed nanoparticles in a vacuum oven at a temperature that will not degrade the acrylate functionality (e.g., 60-80°C).
Characterization of Modified Nanoparticles:
The success of the surface modification can be confirmed using various analytical techniques:
-
Fourier-Transform Infrared Spectroscopy (FTIR): The appearance of characteristic peaks for the acrylate group (e.g., C=O stretching around 1720 cm⁻¹) and the Si-O-Si linkage will confirm the presence of the silane on the silica surface.
-
Thermogravimetric Analysis (TGA): TGA can be used to quantify the amount of silane grafted onto the silica surface by measuring the weight loss corresponding to the decomposition of the organic portion of the silane.[5][6] The weight loss of the modified silica will be significantly higher than that of the unmodified silica, which primarily shows weight loss due to dehydroxylation.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide detailed information about the chemical structure of the grafted silane and its bonding to the silica surface.
Caption: Workflow for surface modification of silica nanoparticles.
Safety and Handling
(3-Acryloxypropyl)methyldimethoxysilane is a reactive chemical and should be handled with appropriate safety precautions. It is flammable and can cause skin and eye irritation. Always consult the Safety Data Sheet (SDS) before use and handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
(3-Acryloxypropyl)methyldimethoxysilane is a highly effective coupling agent and surface modifier due to its unique dual-functional structure. Its ability to form robust chemical bonds between dissimilar materials makes it an indispensable tool for researchers and developers in the field of advanced materials. A thorough understanding of its properties, synthesis, and reaction mechanisms is crucial for its successful application in creating innovative and high-performance products.
References
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An In-depth Technical Guide to the Reactivity of the Acrylate Group in 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate
Foreword: A Molecule of Duality
In the landscape of advanced materials, few molecules offer the synthetic versatility of 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate. This organosilane, often referred to as a silane coupling agent, represents a powerful bridge between the organic and inorganic worlds.[1][2][3] Its structure is a testament to this duality: a polymerizable acrylate group at one end and a hydrolyzable dimethoxysilyl group at the other. This guide provides an in-depth exploration of the reactivity centered on the acrylate moiety. We will dissect the primary reaction pathways, not merely as academic exercises, but as tools for rational material design. Understanding the causality behind these reactions is paramount for researchers, scientists, and drug development professionals seeking to harness this molecule's full potential in creating novel composites, adhesives, coatings, and biomedical materials.[4][5]
The Central Role of the Acrylate Group
The prop-2-enoate (acrylate) group is an α,β-unsaturated ester. This arrangement creates an electron-deficient double bond due to the electron-withdrawing nature of the adjacent carbonyl group. This electronic characteristic is the primary driver of its reactivity, making it susceptible to a variety of addition reactions. While the dimethoxysilyl group governs its ability to bond to inorganic substrates and form siloxane networks, the acrylate group dictates how it integrates into a polymer matrix. The subsequent sections will explore the most critical reactions of this functional group.
Caption: Workflow for Free-Radical Polymerization.
Experimental Protocol: Thermal Free-Radical Polymerization
This protocol describes a standard solution polymerization. The choice of solvent is critical; it must solubilize the monomer and the resulting polymer without interfering with the radical process.
-
Monomer Purification: Pass this compound through a column of basic alumina to remove inhibitors (e.g., MEHQ). [6]2. Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the purified monomer (e.g., 10 g, 43 mmol). Add anhydrous toluene (20 mL) as the solvent.
-
Initiator Addition: Add a radical initiator such as Azobisisobutyronitrile (AIBN) (e.g., 0.07 g, 0.43 mmol, 1 mol% relative to monomer).
-
Degassing: Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen, a known inhibitor of radical polymerization. [7]Backfill the flask with an inert gas (Nitrogen or Argon).
-
Polymerization: Immerse the flask in a preheated oil bath at 70-80 °C. The reaction is typically run for 6-24 hours. [8]6. Monitoring: Reaction progress can be monitored by taking aliquots and analyzing monomer conversion via ¹H NMR spectroscopy or gravimetrically.
-
Termination & Isolation: Cool the reaction to room temperature. Precipitate the polymer by pouring the viscous solution into a large volume of a non-solvent, such as cold methanol.
-
Purification & Drying: Filter the precipitated polymer, wash with fresh non-solvent, and dry under vacuum at 40-50 °C to a constant weight.
-
Characterization: Analyze the polymer's molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC) and confirm its structure using NMR and FTIR spectroscopy.
Step-Growth Polyaddition: The Thiol-Acrylate Michael Reaction
For applications requiring highly uniform and well-defined network structures, the Michael addition of a thiol to the acrylate group is a superior alternative to radical polymerization. This reaction is a cornerstone of "click chemistry" due to its high efficiency, specificity, and mild reaction conditions.
Mechanism: Nucleophilic Conjugate Addition
The thiol-acrylate reaction is a base- or nucleophile-catalyzed conjugate addition. A nucleophile, typically a phosphine or an amine, deprotonates the thiol (R-SH) to form a highly nucleophilic thiolate anion (R-S⁻). [9][10]This anion then attacks the β-carbon of the electron-deficient acrylate double bond. A subsequent proton transfer regenerates the catalyst and yields the final thioether product. This step-growth mechanism ensures a 1:1 stoichiometry between thiol and acrylate groups, leading to homogeneous networks with predictable properties. [9]
Caption: Experimental workflow for Thiol-Acrylate Michael Addition.
Experimental Protocol: Phosphine-Catalyzed Thiol-Acrylate Addition
This protocol details the synthesis of a novel organofunctional silane by reacting DMSPA with a thiol.
-
Reactant Preparation: In a vial, dissolve this compound (1 equivalent) and a thiol-containing molecule (e.g., 3-mercaptopropyl)trimethoxysilane, 1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of dimethylphenylphosphine (DMPP) (e.g., 0.05-1 mol%). [9][10]The reaction is often exothermic and proceeds rapidly.
-
Reaction Conditions: Stir the mixture at room temperature. The reaction is typically complete within minutes to a few hours. [9]An inert atmosphere is recommended to prevent phosphine oxidation, though the reaction can proceed in air.
-
Monitoring: Track the reaction's completion by observing the disappearance of the S-H stretch (~2570 cm⁻¹) in the FTIR spectrum.
-
Work-up: Once complete, the solvent and catalyst can be removed under reduced pressure to yield the product, which is often pure enough for subsequent use without further purification.
-
Characterization: Confirm the structure of the new thioether-containing silane using ¹H, ¹³C, and ²⁹Si NMR spectroscopy.
| Catalyst Type | Example | Typical Loading (mol%) | Relative Efficiency | Reference |
| Tertiary Phosphines | Dimethylphenylphosphine (DMPP) | 0.05 - 1.0 | Very High (minutes) | [9] |
| Tertiary Amines | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 1.0 - 5.0 | High (hours) | [9] |
| Lewis Acids | Scandium(III) triflate (Sc(OTf)₃) | 1.0 - 2.0 | Moderate | [9] |
Cycloaddition Chemistry: The Diels-Alder Reaction
The acrylate group can also function as a dienophile in a [4+2] Diels-Alder cycloaddition reaction with a conjugated diene. This powerful carbon-carbon bond-forming reaction creates a six-membered ring, offering a pathway to complex cyclic silane structures.
Mechanism: A Concerted Pathway
The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a single cyclic transition state. The electron-deficient nature of the acrylate double bond makes it a good dienophile, readily reacting with electron-rich dienes. The reaction is typically stereospecific and regioselective, governed by frontier molecular orbital theory. While polymerization can sometimes compete with cycloaddition, the Diels-Alder reaction is favored under normal conditions without radical initiators. [11]
Caption: Hydrolysis and Condensation of the Silyl Group.
Hydrolysis of the Acrylate Ester
The ester linkage of the acrylate group is also susceptible to hydrolysis, particularly under alkaline conditions, to yield methacrylic acid and the corresponding alcohol. C[12]ompared to the silyl ether bonds, the ester linkage is generally more resistant to hydrolysis under neutral or slightly acidic conditions. H[13]owever, in long-term applications or under specific pH conditions, the degradation of the ester bond must be considered as it can affect the integrity and properties of the final material.
Conclusion: A Platform for Innovation
The reactivity of the acrylate group in this compound offers a rich and diverse toolbox for the materials scientist. From the rapid formation of high-molecular-weight polymers via radical mechanisms to the precise construction of uniform networks through Michael additions, the pathways are distinct and controllable. When coupled with the inorganic reactivity of the silyl moiety, this molecule serves as a powerful platform for creating sophisticated hybrid materials. A thorough, mechanism-based understanding of these reactions is the critical first step in leveraging this unique molecular architecture to design the next generation of advanced materials for any application, from industrial coatings to cutting-edge drug delivery systems.
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Hong, M., & Chen, E. Y.-X. (2017). One-pot organocatalysis of diacrylates to functional polyesters for toughening polylactide. Nature Communications. Available at: [Link]
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Self, C. R., et al. (2014). Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes. National Institutes of Health. Available at: [Link]
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Chow, W. S., et al. (2010). The Effect of 3-(Trimethoxysilyl) Propyl Methacrylate on the Mechanical, Thermal, and Morphological Properties of Poly(methyl methacrylate)/Hydroxyapatite Composites. ResearchGate. Available at: [Link]
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Fereydoon, A., et al. (2014). Preparation of sol-gel hybrid materials from γ- methacryloxypropyltrimethoxysilane and tetramethyl orthosilicate: Study of the hydrolysis and condensation reactions. ResearchGate. Available at: [Link]
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Navigating the Nomenclature of CAS 13732-00-8: A Guide for Scientific and Industrial Application
An In-depth Technical Guide on the Synonyms and Alternative Names for (3-Acryloxypropyl)methyldimethoxysilane
For researchers, scientists, and professionals in drug development and material science, precise communication is paramount. The accurate identification of chemical compounds is the bedrock of reproducible research and safe laboratory practices. The compound registered under CAS number 13732-00-8 is a versatile organosilicon compound with a growing number of applications. Its multifaceted nature is reflected in the variety of names it is known by in scientific literature, commercial catalogs, and regulatory documents. This guide provides a comprehensive overview of the synonyms and alternative names for CAS 13732-00-8, offering clarity and context to its diverse nomenclature.
Primary Identification and Chemical Structure
At its core, CAS 13732-00-8 is an organosilicon compound that possesses both a reactive acryloxy group and hydrolyzable methoxysilane groups. This dual functionality is key to its utility as a coupling agent, adhesion promoter, and surface modifier.
The most commonly accepted chemical name for this compound is (3-Acryloxypropyl)methyldimethoxysilane . This name explicitly describes the molecular structure: an acryloxy group attached to a propyl chain, which in turn is bonded to a silicon atom bearing one methyl and two methoxy groups.
The structural formula is C9H18O4Si.[1][2][3][4] This bifunctionality allows it to act as a bridge between organic and inorganic materials. The acryloxy group can participate in free radical polymerization, while the methoxysilane moiety can hydrolyze to form silanol groups that bond with inorganic substrates.[1]
Caption: Molecular structure of (3-Acryloxypropyl)methyldimethoxysilane.
Synonyms and Alternative Nomenclature
The various names for CAS 13732-00-8 can be categorized based on their derivation from systematic nomenclature, common usage, and commercial branding.
Systematic and IUPAC-derived Names
These names are based on established chemical nomenclature rules and provide an unambiguous description of the molecule's structure.
-
3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate : This is a formal, systematic name that precisely details the connectivity of the atoms.[1][2][5]
-
2-Propenoic acid, 3-(dimethoxymethylsilyl)propyl ester : This name identifies the compound as an ester of 2-propenoic acid (acrylic acid).[1]
-
3-(Dimethoxymethylsilyl)propyl acrylate : A widely used and accepted synonym that is a slight simplification of the more formal names.[4][6][7]
-
Acrylic Acid 3-[Dimethoxy(methyl)silyl]propyl Ester : Another variation that emphasizes the acrylic acid origin.
Common and Abbreviated Names
In laboratory and industrial settings, shorter and more convenient names are often employed.
-
Acryloxypropylmethyldimethoxysilane : A common variation where the parentheses are dropped for simplicity.[4]
-
Dimethoxy(3-acryloyloxypropyl)methylsilane : This name rearranges the components but is chemically accurate.[7]
Commercial and Product Codes
-
KBM 5102 : A product code used in some commercial contexts.[4][7]
-
DK070 : A less common product identifier.[4]
-
JH-O1762 : A product number from a specific supplier.[8]
-
CFS-S008 : An item code from another supplier.[3]
Contextual Usage of Nomenclature
The choice of name for CAS 13732-00-8 often depends on the context of its use.
-
In academic and research publications , the more systematic names like (3-Acryloxypropyl)methyldimethoxysilane or 3-(Dimethoxymethylsilyl)propyl acrylate are preferred for their precision.
-
In industrial applications , such as the manufacturing of composites, coatings, and adhesives, a combination of common names and commercial codes might be used.[1][8] For instance, it is used as a coupling agent in unsaturated polyester composite materials and to treat EPDM systems in the wire and cable industry.[8]
-
Safety Data Sheets (SDS) and regulatory documents will typically list the primary chemical name and CAS number, along with several key synonyms to ensure comprehensive identification.
Experimental and Handling Considerations
The dual reactivity of CAS 13732-00-8 dictates its handling and application protocols. The methoxysilane groups are sensitive to moisture, leading to hydrolysis and the release of methanol. This hydrolysis is the basis for its ability to bond to inorganic surfaces.
Caption: Hydrolysis and condensation of (3-Acryloxypropyl)methyldimethoxysilane.
This reactivity necessitates storage in a cool, dry, and well-ventilated place, avoiding exposure to humidity.[3] The acryloxy group can undergo polymerization, especially in the presence of heat, light, or peroxides.[8] For this reason, commercial preparations are often stabilized with inhibitors like MEHQ (hydroquinone monomethyl ether).[9]
Summary of Nomenclature
For quick reference, the following table summarizes the primary synonyms and alternative names for CAS 13732-00-8.
| Name Type | Name |
| Primary Chemical Name | (3-Acryloxypropyl)methyldimethoxysilane |
| Systematic/IUPAC | This compound |
| 2-Propenoic acid, 3-(dimethoxymethylsilyl)propyl ester | |
| 3-(Dimethoxymethylsilyl)propyl acrylate | |
| Acrylic Acid 3-[Dimethoxy(methyl)silyl]propyl Ester | |
| Common/Abbreviated | Acryloxypropylmethyldimethoxysilane |
| Dimethoxy(3-acryloyloxypropyl)methylsilane | |
| Commercial Codes | KBM 5102, LS 2826, DK070, JH-O1762, CFS-S008 |
Conclusion
The diverse nomenclature associated with CAS 13732-00-8 reflects its widespread use and chemical versatility. A thorough understanding of these synonyms is crucial for researchers and industry professionals to ensure accurate communication, safe handling, and the effective application of this important organosilicon compound. By referencing the CAS number and being aware of the common and systematic names, scientists can navigate the complexities of chemical sourcing and literature review with greater confidence and precision.
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Chemsrc. (n.d.). 3-Acryloxypropyl Methyl Dimethoxysilane | CAS#:13732-00-8. Retrieved from [Link]
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Co-Formula. (n.d.). Co-Formula Special Silanes Item Code: CFS-S008 Chemical Name: (3-Acryloxypropyl)methyldimethoxysilane. Retrieved from [Link]
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Mol-Instincts. (n.d.). (3-acetyl-4-hydroxyphenyl)Carbamic acid 1,1-dimethylethyl ester. Retrieved from [Link]
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Hubei Jianghan New Materials Co., Ltd. (n.d.). (3-Acryloxypropyl)methyldimethoxysilane. Retrieved from [Link]
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Methodological & Application
Protocol for using 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate as a coupling agent
An In-Depth Guide to the Application of 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate as a Bifunctional Coupling Agent
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of this compound (CAS No. 14513-34-9) as a silane coupling agent. The protocols and insights herein are designed to ensure robust and reproducible surface modification, enhancing the interface between inorganic substrates and organic polymers.
Introduction: The Molecular Bridge
This compound is a bifunctional organosilane featuring a methacrylate organic group and a hydrolyzable dimethoxy(methyl)silyl inorganic group.[1] This unique structure allows it to function as a molecular bridge, forming durable covalent bonds between dissimilar materials—typically an inorganic substrate (like glass, silica, or metal oxides) and an organic polymer matrix.[2][3]
The methacrylate end of the molecule can participate in free-radical polymerization, making it highly compatible with resins such as polystyrenes and acrylates.[4][5] The silyl end, upon hydrolysis, forms reactive silanol groups that can condense with hydroxyl groups on inorganic surfaces, creating a stable siloxane linkage (Si-O-Substrate).[6][7] This dual reactivity is the cornerstone of its utility in advanced composites, adhesives, and surface-functionalized materials for biomedical applications.
The Core Mechanism: A Two-Step Interfacial Reaction
The efficacy of any silane coupling agent hinges on a controlled, two-step hydrolysis and condensation process. Understanding this mechanism is critical for troubleshooting and optimizing your specific application.[7]
Step 1: Hydrolysis The process is initiated by the hydrolysis of the methoxy groups (-OCH₃) on the silicon atom into reactive silanol groups (-OH). This reaction is catalyzed by water and its rate is highly dependent on pH.[7][8]
Step 2: Condensation The newly formed silanols can then undergo one of two condensation reactions:
-
Interfacial Bonding: Reaction with hydroxyl groups on the surface of an inorganic substrate to form stable, covalent siloxane bonds (Si-O-Substrate). This is the primary goal of the surface treatment.[9]
-
Self-Condensation: Reaction with other silanol groups to form a cross-linked polysiloxane network (Si-O-Si) on the surface.[7][8] A controlled degree of self-condensation can create a robust, multi-layered interface.
The organic methacrylate group remains inert during this process, oriented away from the surface and ready to co-react with a polymer matrix during a subsequent polymerization or curing step.
Protocols for Application
The choice of application method depends on the substrate and the desired outcome (e.g., monolayer vs. multi-layer coverage). The most common and reliable method is deposition from an aqueous alcohol solution.
Protocol: Surface Pre-treatment via Aqueous Alcohol Deposition
This method is ideal for treating the surface of inorganic fillers, glass slides, or silica nanoparticles prior to their incorporation into a polymer matrix.
Rationale: The use of a 95% ethanol / 5% water mixture provides the necessary water for hydrolysis while ensuring the silane remains soluble.[10] A slightly acidic pH of 4.5-5.5 optimally catalyzes hydrolysis while minimizing premature self-condensation, allowing the silanols to bond preferentially with the substrate surface.[11]
Materials:
-
This compound
-
Ethanol (95%)
-
Deionized Water (5%)
-
Acetic Acid (for pH adjustment)
-
Substrate (e.g., glass slides, silica powder)
Step-by-Step Methodology:
-
Substrate Cleaning: Thoroughly clean the substrate to ensure a reactive surface rich in hydroxyl groups. This is a critical step.
-
For glass/silicon: Sonicate in acetone, followed by isopropanol, and finally deionized water (15 min each). Dry under a stream of nitrogen or in an oven at 110°C for 1 hour.
-
For oxide powders: Wash with ethanol and dry under vacuum at 120°C for 4 hours.
-
-
Solution Preparation:
-
Prepare a 95:5 (v/v) ethanol/water solution.
-
Adjust the solution pH to 4.5–5.5 using a small amount of acetic acid.[10]
-
With vigorous stirring, add the silane coupling agent to the solution to achieve a final concentration of 2% (v/v).[10][11] This concentration typically results in 3-8 molecular layers. For monolayer deposition, concentrations may be significantly lower, and substrates should be pre-dried at 150°C for 4 hours.[10]
-
-
Hydrolysis (Activation): Continue stirring the solution for at least 5 minutes to allow for the hydrolysis of the methoxy groups and the formation of silanols.[10] The solution should be used within one hour of preparation as the silanols will begin to self-condense.[11]
-
Application:
-
Rinsing: Briefly rinse the treated substrate with fresh ethanol to remove any excess, unreacted silane.[10] For particles, this may be repeated twice.
-
Curing: The final step is to drive the condensation reaction to completion, forming stable covalent bonds.
| Parameter | Recommended Value | Rationale & Notes |
| Solvent | 95% Ethanol / 5% Water | Provides water for hydrolysis while maintaining silane solubility.[10] |
| pH | 4.5 - 5.5 | Catalyzes hydrolysis while minimizing premature self-condensation.[11] |
| Silane Concentration | 2% (v/v) | General-purpose starting point for multi-layer coverage.[10] |
| Hydrolysis Time | 5 minutes | Allows for sufficient formation of reactive silanol groups.[10] |
| Application Time | 1-3 minutes | Sufficient for deposition onto the substrate surface. |
| Curing Method | 110°C for 5-10 min OR 24h at RT | Completes the condensation reaction to form stable siloxane bonds.[10] |
Protocol: Direct Addition to Resin/Filler Mixture
In some applications, particularly with bulk composites, the silane can be added directly during the compounding process.
Rationale: This method is simpler but offers less control over the interfacial chemistry. The silane migrates to the filler surface in-situ. It is most effective when processing temperatures are high enough to drive the hydrolysis and condensation reactions.
Step-by-Step Methodology:
-
Combine the polymer resin and inorganic filler in a high-shear mixer.
-
During mixing, spray the silane coupling agent directly into the mixture.[11]
-
The typical dosage is 0.1–2% of the filler weight, which should be optimized for the specific filler and its surface area.[11]
-
Proceed with the standard molding, extrusion, or coating process. The elevated temperatures will facilitate the in-situ reaction of the coupling agent.
Validation and Characterization of Surface Treatment
To ensure the coupling protocol was successful, several surface analysis techniques can be employed. This validation is a key component of a trustworthy and reproducible process.
| Technique | Purpose | Expected Observation / Result |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm chemical bond formation. | Appearance of new absorption bands between 1050-1100 cm⁻¹, which are characteristic of Si-O-Si and Si-O-Substrate stretching vibrations.[4][12] |
| X-ray Photoelectron Spectroscopy (XPS) | To determine elemental composition and confirm surface coverage. | Detection of Silicon (Si 2p) signal on the substrate surface. High-resolution scans can confirm the Si-O-Substrate chemical state.[13] |
| Atomic Force Microscopy (AFM) / Scanning Electron Microscopy (SEM) | To visualize surface morphology. | Can reveal changes in surface texture and the presence of a uniform silane coating. May show nodular structures approximately 50-100 nm in diameter.[13] |
| Contact Angle Goniometry | To measure changes in surface energy/wettability. | Successful silanization with the methacrylate group will typically increase the hydrophobicity of a hydrophilic substrate, leading to an increased water contact angle. |
Considerations for Drug Development Professionals
While heavily used in materials science, the principles of silane coupling are directly applicable to drug development and diagnostics.
-
Functionalization of Nanocarriers: Silica nanoparticles (SiNPs) or other oxide-based drug delivery systems can be surface-modified using this protocol. The methacrylate handle can then be used to attach targeting ligands, polymers like PEG (polyethylene glycol), or stimuli-responsive moieties via subsequent chemical reactions.
-
Biosensor and Microarray Surfaces: Glass slides or silicon wafers used for DNA or protein microarrays can be functionalized to create a surface ready for the covalent attachment of probes, improving signal-to-noise ratios and binding stability.[13]
-
Improving Biocompatibility: Surface modification of implantable devices can be used to promote adhesion to surrounding tissues or to create a barrier layer that improves biocompatibility.
In these sensitive applications, ensuring a clean, sterile process and thorough rinsing to remove any unreacted silane is of paramount importance.
References
-
Gelest, Inc. (n.d.). Applying a Silane Coupling Agent. Retrieved from [Link]
-
Nanjing SiSiB Silicones Co., Ltd. (n.d.). Application Methods of Silane Coupling Agent. Retrieved from [Link]
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Morphodent. (2025). Silane Coupling Agents in Ceramic Bonding: Activation, Types. Retrieved from [Link]
-
Prevest Direct. (n.d.). Silane and Silane Coupling Agents: Enhancing Adhesion in Dentistry. Retrieved from [Link]
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Lung, C. Y. K., & Matinlinna, J. P. (2012). Silane coupling agents and surface conditioning in dentistry. Dental Tribune International. Retrieved from [Link]
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Triastuti, W. E., et al. (n.d.). Effect of The Amount of 3-(trimethoxysilyl) propyl methacrylate on Improving Surface's Adhesive Properties of Zirconia. ResearchGate. Retrieved from [Link]
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Ko, E., & S-C. Chang. (2005). Surface characterization of 3-glycidoxypropyltrimethoxysilane films on silicon-based substrates. Analytical and Bioanalytical Chemistry, 383(5), 789-795. Retrieved from [Link]
-
Rubio, J., et al. (2017). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. Boletin de la Sociedad Espanola de Ceramica y Vidrio, 57(4). Retrieved from [Link]
-
Bouh-Kader, H., et al. (2019). Influence of 3-(Trimethoxysilyl) Propyl Methacrylate Coupling Agent Treatment of Olive Pomace Flour Reinforced Polystyrene Composites. International Journal of Engineering and Technology Innovation, 9(6). Retrieved from [Link]
-
Nenashev, A. V., et al. (2016). Effect of methyltrimethoxysilane hydrolysis and condensation conditions on the properties of thin polymethylsilsesquioxane films. Inorganic Materials, 52(6), 625-630. Retrieved from [Link]
-
D'Almeida, M., et al. (n.d.). (a) Silane coupling agent: 3-(trimethoxysilyl)propyl methacrylate; (b).... ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17318, 3-(Trimethoxysilyl)propyl methacrylate. Retrieved from [Link].
-
Jancar, J., et al. (2011). Grafting of 3-(trimethoxysilyl)propyl methacrylate onto polypropylene and use as a coupling agent in viscose fiber/polypropylene composites. Journal of Applied Polymer Science, 121(3), 1548-1556. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84485, 3-(Dimethoxymethylsilyl)propyl methacrylate. Retrieved from [Link].
-
IIETA. (2019). Influence of 3-(Trimethoxysilyl) Propyl Methacrylate Coupling Agent Treatment of Olive Pomace Flour Reinforced Polystyrene Composites. Retrieved from [Link]
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Surface modification of silica nanoparticles with (3-Acryloxypropyl)methyldimethoxysilane
An Application Note and Protocol for the Surface Modification of Silica Nanoparticles with (3-Acryloxypropyl)methyldimethoxysilane
Authored by a Senior Application Scientist
Introduction: Enhancing Silica Nanoparticles for Advanced Applications
Silica nanoparticles (SiNPs) represent a cornerstone in nanomaterial science, prized for their biocompatibility, tunable size, and high surface area. However, their native silanol-rich surface can be a double-edged sword: while it facilitates aqueous dispersibility, it often lacks the specific functionalities required for advanced applications such as targeted drug delivery, composite material reinforcement, and advanced diagnostics. Surface modification is therefore not merely an optimization but a critical step in unlocking the full potential of these versatile nanoparticles.
This guide provides a detailed protocol and scientific rationale for the surface modification of silica nanoparticles using (3-Acryloxypropyl)methyldimethoxysilane (APMDMS). This specific silane is of particular interest due to the introduction of a terminal acryloxypropyl group. This functional group is a reactive acrylate moiety, which can readily participate in polymerization reactions, making it an ideal anchor for creating polymer-silica hybrid materials or for subsequent bioconjugation via Michael addition reactions. The methyldimethoxysilane group allows for a controlled, covalent attachment to the silica surface, offering a balance between reactivity and stability.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide the underlying scientific principles, ensuring that the user can not only replicate the protocol but also troubleshoot and adapt it for their specific needs.
The Chemistry of Silanization: A Covalent Bond to the Surface
The modification of silica surfaces with organosilanes is a well-established and robust chemical strategy. The process, known as silanization, involves the covalent attachment of silane molecules to the hydroxyl groups (-OH) present on the silica surface.
The reaction with (3-Acryloxypropyl)methyldimethoxysilane proceeds in two primary stages:
-
Hydrolysis: The methoxy groups (-OCH3) of the silane are hydrolyzed in the presence of water to form reactive silanol groups (-OH). This step is often catalyzed by acid or base.
-
Condensation: These newly formed silanol groups on the APMDMS molecule then react with the silanol groups on the surface of the silica nanoparticle. This condensation reaction forms a stable siloxane bond (Si-O-Si), covalently grafting the acryloxypropyl functionality to the nanoparticle surface. A byproduct of this reaction is methanol.
The "methyldimethoxy" part of the silane's name is significant. Having two methoxy groups allows for multiple attachment points to the silica surface, enhancing the stability of the functional layer. The methyl group, being less reactive, helps to control the degree of cross-linking between adjacent silane molecules on the surface, leading to a more uniform and well-defined functional monolayer.
Visualizing the Reaction Mechanism
Caption: Reaction scheme for the silanization of silica nanoparticles.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for the modification of approximately 100 mg of silica nanoparticles. It is scalable, but adjustments to reagent volumes may be necessary.
Materials and Reagents
| Reagent | Supplier (Example) | Grade |
| Silica Nanoparticles (e.g., 100 nm diameter) | Sigma-Aldrich | Synthesis Grade |
| (3-Acryloxypropyl)methyldimethoxysilane (APMDMS) | Gelest | >95% |
| Toluene | Fisher Scientific | Anhydrous, >99.8% |
| Ethanol | VWR | 200 Proof, Absolute |
| Deionized Water | Millipore Milli-Q | 18.2 MΩ·cm |
Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Toluene is flammable and toxic. APMDMS is a skin and eye irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.
Experimental Workflow
Caption: Workflow for surface modification of SiNPs.
Detailed Procedure
-
Activation and Dispersion of Silica Nanoparticles:
-
Weigh 100 mg of silica nanoparticles and place them in a 50 mL round-bottom flask.
-
Add 20 mL of anhydrous toluene to the flask.
-
To ensure a monodisperse suspension, sonicate the mixture for 15 minutes in a bath sonicator. This step is crucial to break up any aggregates and expose the maximum number of surface silanol groups.
-
-
Silanization Reaction:
-
While stirring the silica nanoparticle suspension vigorously with a magnetic stir bar, add 1.0 mL of (3-Acryloxypropyl)methyldimethoxysilane (APMDMS) dropwise using a syringe. The dropwise addition helps to prevent localized high concentrations of the silane, which could lead to self-polymerization.
-
Once the addition is complete, seal the flask and allow the reaction to proceed at room temperature for 12-18 hours under continuous stirring. The long reaction time ensures a high degree of surface coverage.
-
-
Purification of Functionalized Nanoparticles:
-
After the reaction period, transfer the suspension to a 50 mL centrifuge tube.
-
Centrifuge the suspension at 8,000 x g for 15 minutes. The functionalized nanoparticles will form a pellet at the bottom of the tube.
-
Carefully decant and discard the supernatant, which contains unreacted silane and byproducts.
-
-
Washing:
-
To remove any non-covalently bound silane, a series of washing steps is essential.
-
Add 20 mL of fresh toluene to the pellet, resuspend thoroughly by vortexing or sonication, and then centrifuge again at 8,000 x g for 15 minutes. Discard the supernatant.
-
Repeat the toluene wash step one more time.
-
Perform two additional washing steps using ethanol to remove the toluene. For each ethanol wash, add 20 mL of ethanol, resuspend the pellet, centrifuge, and discard the supernatant.
-
-
Drying:
-
After the final wash, place the tube with the nanoparticle pellet in a vacuum oven at 60°C overnight to remove all residual solvent.
-
The resulting product is a fine, white powder of APMDMS-functionalized silica nanoparticles, ready for characterization or downstream applications.
-
Characterization: Validating the Surface Modification
Successful surface modification must be confirmed through a suite of analytical techniques. Each technique provides a different piece of the puzzle, and together they offer a comprehensive picture of the new surface chemistry.
| Characterization Technique | Purpose | Expected Result for Successful Modification |
| FTIR Spectroscopy | To identify the functional groups present on the nanoparticle surface. | Appearance of new peaks corresponding to the C=O stretch (~1720 cm⁻¹) and C-H stretches (~2930 cm⁻¹) of the acryloxypropyl group. |
| Thermogravimetric Analysis (TGA) | To quantify the amount of organic material grafted onto the silica surface. | A significant weight loss step between 200°C and 600°C, corresponding to the decomposition of the organic APMDMS layer. |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and surface charge (zeta potential). | An increase in the hydrodynamic diameter and a change in the zeta potential, indicating the presence of the surface layer. |
| Transmission Electron Microscopy (TEM) | To visualize the morphology and size of the nanoparticles. | Nanoparticles should remain discrete and well-dispersed, with no significant aggregation. A thin organic layer may be visible at high magnification. |
Applications in Research and Drug Development
The introduction of the reactive acrylate group onto the silica nanoparticle surface opens up a wide array of possibilities:
-
Drug Delivery: The acrylate group can be used as a point of attachment for therapeutic molecules, either directly or through a linker. Furthermore, the functionalized nanoparticles can be incorporated into hydrogels that can act as depots for sustained drug release.
-
Polymer Composites: The modified silica nanoparticles can be polymerized with other monomers to create reinforced polymer composites with enhanced mechanical and thermal properties.
-
Bio-imaging and Diagnostics: The surface can be further functionalized with targeting ligands or fluorescent dyes for use in targeted imaging and diagnostic applications.
References
Application Notes & Protocols: The Role of 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate in High-Performance Dental Composites
Prepared by: Gemini, Senior Application Scientist
Introduction: The Critical Role of the Interface in Dental Restorations
The clinical success and longevity of dental resin composites are fundamentally dependent on the stability of the interface between the organic polymer matrix and the inorganic reinforcing filler particles.[1] This interface is the most vulnerable region within the composite, susceptible to degradation by oral fluids, which can compromise the material's mechanical integrity and lead to restoration failure.[2][3] To address this challenge, silane coupling agents are employed as molecular bridges to form strong, durable, and hydrolytically stable bonds between these two chemically dissimilar phases.[4][5]
This guide provides a detailed technical overview and practical protocols for the application of 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate (henceforth referred to as DMMSP), a specialized organofunctional silane, in the formulation of dental composites. Its unique bifunctional structure allows it to chemically unite inorganic fillers with polymerizable resin matrices, significantly enhancing the performance and durability of the final restorative material.[6]
Profile of this compound (DMMSP)
DMMSP is a bifunctional molecule designed for optimal performance in dental resin systems. Its structure features two key reactive domains: a hydrolyzable dimethoxy(methyl)silyl group and a polymerizable acrylate functional group.[7][8]
| Property | Value | Source |
| IUPAC Name | This compound | [7] |
| CAS Number | 13732-00-8 | [8][9] |
| Molecular Formula | C₉H₁₈O₄Si | [9] |
| Molecular Weight | 218.32 g/mol | [9] |
| SMILES | C=CC(=O)OCCC(OC)OC | [7] |
The dimethoxy configuration offers a controlled reactivity profile for hydrolysis, while the acrylate group ensures excellent copolymerization compatibility with common dental resin monomers like BisGMA and TEGDMA.[6][10]
Mechanism of Action: Bridging the Organic-Inorganic Gap
The efficacy of DMMSP lies in a sequential, multi-step chemical process that transforms a weak physical interaction at the filler-resin interface into a robust covalent bond.[5] This process, known as silanization, is critical for effective stress transfer from the flexible polymer matrix to the rigid filler particles.[11]
Step 1: Hydrolysis The process is initiated by the hydrolysis of the methoxy (-OCH₃) groups on the silicon atom in the presence of water, typically under mild acidic catalysis (pH 3-5).[12] This reaction converts the methoxy groups into reactive silanol (-Si-OH) groups.
Step 2: Condensation The newly formed silanol groups then condense with hydroxyl (-OH) groups present on the surface of inorganic fillers (e.g., silica, glass ceramics). This reaction forms highly stable, covalent siloxane bonds (Si-O-Si), effectively grafting the silane molecule onto the filler surface.[4][6] The silanols can also self-condense to form a durable polysiloxane network at the interface.[10]
Step 3: Copolymerization With the silane anchored to the filler, its acrylate functional group is oriented outwards into the resin phase. During the light-curing stage of the composite, this acrylate group readily participates in the free-radical polymerization reaction, copolymerizing with the methacrylate groups of the resin matrix monomers.[6] This final step completes the chemical bridge, ensuring the filler is integrally locked within the polymer network.
Caption: Mechanism of DMMSP as a coupling agent.
Detailed Experimental Protocols
The following protocols provide a step-by-step methodology for researchers and formulation scientists. Adherence to these steps is crucial for achieving optimal and reproducible results.
Protocol 1: Preparation of the DMMSP Silane Solution
Rationale: The silane must be pre-hydrolyzed in a solvent to become active. Acidic conditions accelerate this hydrolysis, while the solvent choice ensures proper wetting of the filler surface.[12]
-
Solvent Preparation: Prepare a 95:5 (v/v) solution of ethanol and deionized water.
-
Acidification: Adjust the pH of the ethanol-water solvent to approximately 4.0 using a weak organic acid, such as acetic acid. This catalytic amount of acid is critical for initiating hydrolysis.[12]
-
Silane Addition: Add DMMSP to the acidified solvent to achieve a final concentration of 1-2% by weight. Stir the solution gently using a magnetic stirrer.
-
Hydrolysis (Pre-activation): Allow the solution to stir for at least 60 minutes at room temperature. This "pre-activation" period is necessary for the hydrolysis reaction to proceed, generating the required silanol groups. The solution should be used within a few hours of preparation for maximum efficacy.
Protocol 2: Surface Treatment of Inorganic Fillers (Pre-Silation)
Rationale: A clean, hydroxyl-rich filler surface is essential for effective condensation with the silane. The drying step is critical to remove volatiles and drive the condensation reaction to form stable siloxane bonds.[13]
-
Filler Preparation: Ensure the inorganic filler particles (e.g., barium glass, silica nanoparticles) are clean and dry. For certain non-silica-based fillers, a surface pre-treatment like tribochemical silica-coating may be necessary to create hydroxyl sites for bonding.
-
Application: Disperse the filler powder into the prepared silane solution. Use a sufficient volume of solution to create a slurry and ensure all filler surfaces are thoroughly wetted.
-
Reaction: Stir the slurry continuously for 2-3 hours at room temperature to allow the hydrolyzed silane to migrate to and interact with the filler surfaces.
-
Solvent Removal: Remove the bulk of the solvent via rotary evaporation or filtration.
-
Drying and Curing: Transfer the treated filler to a convection oven. Heat the filler for 2-4 hours at 110°C. This thermal treatment serves two purposes: it removes residual solvent and water, and it provides the energy needed to drive the condensation reaction between the silane and the filler, forming covalent Si-O-Si bonds.[14][15]
-
Final Processing: After cooling, the now-hydrophobic, free-flowing silanized filler may be gently de-agglomerated using a mortar and pestle or a ball mill before incorporation into the resin.
Protocol 3: Formulation and Curing of the Dental Composite
Rationale: The silanized filler must be homogeneously dispersed into the resin matrix to create a uniform material. Proper curing is essential to achieve a high degree of conversion and optimal mechanical properties.[16]
-
Resin Matrix Preparation: Prepare the organic resin matrix by mixing base monomers (e.g., a 60:40 wt% mixture of BisGMA and TEGDMA) with a suitable photoinitiator system (e.g., 0.5 wt% camphorquinone and 0.5 wt% ethyl-4-dimethylaminobenzoate).
-
Filler Incorporation: Incrementally add the dried, silanized filler to the resin matrix. Mix thoroughly after each addition using a dual asymmetric centrifugal mixer or a heavy-duty mechanical stirrer. This process should be done in a controlled environment to minimize the incorporation of air bubbles. Continue adding filler until the desired loading (e.g., 70-80 wt%) is achieved and the paste has a uniform consistency.
-
Curing: Place the composite paste into a mold for the desired test specimen. Light-cure the composite using a dental curing light (typically with a wavelength peak around 470 nm) for the manufacturer-recommended time (e.g., 40 seconds).
-
Post-Curing (Optional but Recommended): For enhanced mechanical properties, a post-curing thermal treatment can be applied. After light-curing, place the composite specimen in an oven at 120°C for 1 hour. This process can increase the degree of monomer conversion and further strengthen the material.[16]
Caption: Workflow for dental composite fabrication.
Performance Validation and Characterization
The success of DMMSP application is quantified by the improvement in the composite's mechanical and chemical properties.
Confirmation of Silanization
-
Fourier-Transform Infrared Spectroscopy (FTIR): Comparing the spectra of untreated and treated fillers can confirm the presence of organic functional groups from the silane on the filler surface.[13]
-
Contact Angle Measurement: A significant increase in the contact angle of water on a pressed disc of treated filler compared to an untreated one indicates a successful shift from a hydrophilic to a hydrophobic surface, confirming the presence of the silane layer.[13]
Mechanical Property Enhancement
A strong interfacial bond is directly correlated with improved mechanical performance. Standardized tests should be conducted to evaluate the final composite.
| Mechanical Property | Test Method (ISO Standard) | Typical Improvement with Silanization | Rationale for Improvement |
| Flexural Strength | Three-Point Bending (ISO 4049) | Significant Increase | Enhanced stress transfer from matrix to filler prevents crack propagation at the interface.[16][17] |
| Compressive Strength | Direct Compression (ISO 9917-1) | Significant Increase | Prevents filler particle debonding under compressive loads. |
| Diametral Tensile Strength | Indirect Tension (ISO 4049) | Moderate to High Increase | Improves resistance to tensile forces that can pull the matrix away from the filler.[17][18] |
| Fracture Toughness | Single-Edge Notched Beam | Significant Increase | The silane layer acts as a crack arrester, dissipating energy and preventing catastrophic failure.[16] |
Improved Hydrolytic Stability
Rationale: The covalent siloxane bond is far more resistant to water than a simple physical interface. This prevents water from penetrating the filler-matrix interface, which is a primary cause of long-term degradation in the oral environment.[2][19]
-
Water Sorption & Solubility (ISO 4049): Composites formulated with DMMSP-treated fillers are expected to exhibit significantly lower water sorption and solubility compared to those with untreated fillers. This demonstrates the material's increased durability and resistance to chemical breakdown.
Conclusion
The proper application of this compound is a cornerstone of modern dental composite formulation. By creating a robust and hydrolytically stable chemical bridge between the inorganic filler and the organic resin matrix, DMMSP directly contributes to enhanced mechanical strength, improved fracture toughness, and superior long-term clinical durability. The protocols and principles outlined in this guide provide a comprehensive framework for leveraging this advanced coupling agent to develop next-generation restorative dental materials.
References
-
Al-Samadani, K. H., & Al-Dharrab, A. A. (2016). The Role of Silane Coupling Agents and Universal Primers in Durable Adhesion to Dental Restorative Materials - a Review. ResearchGate. [Link]
-
Matinlinna, J. P., Lung, C. Y. K., & Tsoi, J. K. H. (2018). Silane adhesion mechanism in dental applications and surface treatments: A review. PubMed. [Link]
-
Lung, C. Y. K., & Matinlinna, J. P. (2012, September 12). Silane coupling agents and surface conditioning in dentistry. Dental Tribune. [Link]
-
Prevest Direct. Silane Coupling Agent and Silane Coupling Agent Dentistry. [Link]
-
Prevest Direct. Silane and Silane Coupling Agents: Enhancing Adhesion in Dentistry. [Link]
-
ZMsilane. (2024, May 20). Silane Coupling Agent in Dentistry. [Link]
-
National Institute of Standards and Technology. Chemistry of Silanes: Interfaces in Dental Polymers and Composites. [Link]
-
Nihei, T. (n.d.). Dental applications for silane coupling agents. J-Stage. [Link]
-
Sureshbabu, A., et al. (2022, June 1). Influence of silane coupling agent on the mechanical performance of flowable fibre-reinforced dental composites. ResearchGate. [Link]
-
Matinlinna, J. P., & Vallittu, P. K. (2007, February 1). Silane Based Concepts on Bonding Resin Composite to Metals. The Journal of Contemporary Dental Practice. [Link]
-
da Silva, E. M., et al. (n.d.). Chemical and Mechanical Properties of Experimental Dental Composites as a Function of Formulation and Postcuring Thermal Treatment. NIH. [Link]
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Matinlinna, J. P., & Söderling, E. (2003). An introduction to silanes and their clinical application in dentistry. ResearchGate. [Link]
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PubChem. 3-(Dimethoxymethylsilyl)propyl methacrylate. [Link]
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Hairui Chemical. 3-[dimethoxy(methyl)silyl]propyl prop-2-enoate_13732-00-8. [Link]
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Mously, H. A., et al. (n.d.). Current Protocols for Resin- Bonded Dental Ceramics. Perio Implant Chicago. [Link]
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NIH. (n.d.). Evaluation of Chemical and Mechanical Properties of Dental Composites. PubMed. [Link]
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Pieniak, D., et al. (2020). A Comparative Study of the Mechanical Properties of Selected Dental Composites with a Dual-Curing System with Light-Curing Composites. MDPI. [Link]
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MedCrave online. (2018, November 14). Ceramic repairs with resins: silanization protocols. [Link]
-
Tondnevis, F., et al. (n.d.). Effect of Amount of 3-Methacryloxy Propyl Thrimethoxysilane Coupling Agent and Nano Filling Structure on Physic-Mechanical Properties of Dental Resin Composite. International Journal of Body, Mind and Culture. [Link]
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Catsyn. This compound. [Link]
-
Foroutan, F., Javadpour, J., & Rezaie, H. (2011, June 15). MECHANICAL PROPERTIES OF DENTAL COMPOSITE MATERIALS REINFORCED WITH MICRO AND NANO-SIZE Al2O3 FILLER PARTICLES. Semantic Scholar. [Link]
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Application Notes & Protocols for Photopolymerization of 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate
Abstract
This guide provides a comprehensive overview and detailed protocols for the photopolymerization of 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate, a versatile hybrid monomer. This monomer is uniquely positioned at the interface of organic and inorganic chemistry, featuring a UV-curable acrylate group for rapid polymer backbone formation and a moisture-curable silyl group for subsequent cross-linking and enhanced substrate adhesion. We will explore the fundamental principles governing its dual-cure mechanism, provide step-by-step protocols for the preparation of both linear and cross-linked polysiloxane-based materials, and discuss key characterization techniques. These application notes are designed for researchers and scientists in materials science, polymer chemistry, and drug development, offering the technical foundation needed to leverage this monomer's unique properties in advanced applications such as high-performance coatings, adhesives, and biomedical devices.
Monomer Overview: A Hybrid Building Block
This compound is a bifunctional molecule engineered to create advanced organic-inorganic hybrid materials. Its structure consists of two key reactive moieties:
-
Prop-2-enoate (Acrylate) Group: This functional group is highly reactive towards free-radical polymerization initiated by ultraviolet (UV) or visible light. This allows for extremely rapid, on-demand curing at ambient temperatures, forming a stable carbon-based polymer backbone.[1]
-
Dimethoxy(methyl)silyl Group: This silane moiety provides a secondary curing mechanism. In the presence of moisture, the methoxy groups (-OCH₃) hydrolyze to form reactive silanol groups (Si-OH). These silanols can then condense with each other or with hydroxyl groups on a substrate surface (like glass, metal oxides, or cellulose), forming stable siloxane (Si-O-Si) or covalent Si-O-Substrate bonds.[2]
This dual-functionality is the primary driver for its use in applications demanding both rapid processing and high-performance characteristics like durability, weather resistance, and strong adhesion.[3][4]
Physicochemical Properties
The fundamental properties of the monomer are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 14513-34-9 | [6] |
| Molecular Formula | C₁₀H₂₀O₄Si | [5] |
| Molecular Weight | 232.35 g/mol | [5] |
| Appearance | Colorless Liquid | - |
| Density | ~1.045 g/mL at 25 °C |
Structural Representation
The unique structure enables a two-stage curing process, which is a key advantage of this monomer class.
Caption: Workflow of the dual-cure process for silane-functionalized acrylates.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. UV light sources can damage eyes and skin; use appropriate shielding.
Protocol 1: Preparation of a Basic Photopolymer Coating
This protocol details the procedure for creating a simple, uncrosslinked polymer coating on a glass substrate. The resulting material will be a thermoplastic with enhanced adhesion due to the silane functionality.
Materials & Equipment:
-
This compound (Monomer)
-
Photoinitiator: Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide (BAPO, Irgacure 819) or similar Type I initiator. [7]* Glass microscope slides (or other substrate)
-
UV Curing System (e.g., broadband mercury lamp or 365/395 nm LED) with controlled intensity.
-
Spin coater or drawdown bar
-
Nitrogen source (for inerting)
-
Analytical balance, vials, pipette
Procedure:
-
Formulation Preparation:
-
In a clean, amber glass vial to protect from ambient light, weigh the desired amount of the monomer.
-
Add the photoinitiator. A typical concentration is 0.5 - 2.0 wt%. For BAPO, a concentration of 0.5 wt% is a good starting point for films up to a few millimeters thick. [7] * Mix thoroughly using a vortex mixer or magnetic stirrer until the photoinitiator is completely dissolved. Ensure no air bubbles are present.
-
-
Substrate Preparation:
-
Thoroughly clean the glass slides with acetone, followed by isopropanol, and dry with a stream of nitrogen.
-
For maximum adhesion, the substrate can be pre-treated with oxygen plasma to generate surface hydroxyl groups.
-
-
Coating Application:
-
Apply a small amount of the resin formulation to the center of the cleaned glass slide.
-
Use a spin coater (e.g., 2000 rpm for 30 seconds) or a drawdown bar to create a thin, uniform film. The final thickness will depend on the viscosity and application parameters.
-
-
UV Curing:
-
Place the coated substrate inside the UV curing chamber.
-
If possible, purge the chamber with nitrogen for 2-3 minutes to reduce oxygen inhibition. [8] * Expose the film to UV light. The required dose (Intensity x Time) will depend on the film thickness and photoinitiator concentration. A typical starting point is an intensity of 50 mW/cm² for 10-30 seconds.
-
The film should be tack-free after curing.
-
-
Moisture Post-Cure:
-
Allow the cured film to rest at ambient conditions (25 °C, ~50% relative humidity) for 24 hours. This allows the silyl groups to hydrolyze and condense, maximizing adhesion to the glass substrate.
-
Protocol 2: Formulation of a Cross-linked Hybrid Material
This protocol incorporates a cross-linking agent to create a durable, thermoset material with improved mechanical properties and solvent resistance.
Materials & Equipment:
-
Same as Protocol 1, plus:
-
Cross-linking agent: A multifunctional acrylate, such as Trimethylolpropane triacrylate (TMPTA) or Hexanediol diacrylate (HDDA).
-
(Optional) Adhesion promoter/coupling agent: A silane with higher reactivity, like 3-(Trimethoxysilyl)propyl methacrylate, can be added to enhance cross-linking density. Procedure:
-
Formulation Preparation:
-
Prepare a formulation table to calculate the weight percentages of each component. A good starting point is:
-
This compound: 70 wt%
-
Trimethylolpropane triacrylate (TMPTA): 29.5 wt%
-
Photoinitiator (BAPO): 0.5 wt%
-
-
In an amber vial, combine the two monomers first and mix until homogeneous.
-
Add the photoinitiator and mix until fully dissolved.
-
-
Sample Preparation:
-
Create a mold for your sample using two glass slides separated by a Teflon spacer of desired thickness (e.g., 1 mm).
-
Carefully inject the resin into the mold, avoiding air bubbles.
-
-
UV Curing:
-
Place the filled mold in the UV curing chamber. Due to the increased thickness, a lower initiator concentration or a photobleaching initiator like BAPO is recommended to ensure through-cure. [7] * Cure with UV light. The required dose will be higher than for a thin film. An exposure of 50 mW/cm² for 60-180 seconds may be necessary. It is advisable to cure from both sides if possible.
-
-
Moisture Post-Cure & Characterization:
-
Carefully demold the cured sample.
-
Place the sample in a controlled environment (e.g., 25 °C, 50% RH) for 24-72 hours to allow for the silane condensation reaction to proceed.
-
The resulting material can be tested for its mechanical properties (e.g., tensile strength, modulus) and solvent resistance.
-
Characterization and Validation
To ensure successful polymerization and to understand the properties of the final material, several analytical techniques are recommended.
| Technique | Purpose | Key Observation |
| FTIR Spectroscopy | Monitor reaction conversion. | Disappearance of the acrylate C=C peak (~1635 cm⁻¹) and C-H vinyl peak (~810 cm⁻¹). |
| Photo-Rheometry | Characterize curing kinetics in real-time. | Measurement of the storage (G') and loss (G'') moduli. The crossover point indicates the gel point. |
| Differential Scanning Calorimetry (DSC) | Determine thermal properties. | Measurement of the glass transition temperature (Tg), which indicates the polymer's mobility and cross-link density. |
| Gel Content Analysis | Quantify the degree of cross-linking. | Measure the weight percentage of insoluble material after Soxhlet extraction in a suitable solvent (e.g., acetone). |
| Contact Angle Goniometry | Assess surface energy and hydrophobicity. | Measure the water contact angle on the surface of the cured coating. |
Troubleshooting Common Issues
-
Tacky or Gummy Surface: This is typically caused by oxygen inhibition. [8]Solution: Increase the UV dose, increase photoinitiator concentration, or cure under a nitrogen atmosphere.
-
Poor Adhesion: The substrate may be contaminated, or the silane condensation has not completed. Solution: Ensure rigorous substrate cleaning (plasma treatment is best). Allow for a longer moisture post-cure period or gently heat the sample (e.g., 60 °C) to accelerate condensation.
-
Yellowing of Material: This can be caused by the photoinitiator type or excessive UV exposure. Solution: Use a photoinitiator designed for low yellowing (e.g., phosphine oxides like BAPO). Optimize the UV dose to be sufficient for curing without causing degradation.
-
Incomplete Cure (Thick Samples): The UV light is being attenuated and cannot penetrate the full depth of the sample. Solution: Use a more efficient or photobleaching initiator, decrease the photoinitiator concentration to allow deeper light penetration, or use a light source with a more appropriate wavelength. [7]
References
-
Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications. (n.d.). MDPI. Retrieved from [Link]
-
Silyl Modified Polymers as Next-Generation Adhesives and Sealants. (2024, October 22). CAPLINQ BLOG. Retrieved from [Link]
-
Silyl Terminated Polymer / Silane Terminated Polymer. (n.d.). OSi. Retrieved from [Link]
-
Silyl modified polymer adhesive and sealant systems. (n.d.). AdhesivePlatform. Retrieved from [Link]
-
Photoinitiator. (n.d.). Wikipedia. Retrieved from [Link]
-
Visible-Light Photoinitiation of (Meth)acrylate Polymerization with Autonomous Post-conversion. (n.d.). NIH National Center for Biotechnology Information. Retrieved from [Link]
-
Self-Initiation of Photopolymerization Reactions. (2012). RadTech Report, (4). Retrieved from [Link]
-
Photoinitiator-free Photopolymerization of Acrylates Using Short-Wavelength Excimer UV Radiation. (n.d.). RadTech. Retrieved from [Link]
-
Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing. (2022, July 1). NIH National Center for Biotechnology Information. Retrieved from [Link]
-
Silane–Acrylate Chemistry for Regulating Network Formation in Radical Photopolymerization. (2017, September 18). NIH National Center for Biotechnology Information. Retrieved from [Link]
-
The Silane‐ene and Silane‐Acrylate Polymerization Process: A New Promising Chemistry? (2025, August 6). ResearchGate. Retrieved from [Link]
-
Silane–Acrylate Chemistry for Regulating Network Formation in Radical Photopolymerization. (2017, September 18). ACS Publications. Retrieved from [Link]
-
Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. (n.d.). MDPI. Retrieved from [Link]
-
3-(Dimethoxymethylsilyl)propyl methacrylate. (n.d.). PubChem. Retrieved from [Link]
-
New Photoinitiators Based on the Silyl Radical Chemistry: Polymerization Ability, ESR Spin Trapping, and Laser Flash Photolysis Investigation. (n.d.). ACS Publications. Retrieved from [Link]
-
3-(Methoxydimethylsilyl)propyl methacrylate. (n.d.). PubChem. Retrieved from [Link]
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- 2. benchchem.com [benchchem.com]
- 3. Silane Terminated Polymers,Silyl Terminated Polymers [osisilicones.com]
- 4. Silyl modified polymer adhesive and sealant systems - About Adhesives - Adhesives - adhesivesandoatings.com [adhesivesandcoatings.com]
- 5. 3-(Dimethoxymethylsilyl)propyl methacrylate | C10H20O4Si | CID 84485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]
- 7. Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. radtech.org [radtech.org]
Application Notes & Protocols: (3-Acryloxypropyl)methyldimethoxysilane as a High-Performance Adhesion Promoter in Coatings
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and formulation chemists on the effective use of (3-Acryloxypropyl)methyldimethoxysilane as an adhesion promoter in a variety of coating systems. This document elucidates the fundamental chemistry, mechanisms of action, and provides detailed protocols for its application to enhance the interfacial adhesion and durability of coatings on inorganic substrates. The causality behind experimental choices is explained to ensure robust and reproducible results.
Introduction: The Critical Role of Interfacial Adhesion
The long-term performance and durability of a coating system are critically dependent on the strength and stability of the bond at the coating-substrate interface. Environmental factors such as moisture, temperature fluctuations, and chemical exposure can compromise this interface, leading to delamination, corrosion, and ultimately, coating failure.[1] Organofunctional silanes, such as (3-Acryloxypropyl)methyldimethoxysilane, are bifunctional molecules that act as molecular bridges, forming durable covalent bonds between organic coating resins and inorganic substrates.[2][3][4][5]
(3-Acryloxypropyl)methyldimethoxysilane is a versatile adhesion promoter featuring a reactive acryloxy group and hydrolyzable methyldimethoxysilyl groups. The acryloxy functionality allows for copolymerization or grafting with a wide range of polymer resins, particularly those that cure via free-radical mechanisms like acrylics and vinyls.[6][7] The methyldimethoxysilyl end of the molecule, upon hydrolysis, forms reactive silanol groups that can condense with hydroxyl groups present on the surface of inorganic substrates like glass, metals (e.g., aluminum, steel), and siliceous minerals.[2][3] This dual reactivity makes it an indispensable tool for formulators seeking to enhance the adhesion and overall performance of their coating systems.[6][8]
Mechanism of Adhesion Promotion
The efficacy of (3-Acryloxypropyl)methyldimethoxysilane as an adhesion promoter is rooted in a two-stage chemical process: hydrolysis and condensation. Understanding this mechanism is paramount for optimizing its performance.
Hydrolysis of Alkoxysilyl Groups
The initial step involves the hydrolysis of the methoxy groups attached to the silicon atom in the presence of water. This reaction is typically catalyzed by acid or base and results in the formation of reactive silanol (Si-OH) groups and the liberation of methanol.
Figure 1: Hydrolysis of (3-Acryloxypropyl)methyldimethoxysilane
Caption: The silane acts as a bridge between the coating and substrate.
Application Methods and Protocols
(3-Acryloxypropyl)methyldimethoxysilane can be utilized in two primary ways: as a surface treatment or primer, or as an integral additive to the coating formulation. [1][9]
Method 1: Surface Treatment (Primer Application)
Applying the silane as a primer is often the most effective method, as it ensures direct interaction with the substrate surface.
Protocol 3.1.1: Substrate Preparation
-
Rationale: A pristine surface is crucial for effective silane treatment. Contaminants can interfere with the hydrolysis and condensation reactions.
-
Steps:
-
Thoroughly degrease the substrate using a suitable solvent (e.g., acetone, isopropanol) to remove organic contaminants.
-
For metal substrates, mechanical abrasion (e.g., grit blasting, sanding) or chemical etching may be necessary to remove oxide layers and increase surface area.
-
For glass or silicon, a piranha solution (a 7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be used for aggressive cleaning, followed by extensive rinsing with deionized water. [10](Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care and appropriate personal protective equipment).
-
Rinse the substrate copiously with deionized water.
-
Dry the substrate completely in an oven (e.g., 110-120°C for 15-30 minutes) or under a stream of dry, inert gas like nitrogen. [10] Protocol 3.1.2: Silane Primer Solution Preparation
-
-
Rationale: The silane is typically applied from a dilute solution to control the thickness of the deposited layer. A thin, uniform layer is more effective than a thick one. [1]* Steps:
-
Prepare a solvent blend, typically an alcohol-water mixture (e.g., 95% ethanol, 5% deionized water by volume). The water is necessary for hydrolysis.
-
Adjust the pH of the water to 4.0-5.0 with a weak acid like acetic acid. Acidic conditions enhance the rate of hydrolysis while slowing down self-condensation. [11] 3. Slowly add (3-Acryloxypropyl)methyldimethoxysilane to the solvent blend with gentle stirring to achieve a final concentration of 0.5% to 2.0% by weight.
-
Allow the solution to "pre-hydrolyze" for at least 1 hour before application. Freshly prepared solutions are recommended for optimal performance. [9] Protocol 3.1.3: Primer Application and Curing
-
-
Rationale: Uniform application is key to achieving a consistent improvement in adhesion. Curing removes the solvent and promotes condensation reactions.
-
Steps:
-
Apply the silane solution to the prepared substrate by dipping, spraying, or wiping.
-
Allow the solvent to evaporate at ambient temperature for 5-10 minutes.
-
Cure the treated substrate in an oven. Typical curing conditions are 10-15 minutes at 100-120°C. The optimal temperature and time will depend on the substrate.
-
Allow the substrate to cool to room temperature before applying the coating.
-
Method 2: Integral Additive
Adding the silane directly to the coating formulation is a more streamlined approach, though it may be less effective than a primer in some systems.
Protocol 3.2.1: Incorporation into Coating
-
Rationale: The silane must be compatible with the coating system and be able to migrate to the interface to be effective.
-
Steps:
-
Determine the appropriate concentration of (3-Acryloxypropyl)methyldimethoxysilane. A loading level of 0.5% to 2.0% based on the total formulation weight is a typical starting point. [1][9] 2. Add the silane to the coating formulation during the let-down stage with good agitation to ensure uniform dispersion. [9] 3. Ensure that the coating formulation contains a sufficient amount of water to facilitate the hydrolysis of the silane. For solvent-borne systems, atmospheric moisture may be sufficient over time.
-
Table 1: Recommended Starting Concentrations
| Application Method | Substrate | Silane Concentration | Typical Coating System |
| Primer | Glass, Aluminum, Steel | 0.5 - 2.0% in solvent | UV-curable, Acrylic, Epoxy |
| Integral Additive | Various | 0.5 - 2.0% of total formula | Water-based or Solvent-based Acrylics |
Performance Evaluation
The effectiveness of the adhesion promoter should be quantified using standardized adhesion tests.
Protocol 4.1: Cross-Hatch Adhesion Test (ASTM D3359)
-
Rationale: This is a simple, qualitative method to assess the adhesion of a coating to a substrate.
-
Steps:
-
Apply the coating to both treated and untreated substrates and cure according to the manufacturer's recommendations.
-
Using a sharp blade or a cross-hatch cutter, make a series of parallel cuts through the coating to the substrate.
-
Make a second series of cuts at a 90-degree angle to the first, creating a grid pattern.
-
Apply a specified pressure-sensitive tape over the grid and then rapidly pull it off.
-
Assess the adhesion by comparing the amount of coating removed from the grid to the ASTM classification standards.
-
Safety and Handling
(3-Acryloxypropyl)methyldimethoxysilane requires careful handling.
-
Hazards: Causes skin and serious eye irritation. [12][13][14]May cause an allergic skin reaction. [13][14]Harmful if swallowed or inhaled. [13][14]It is a combustible liquid. [14]* Precautions:
-
Work in a well-ventilated area. [12][13] * Wear appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves, chemical goggles, and protective clothing. [12][15] * Avoid contact with skin, eyes, and clothing. [12][13][14]Do not breathe vapors or mist. [12][13][14] * Store in a cool (0-5°C), dark, tightly closed container away from moisture and heat sources. [12][15]The material reacts with water and moisture in the air, liberating methanol or ethanol. [12][15]* First Aid:
-
Skin Contact: Wash with plenty of soap and water. [12][15] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [12] * Inhalation: Remove victim to fresh air. [12][15] * Ingestion: Seek medical advice/attention. [12]
-
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Adhesion | Incomplete substrate cleaning | Re-evaluate and optimize the substrate preparation protocol. |
| Incorrect silane concentration | Optimize the silane concentration through a ladder study. | |
| Incomplete hydrolysis/condensation | Ensure sufficient moisture is present; adjust pH of primer solution; optimize curing time/temperature. | |
| Silane incompatibility with coating | Pre-test compatibility of the silane in the coating formulation. | |
| Coating Haze/Defects | Excessive silane self-condensation | Use freshly prepared, dilute silane solutions; control pH. |
Conclusion
(3-Acryloxypropyl)methyldimethoxysilane is a highly effective adhesion promoter when used correctly. By understanding the underlying chemistry of hydrolysis and condensation and by following meticulous application protocols, researchers and formulators can significantly enhance the interfacial adhesion and long-term durability of coatings on a variety of inorganic substrates. The key to success lies in proper substrate preparation, controlled silane solution preparation, and uniform application.
References
- Arkles, B. (n.d.). Chemistry and Applications of Alkoxy Silanes. Gelest.
- Arkles, B. (n.d.). Organosilane Technology in Coating Applications: Review and Perspectives. Gelest.
- Gelest, Inc. (2016). (3-ACRYLOXYPROPYL)METHYLDIETHOXYSILANE, 95% Safety Data Sheet.
- BenchChem. (2025). A Comparative Guide to Butoxyethoxydimethylsilane and Chlorosilanes in Surface Coating Performance.
- Gelest, Inc. (n.d.). (3-ACRYLOXYPROPYL)METHYLDIMETHOXYSILANE, tech.
- Gelest, Inc. (n.d.). (3-ACRYLOXYPROPYL)TRIMETHOXYSILANE, 96%.
- Gelest, Inc. (2015). (3-ACRYLOXYPROPYL)TRIMETHOXYSILANE, oligomeric hydrolysate Safety Data Sheet.
-
Gelest, Inc. (n.d.). (3-ACRYLOXYPROPYL)METHYLDIMETHOXYSILANE, 95% Safety Data Sheet. Retrieved from [Link]
- Gelest, Inc. (2015). (3-ACRYLOXYPROPYL)METHYLDIMETHOXYSILANE, 95% Safety Data Sheet.
- Hubei Jianghan New Materials Co., Ltd. (n.d.). (3-Acryloxypropyl)methyldimethoxysilane.
- OnlyTRAININGS. (n.d.). Silanes as adhesion promoters for paints, inks, coatings, and adhesives.
- Daken Chemical. (2023). Silane Adhesion Promoters The Role in Adhesion.
- Adhesives & Sealants Industry. (2002). Choosing the Right Silane Adhesion Promoters for SMP Sealants.
- Ataman Kimya. (n.d.). 3-METHACRYLOXYPROPYLTRIMETHOXYSILANE.
- ChemPoint. (n.d.). Adhesion Promoters: A Comprehensive Guide.
- Plueddemann, E. P. (n.d.). 3-Methacryloxypropyltrimethoxysilane. ResearchGate.
- ResearchGate. (2018). Study of the acid hydrolysis of (3-methacryloxypropyl)trimethoxysilane by capillary electrophoresis–ion-trap mass spectrometry.
- ResearchGate. (n.d.). Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group.
- Tridev Resins. (n.d.). Adhesion Promoter Types, Properties & Industrial Uses.
- U.S. Patent No. US20080071043A1. (2008). Adhesion promoter. Google Patents.
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- 2. (3-ACRYLOXYPROPYL)METHYLDIMETHOXYSILANE, tech | [gelest.com]
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- 6. (3-Acryloxypropyl)methyldimethoxysilane-Hubei Jianghan New Materials Co., Ltd. | Silane series | Chlorosilane series [en.jhsi.biz]
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Application Notes and Protocols: Grafting 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate onto Polymer Backbones
<
Introduction
The strategic modification of polymer architectures to impart novel functionalities is a cornerstone of modern materials science. Among the various techniques, polymer grafting has emerged as a versatile method to tailor the physicochemical properties of materials.[1] This guide focuses on the application and protocols for grafting 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate, a reactive silane monomer, onto various polymer backbones. The incorporation of this silane moiety introduces a reactive handle for subsequent post-polymerization modifications, most notably moisture-curable crosslinking via hydrolysis and condensation of the dimethoxy(methyl)silyl groups.[2][3] This process transforms thermoplastic polymers into robust thermosetting materials with enhanced mechanical strength, thermal stability, and adhesion properties.[4][5]
The prop-2-enoate (acrylate) functionality of the monomer allows for its integration into polymer chains through various controlled radical polymerization techniques, offering precise control over the resulting copolymer architecture.[6] This guide will provide a comprehensive overview of the synthetic strategies, detailed experimental protocols, and characterization methods pertinent to the successful grafting of this versatile silane monomer. The insights and procedures detailed herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to design and synthesize novel silane-grafted polymers for a wide array of applications, including advanced adhesives, sealants, coatings, and biomedical devices.[7][8]
Synthetic Strategies for Grafting
The incorporation of this compound into a polymer backbone can be achieved through three primary grafting methodologies: "grafting to," "grafting from," and "grafting through." Each approach offers distinct advantages and control over the final polymer architecture.
"Grafting To" Methodology
In the "grafting to" approach, pre-synthesized polymer chains with reactive end-groups are reacted with a surface or another polymer backbone. In the context of our target monomer, this would involve synthesizing a polymer with a terminal functional group that can react with the silane moiety. However, a more common application of this principle involves reacting a pre-formed polymer containing, for example, hydroxyl or amine groups along its backbone with a silane coupling agent.
"Grafting From" Methodology (Surface-Initiated Polymerization)
The "grafting from" or surface-initiated polymerization (SIP) technique involves immobilizing an initiator on a substrate (or a polymer backbone) and subsequently growing the polymer chains directly from the surface.[9] This method is particularly effective for creating high-density polymer brushes. For grafting this compound, a polymerization initiator would first be attached to the desired backbone, followed by controlled radical polymerization of the silane monomer.
"Grafting Through" Methodology (Copolymerization)
The "grafting through" method involves the copolymerization of a macromonomer with other monomers. In the context of our specific monomer, this approach entails the direct copolymerization of this compound with a primary monomer (e.g., methyl methacrylate, styrene, etc.) to form a copolymer with pendant silane groups. This is arguably the most direct and widely applicable method for incorporating the silane functionality along a polymer chain and will be the primary focus of the detailed protocols.
Experimental Protocols: "Grafting Through" via Controlled Radical Polymerization
Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are highly recommended for the "grafting through" synthesis.[6] These methods allow for precise control over molecular weight, polydispersity, and copolymer composition.[6]
Protocol: ATRP of Methyl Methacrylate and this compound
This protocol details the synthesis of a random copolymer of methyl methacrylate (MMA) and this compound.
Materials:
| Material | Supplier | Purity | Notes |
| Methyl methacrylate (MMA) | Sigma-Aldrich | 99% | Inhibitor removed by passing through a column of basic alumina. |
| This compound | Gelest | >95% | Used as received. |
| Ethyl α-bromoisobutyrate (EBiB) | Sigma-Aldrich | 98% | Initiator, used as received. |
| Copper(I) bromide (CuBr) | Sigma-Aldrich | 99.999% | Stored under inert atmosphere. |
| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | Sigma-Aldrich | 99% | Ligand, used as received. |
| Anisole | Sigma-Aldrich | Anhydrous, 99.7% | Solvent. |
Experimental Workflow Diagram:
Caption: Workflow for the ATRP synthesis of P(MMA-co-DMSPA).
Step-by-Step Procedure:
-
Reaction Setup: In a 25 mL Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol) and PMDETA (20.9 µL, 0.1 mmol).
-
Seal the flask with a rubber septum and purge with nitrogen for 15 minutes.
-
Add anhydrous anisole (5 mL) via a nitrogen-purged syringe.
-
In a separate vial, prepare a mixture of MMA (1.0 g, 10 mmol), this compound (0.232 g, 1 mmol), and EBiB (14.7 µL, 0.1 mmol).
-
Add the monomer/initiator mixture to the Schlenk flask via syringe.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: After the final thaw, backfill the flask with nitrogen and immerse it in a preheated oil bath at 60°C.
-
Allow the polymerization to proceed for the desired time (e.g., 4-6 hours). To monitor conversion, samples can be withdrawn periodically via a purged syringe and analyzed by ¹H NMR.
-
Work-up: Quench the reaction by opening the flask to air and diluting the mixture with tetrahydrofuran (THF, 5 mL).
-
Purification: Pass the solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by slowly adding the filtered solution to a beaker of cold methanol (200 mL) with vigorous stirring.
-
Decant the methanol and re-dissolve the polymer in a minimal amount of THF, then re-precipitate into cold methanol. Repeat this process two more times.
-
Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at 40°C overnight.
Rationale for Experimental Choices:
-
Catalyst System: The CuBr/PMDETA system is a well-established and efficient catalyst for the ATRP of methacrylates, providing good control over the polymerization.[10]
-
Solvent: Anisole is a suitable solvent that solubilizes both the monomers and the resulting polymer. Its anhydrous nature is crucial to prevent premature hydrolysis of the silane groups.
-
Purification: Passing the polymer solution through neutral alumina is an effective method for removing the copper catalyst, which can be a concern for certain applications. Precipitation in a non-solvent (methanol) is a standard technique for isolating the polymer from unreacted monomers and solvent.
Characterization of Silane-Grafted Polymers
Thorough characterization is essential to confirm the successful grafting of the silane monomer and to determine the properties of the resulting copolymer.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is a primary tool for confirming the incorporation of both monomers into the copolymer and for calculating the copolymer composition. Key signals to look for are the methoxy protons of the silane group (~3.5 ppm), the methyl protons of the MMA backbone (~0.8-1.2 ppm), and the ester methyl protons of MMA (~3.6 ppm). The ratio of the integrated peak areas of the silane's methoxy protons to the MMA's ester methyl protons can be used to determine the copolymer composition.[5]
-
²⁹Si NMR: This technique can be used to confirm the presence of the silicon atom in the polymer and to study the hydrolysis and condensation reactions of the silane groups.[11]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the characteristic functional groups in the copolymer. Key vibrational bands include the C=O stretch of the acrylate groups (~1730 cm⁻¹), the Si-O-C stretch (~1080 cm⁻¹), and the Si-C stretch (~800 cm⁻¹).
Molar Mass and Dispersity Analysis
-
Gel Permeation Chromatography (GPC): GPC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized polymer. For controlled polymerizations like ATRP, a narrow PDI (typically < 1.3) is expected, indicating a well-controlled process.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the copolymer. The Tg will be influenced by the composition of the copolymer.
-
Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the polymer by measuring its weight loss as a function of temperature.
Characterization Workflow Diagram:
Caption: Characterization workflow for silane-grafted polymers.
Post-Polymerization Modification: Moisture Curing
A key advantage of incorporating this compound is the ability to induce crosslinking through hydrolysis and condensation of the silyl groups.[2] This process, often referred to as moisture curing, converts the thermoplastic copolymer into a thermoset network.
Mechanism of Moisture Curing:
The moisture curing process occurs in two main steps:
-
Hydrolysis: In the presence of water (often atmospheric moisture), the methoxy groups on the silicon atom are hydrolyzed to form silanol (Si-OH) groups.[3]
-
Condensation: The newly formed silanol groups can then condense with each other or with remaining methoxy groups to form stable siloxane (Si-O-Si) crosslinks, releasing methanol or water as a byproduct.[3][12]
This crosslinking process significantly enhances the mechanical properties, solvent resistance, and thermal stability of the material. The rate of curing can be influenced by factors such as humidity, temperature, and the presence of catalysts (e.g., tin compounds or amines).[3]
Moisture Curing Protocol:
-
Film Casting: Dissolve the synthesized silane-grafted polymer in a suitable solvent (e.g., THF, toluene) to form a viscous solution (e.g., 20 wt%).
-
Cast the polymer solution onto a glass or Teflon substrate using a doctor blade to achieve a uniform thickness.
-
Curing: Allow the solvent to evaporate at room temperature in a controlled humidity environment (e.g., 50% relative humidity) for 24-48 hours. The film will gradually become insoluble as crosslinking proceeds.
-
Post-Curing: For complete curing, the film can be further heated in an oven at a moderate temperature (e.g., 60-80°C) for several hours.
Applications
The unique properties of polymers grafted with this compound make them suitable for a variety of high-performance applications:
-
Adhesives and Sealants: The ability to moisture-cure allows for the formulation of one-component, solvent-free adhesives and sealants with excellent adhesion to a wide range of substrates and good flexibility.[2][7]
-
Coatings: These polymers can be used to create protective coatings with enhanced scratch resistance, weatherability, and chemical resistance.
-
Composites: The silane groups can act as coupling agents to improve the interfacial adhesion between organic polymer matrices and inorganic fillers (e.g., silica, glass fibers), leading to reinforced composite materials.[4][13][14]
-
Biomedical Devices: The biocompatibility of some polymer backbones, combined with the ability to form stable hydrogels through crosslinking, opens up possibilities in drug delivery and tissue engineering.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Polymerization Conversion | - Inactive catalyst- Presence of oxygen- Impurities in monomers or solvent | - Use fresh, high-purity catalyst- Ensure thorough degassing of the reaction mixture- Purify monomers and use anhydrous solvent |
| Broad Polydispersity (PDI > 1.5) | - High initiator concentration- High temperature- Side reactions | - Adjust initiator-to-monomer ratio- Optimize reaction temperature- Ensure high purity of all reagents |
| Gelation During Polymerization | - Premature hydrolysis and condensation of silane groups | - Use anhydrous solvent and reagents- Perform the reaction under a dry, inert atmosphere |
| Incomplete Curing | - Insufficient moisture- Low temperature- Absence of a catalyst | - Increase relative humidity during curing- Apply gentle heating- Consider adding a suitable condensation catalyst |
References
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Wacker Chemie AG. (n.d.). Silane-Modified Polymers. Retrieved from [Link]
-
MDPI. (n.d.). Aldehyde-Assisted Alkoxysilane Condensation to Form Siloxane Bond: A New Process for Curing Alkoxy-Functional Silicone Resins. Retrieved from [Link]
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Issa, A., & Luyt, A. S. (2019). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 11(2), 362. [Link]
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Al-Mubaddel, F. S., Al-Omair, M. A., Al-Malaika, S., & Dutta, J. (2023). A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. Polymers, 15(11), 2539. [Link]
- Osterholtz, F. D., & Pohl, E. R. (1992). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Journal of Adhesion Science and Technology, 6(1), 127-149.
- Altmann, S., & Pfeiffer, J. (2003).
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Gadhave, R., Gadhave, C., & Dhawale, P. (2021). Silane Terminated Prepolymers: An Alternative to Silicones and Polyurethanes. Open Journal of Polymer Chemistry, 11(3), 31-54. [Link]
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AIP Publishing. (1996). Grafting characterization of thin organosilane films on silica substrate. Retrieved from [Link]
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MDPI. (n.d.). Emerging Trends in Silane-Modified Nanomaterial–Polymer Nanocomposites for Energy Harvesting Applications. Retrieved from [Link]
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The Benicewicz Group. (n.d.). Synthesis of Well-Defined Polymer Brushes Grafted onto Silica Nanoparticles via Surface Reversible Addition-Fragmentation Chain Transfer Polymerization. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical grafting of silane end-functionalized polymer on silicon surfaces. Retrieved from [Link]
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NMR. (2021). Characterization of Organic Molecules Grafted to Silica or Bismuth Nanoparticles by NMR. Retrieved from [Link]
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Vega-Hernández, M., et al. (2021). A Review on the Synthesis, Characterization, and Modeling of Polymer Grafting. Polymers, 13(21), 3829. [Link]
- Segla, T. I., et al. (1999). Synthesis of 3-[tris(trimethylsilyloxy)silyl]propyl methacrylate macromers using catalytic chain transfer polymerization. Macromolecular Chemistry and Physics, 200(5), 1143-1153.
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ResearchGate. (n.d.). Grafting of 3-(trimethoxysilyl)propyl methacrylate onto polypropylene and use as a coupling agent in viscose fiber/polypropylene composites. Retrieved from [Link]
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PubChem. (n.d.). 3-(Trimethoxysilyl)propyl methacrylate. Retrieved from [Link]
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Springer. (2020). Synthesis and radical copolymerization of novel propyl cyanoacrylate monomers. Retrieved from [Link]
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PubChem. (n.d.). 3-(Dimethoxymethylsilyl)propyl methacrylate. Retrieved from [Link]
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ResearchGate. (n.d.). Polymer Grafting Onto Polyurethane Backbone Via Diels-Alder Reaction. Retrieved from [Link]
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MDPI. (n.d.). Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate). Retrieved from [Link]
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Carnegie Mellon University. (n.d.). Controlled Radical Polymerization. Retrieved from [Link]
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National Institutes of Health. (n.d.). Polymer Grafting and its chemical reactions. Retrieved from [Link]
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MDPI. (n.d.). Enhancing Mechanical Properties of Graft-Type Nanocomposites Using Organically Modified SiO2 and Polypropylene Containing Reactive Methoxy Groups. Retrieved from [Link]
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Springer. (2020). Grafting Polymers. Retrieved from [Link]
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IIETA. (2019). Influence of 3-(Trimethoxysilyl) Propyl Methacrylate Coupling Agent Treatment of Olive Pomace Flour Reinforced Polystyrene Composites. Retrieved from [Link]
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ResearchGate. (n.d.). Studies on synthesis of 3-(2-cyano ethoxy) methyl- and 3-[(methoxy-triethylenoxy)] methyl-3'-methyloxetane and their copolymers. Retrieved from [Link]
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Application Notes & Protocols: Enhancing Adhesion and Durability with 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate in Adhesive Formulations
Introduction
In the pursuit of high-performance adhesives, the interface between the adhesive and the substrate is frequently the point of failure, particularly under environmental stress. Silane coupling agents are a critical class of additives designed to create a robust and durable "molecular bridge" between the organic polymer matrix of the adhesive and inorganic substrates.[1] This guide provides a detailed technical overview and practical protocols for formulating adhesives with 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate (CAS No. 13732-00-8), a bifunctional organosilane that significantly enhances bond strength and longevity.
This molecule possesses a reactive acrylate group, capable of co-polymerizing with a variety of resin systems, and a hydrolyzable dimethoxysilyl group, which forms covalent bonds with inorganic surfaces like glass, metal, and ceramics.[2][3] The strategic incorporation of this silane transforms the adhesive-substrate interface from a weak physical interaction to a strong, water-resistant chemical bond.[4] These application notes are intended for researchers and formulation scientists, providing the foundational knowledge and actionable protocols to leverage this technology effectively.
Mechanism of Action: The Covalent Bridge
The efficacy of this compound lies in its dual-reactivity, which allows it to chemically couple dissimilar materials. The process can be understood through a two-stage mechanism:
-
Hydrolysis of the Silyl Group: In the presence of moisture (often ambient humidity or water on the substrate surface), the methoxy (-OCH₃) groups attached to the silicon atom hydrolyze to form reactive silanol (Si-OH) groups. This is the critical activation step.
-
Condensation and Co-reaction:
-
The newly formed silanol groups condense with hydroxyl groups present on the surface of inorganic substrates (e.g., -OH groups on glass or metal oxides), forming stable, covalent Si-O-Substrate bonds.
-
Simultaneously, the prop-2-enoate (acrylate) functional group at the other end of the molecule participates in the polymerization reaction of the main adhesive resin (e.g., through a free-radical mechanism in acrylic or polyester systems).[5]
-
This dual mechanism firmly anchors the adhesive polymer to the substrate via a chain of covalent bonds, dramatically improving adhesion and, crucially, preventing water ingress at the interface—a primary cause of bond failure.[4]
Caption: Mechanism of silane coupling agent action at the adhesive-substrate interface.
Formulation Strategies: Integral Blend vs. Primer
There are two primary methods for incorporating this compound into an adhesive system: as an integral blend additive or as a surface primer.[6] The choice depends on the application requirements, manufacturing process, and desired performance characteristics.
| Feature | Primer Application Method | Integral Blend Method |
| Silane Efficiency | Highly efficient; concentrates the silane at the interface where it is needed most.[2] | Less efficient; some silane may remain in the bulk adhesive. Requires careful dispersion.[7] |
| Process Complexity | Adds a process step: substrate cleaning, primer application, and drying.[6] | Simpler one-step process; silane is mixed directly into the adhesive.[6] |
| Adhesion Performance | Generally provides the maximum possible adhesion improvement.[2] | Good adhesion improvement, but effectiveness depends on silane migration to the interface.[2][7] |
| Crosslinking Effect | Minimal effect on the bulk properties of the adhesive. | Can act as a crosslinker within the polymer matrix, potentially improving cohesive strength.[2] |
| Pot Life Impact | No impact on the adhesive's pot life. | May slowly hydrolyze and condense in the formulation, potentially affecting storage stability. |
The Integral Blend Approach
This method is often preferred for its simplicity. The silane is added directly to the adhesive formulation, typically at a concentration of 0.5% to 2.0% based on the total resin weight.[1][7]
Causality: Choose the integral blend method when manufacturing efficiency is paramount and when the adhesive chemistry allows for the silane to remain stable during storage and migrate to the interface during application and cure. It is also beneficial when a moderate increase in crosslink density is desirable for improved cohesive strength.[2]
Starting Point Formulation: UV-Curable Acrylic Adhesive
| Component | Role | Weight Percent (w/w) |
| Urethane Acrylate Oligomer | Polymer Backbone, Flexibility | 40.0 - 60.0 |
| Isobornyl Acrylate (IBOA) | Diluent Monomer, Adhesion | 30.0 - 50.0 |
| Photoinitiator (e.g., TPO, BAPO) | Initiates UV Curing | 1.0 - 3.0 |
| This compound | Adhesion Promoter | 0.5 - 2.0 |
| Stabilizer / Inhibitor | Prevents premature polymerization | 0.1 - 0.5 |
The Surface Primer Approach
Applying the silane as a primer is the most effective way to promote adhesion because it guarantees the concentration of the coupling agent at the interface.[2][6]
Causality: The primer method is the gold standard for applications demanding the highest level of adhesion and environmental durability, especially on difficult-to-bond substrates. It decouples the surface treatment from the adhesive formulation, avoiding any potential stability issues.
A typical primer is a dilute solution of 0.5% to 5.0% silane in a volatile solvent, such as ethanol or isopropanol.[6] A small amount of water may be added to facilitate pre-hydrolysis of the silane, which can accelerate bond formation.
Experimental Protocols
Safety Precautions
Before handling any chemicals, consult the relevant Safety Data Sheet (SDS). This compound and its related compounds are combustible liquids and should be handled with appropriate care.[8][9]
-
Personal Protective Equipment (PPE): Wear safety glasses, nitrile or butyl rubber gloves, and a lab coat.[8]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood.[8]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[9]
Protocol for Substrate Preparation
Proper surface preparation is critical for achieving optimal adhesion. The substrate must be free of oils, grease, dust, and other contaminants.
-
Solvent Wipe: Thoroughly wipe the substrate surface (e.g., glass slides, aluminum coupons) with acetone or isopropanol using a lint-free cloth.
-
Second Wipe: Use a fresh, clean cloth and repeat the solvent wipe to ensure all residues are removed.
-
Drying: Allow the solvent to fully evaporate before applying a primer or adhesive. For non-porous substrates, a brief heating at 50-60°C can aid in drying.[6]
Protocol for Primer Application
-
Primer Preparation (2% Solution):
-
In a clean, dry glass container, add 49.0 g of ethanol.
-
While stirring, slowly add 1.0 g of this compound.
-
Continue to stir for 5-10 minutes until the solution is homogeneous. For immediate use, 0.5 g of deionized water can be added to the solvent before the silane to promote hydrolysis.[6]
-
-
Application:
-
Apply a thin, uniform layer of the primer solution to the prepared substrate surface by wiping, spraying, or dipping.[6]
-
The goal is to achieve a very thin film, not a thick coating.
-
-
Drying/Curing:
Protocol for Integral Blend Formulation
This protocol uses the starting point formulation from Table 2.
Caption: Workflow for preparing a UV-curable adhesive with an integral silane additive.
Performance Characterization and Validation
To validate the effectiveness of the silane, it is essential to compare the performance of the modified adhesive against a control formulation (without the silane).
Mechanical Testing: Lap Shear Strength
Lap shear strength (ASTM D1002) is a common method to measure the shear strength of an adhesive.
-
Specimen Preparation:
-
Use standard test coupons (e.g., 1" x 4" aluminum or glass).
-
Prepare the surfaces as described in Protocol 3.2. If using the primer method, apply it as per Protocol 3.3.
-
Apply the adhesive to a 0.5" x 1.0" area at one end of a coupon.
-
Place a second coupon over the adhesive to create a 0.5" overlap.
-
Use spacers (e.g., 0.005" wires) to ensure a consistent bondline thickness.
-
Clamp the assembly and cure according to the adhesive's requirements (e.g., UV exposure, heat, or time at ambient temperature).
-
-
Testing:
-
Condition the cured specimens for at least 24 hours at standard conditions (23°C, 50% RH).
-
Pull the specimens to failure on a universal testing machine (tensile tester) at a specified rate (e.g., 1.3 mm/min).
-
Record the maximum force at failure and calculate the shear strength in megapascals (MPa) or pounds per square inch (psi).
-
Durability Assessment: Environmental Conditioning
The primary benefit of using a silane is improved durability in humid environments.
-
Prepare two sets of lap shear specimens: one with the control adhesive and one with the silane-modified adhesive.
-
Initial Strength: Test half of the specimens from each set for initial lap shear strength as described in 4.1.
-
Conditioning: Place the remaining specimens in an environmental chamber at 85°C and 85% relative humidity (RH) for a set duration (e.g., 100 or 500 hours).
-
"Hot/Wet" Strength: Remove the specimens and test them for lap shear strength within one hour of removal from the chamber.
-
Analysis: Compare the percentage of strength retained after conditioning. A successful formulation will show significantly higher strength retention.
Performance Data Summary (Example)
| Formulation | Test Condition | Average Lap Shear Strength (MPa) | Strength Retention (%) |
| Control (No Silane) | Initial (24h @ 23°C) | 15.2 | 100% |
| Control (No Silane) | After 100h @ 85°C/85% RH | 4.1 | 27% |
| 1% Silane Additive | Initial (24h @ 23°C) | 18.5 | 100% |
| 1% Silane Additive | After 100h @ 85°C/85% RH | 14.2 | 77% |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Initial Adhesion | 1. Improper surface preparation. 2. Insufficient silane concentration. 3. Incompatible polymer system. | 1. Re-evaluate and improve the substrate cleaning protocol. 2. Increase silane concentration in increments of 0.5%. Use the primer method for maximum effect. 3. Ensure the silane's organic functionality (acrylate) can react with the adhesive resin. |
| Adhesive Failure at Interface | Weak interfacial bonding, often due to a lack of covalent bonding. | This is the primary problem silanes solve. Implement or optimize the silane concentration or switch from integral blend to a primer application. |
| Poor Durability / Wet Adhesion | Water attacking the adhesive-substrate interface. | Increase silane concentration to create a more robust, water-resistant interfacial layer. Ensure proper cure of the primer if used. |
| Cohesive Failure in Adhesive | The adhesive itself is weaker than the interfacial bond. | This is often a sign of successful adhesion promotion. To improve, focus on strengthening the bulk adhesive (e.g., higher crosslink density). |
| Gelling / Instability in Storage | Premature hydrolysis and condensation of the silane in the integral blend. | 1. Ensure the formulation is free of excess moisture. 2. Use a moisture scavenger. 3. Switch to the primer application method. |
Conclusion
This compound is a powerful tool for formulators seeking to create adhesives with superior bonding performance and environmental resilience. By forming a covalent link between the organic adhesive and inorganic substrates, it fundamentally enhances the strength and durability of the bond interface. Whether used as an integral additive for processing convenience or as a surface primer for maximum efficacy, the logical application and validation of this silane coupling agent, as outlined in these protocols, will enable the development of next-generation adhesive systems for demanding applications.
References
-
A Guide to Silane Solutions: Adhesives and Sealants. (n.d.). AZoM. Retrieved from [Link]
-
Silane Coupling Agents. (n.d.). Gelest. Retrieved from [Link]
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Application of Silane Coupling Agents in Adhesive Industry. (n.d.). Hubei Co-Formula Material Tech Co.,Ltd. Retrieved from [Link]
-
Silanes as adhesion promoters for paints, inks, coatings, and adhesives. (n.d.). OnlyTRAININGS. Retrieved from [Link]
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Development and Study of a New Silane Based Polyurethane Hybrid Flexible Adhesive—Part 1: Mechanical Characterization. (2023, November 23). MDPI. Retrieved from [Link]
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(PDF) Development and Study of a New Silane Based Polyurethane Hybrid Flexible Adhesive—Part 1: Mechanical Characterization. (2023, November 12). ResearchGate. Retrieved from [Link]
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3-(Dimethoxymethylsilyl)propyl methacrylate. (n.d.). PubChem. Retrieved from [Link]
- Silane modified polymers with improved characteristics for adhesive compositions. (2022, February 1). Google Patents.
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Exploring the Applications of 3-[N-[Dimethoxy(methyl)silyl]propyl]cyclohexanamine in Industrial Processes. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Silane-Modified Polymers. (n.d.). Henkel Adhesives. Retrieved from [Link]
-
Safety Data Sheet: 3-(trimethoxysilyl)propyl 2-methylprop-2-enoate. (n.d.). Chemos. Retrieved from [Link]
-
China 3-(dimethoxymethylsilyl)propyl Methacrylate Manufacturers and Suppliers Factory Wholesale. (n.d.). Jessica Chemicals. Retrieved from [Link]
-
3-trimethoxysilylpropyl methacrylate. (n.d.). Vesta Chemicals bv. Retrieved from [Link]
-
3-(Trimethoxysilyl)propyl methacrylate. (n.d.). PubChem. Retrieved from [Link]
- Methacrylate structural adhesive formulation and process for the use thereof. (n.d.). Google Patents.
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- 8. louisville.edu [louisville.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Covalent Immobilization of Acrylate Functionality on Glass Fiber Surfaces
An in-depth guide to the surface functionalization of glass fibers with (3-Acryloxypropyl)methyldimethoxysilane for researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview and a detailed protocol for the surface functionalization of glass fibers using the silane coupling agent (3-Acryloxypropyl)methyldimethoxysilane. The primary objective of this process is to introduce reactive acrylate groups onto the fiber surface, thereby enhancing its compatibility and covalent bonding with polymer matrices, particularly in the fabrication of advanced composite materials.
Part 1: The Chemistry of Silane Coupling Agents
The efficacy of fiber-reinforced polymers is critically dependent on the strength and stability of the interface between the fiber and the polymer matrix.[1] Glass fibers, primarily composed of silicon dioxide, possess a surface rich in hydroxyl (-OH) groups, which can be exploited for chemical modification.[2] Silane coupling agents are bifunctional molecules that act as a molecular bridge between the inorganic glass surface and the organic polymer matrix.[3]
(3-Acryloxypropyl)methyldimethoxysilane is an ideal coupling agent for systems involving free-radical polymerization, such as those with acrylic or unsaturated polyester resins.[4] Its structure consists of two key components:
-
Hydrolyzable Methoxysilane Groups (-Si(OCH₃)₂): These groups react with water to form reactive silanol groups (-Si(OH)₂).
-
Organofunctional Acryloxy Group (-O-CO-CH=CH₂): This group is available to co-polymerize with a resin matrix, forming a stable covalent bond.[4]
The functionalization process occurs via a well-established multi-step mechanism:
-
Hydrolysis: The methoxy groups on the silane are hydrolyzed by water to form silanol groups. This step is often catalyzed by acid or base.
-
Condensation: The newly formed silanols can condense with each other to form oligomeric siloxanes.
-
Bonding: The silanols (from both the monomeric and oligomeric silanes) form hydrogen bonds with the hydroxyl groups on the glass fiber surface. Upon drying or curing, these are converted into stable covalent siloxane bonds (Si-O-Si), effectively grafting the silane to the surface.[5][6]
This entire process results in a durable chemical linkage that significantly improves the adhesion and stress transfer capabilities at the fiber-matrix interface, thereby enhancing the mechanical properties of the resulting composite material.[5][7]
Caption: Figure 1: Mechanism of Silane Coupling to Glass Surface.
Part 2: Detailed Experimental Protocol
This protocol outlines the necessary steps for cleaning glass fibers and subsequently functionalizing them with (3-Acryloxypropyl)methyldimethoxysilane.
Materials and Equipment
-
Glass Fibers (GFs): Sized or unsized E-glass fibers are commonly used.
-
(3-Acryloxypropyl)methyldimethoxysilane: (CAS No. 13732-00-8).
-
Solvents: Toluene (or Ethanol/Water mixture), Acetone, Ethanol, Deionized (DI) Water.
-
Acids/Bases (for cleaning): Nitric Acid (or Hydrochloric Acid), Sodium Hydroxide.
-
Glassware: Beakers, graduated cylinders, magnetic stir plate, and stir bars.
-
Equipment: Laboratory oven, fume hood, sonicator, pH meter.
-
Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat.
Pre-treatment: Glass Fiber Cleaning
Causality: Raw glass fibers are often coated with "sizing," an organic layer applied during manufacturing to protect the fibers and improve handling. This sizing must be removed to expose the surface silanol groups for reaction. Furthermore, any organic contaminants must be eliminated.
Protocol:
-
Degreasing: Immerse the glass fibers in a beaker of acetone and sonicate for 30 minutes to remove organic residues. Decant the acetone. Repeat this step twice.
-
Acid/Base Treatment: A common cleaning method involves treating the fibers in 5 N nitric acid overnight.[8] This is highly effective at removing contaminants and activating the surface by increasing the density of silanol groups.
-
Alternative: For a less harsh treatment, immerse fibers in a 2% w/v NaOH solution for 2 hours, followed by thorough rinsing with DI water until the pH is neutral.
-
-
Rinsing: Rinse the cleaned fibers copiously with DI water until the pH of the rinse water is neutral.
-
Drying: Dry the glass fibers in an oven at 110-120°C for at least 2 hours to remove adsorbed water. The fibers are now ready for silanization.
Silanization Procedure
The silanization is typically performed in a non-aqueous solvent like toluene to control the reaction, or in an aqueous-alcoholic solution to promote hydrolysis.[8]
Protocol:
-
Prepare Silane Solution: In a fume hood, prepare a 1-2% (v/v) solution of (3-Acryloxypropyl)methyldimethoxysilane in toluene. For a 100 mL solution, add 1-2 mL of the silane to 99-98 mL of toluene.
-
Aqueous Alternative: A 95:5 (v/v) ethanol-water solution can be used as the solvent. Adjust the pH to 4.5-5.5 with acetic acid to catalyze hydrolysis. Add the silane to this solution with stirring.
-
-
Immersion: Immerse the cleaned, dry glass fibers into the silane solution. Ensure all fibers are fully submerged.
-
Reaction: Allow the reaction to proceed for the specified time (see Table 1), typically with gentle stirring. The reaction vessel should be covered to prevent solvent evaporation.
-
Rinsing: After the reaction period, remove the fibers and rinse them thoroughly with fresh toluene to remove any unreacted, physisorbed silane.[8] Follow this with an ethanol rinse.
-
Curing: Transfer the rinsed fibers to a laboratory oven.
Causality: The curing step is crucial for two reasons: it removes the solvent and, more importantly, drives the formation of covalent Si-O-Si bonds between the silane and the glass surface, ensuring a durable functionalization.[8]
Caption: Figure 2: Workflow for Glass Fiber Functionalization.
Key Experimental Parameters
The success and quality of the silane layer depend on several factors, which can be optimized for specific applications.
| Parameter | Typical Range | Rationale & Impact |
| Silane Concentration | 1-5% (v/v) | Higher concentrations can lead to thick, poorly organized, and weakly bonded multilayers. Lower concentrations promote monolayer formation.[9] |
| Solvent | Toluene, Ethanol/Water | Toluene provides a controlled, non-aqueous environment. Ethanol/water pre-hydrolyzes the silane.[8] |
| Reaction Time | 30 min - 24 hours | Longer times can increase surface coverage but may also lead to excessive self-condensation in the solution.[8] |
| Curing Temperature | 80 - 110°C | Sufficient to drive off solvent and promote covalent bond formation without degrading the acrylate group.[8] |
| Curing Time | 1 - 4 hours | Ensures complete reaction and removal of volatile byproducts.[8] |
Table 1: Key Parameters for the Silanization Protocol.
Part 3: Characterization of Functionalized Fibers
To validate the success of the surface modification, a suite of characterization techniques should be employed. This ensures the protocol is self-validating and the results are reproducible.
| Technique | Purpose | Expected Outcome |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify chemical functional groups on the surface. | Appearance of new peaks corresponding to the acrylate group (C=O stretch ~1720 cm⁻¹, C=C stretch ~1638 cm⁻¹) and siloxane bonds (Si-O-Si).[10] |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the surface. | An increase in the Carbon (C1s) and Silicon (Si2p) signals relative to the untreated glass fiber.[5][9] |
| Contact Angle Goniometry | To measure surface wettability and energy. | A significant change in the water contact angle, indicating a change in surface polarity due to the grafted organic layer. |
| Scanning Electron Microscopy (SEM) | To visualize surface morphology. | Can reveal changes in surface texture and the presence of a uniform coating, although a thin silane layer may not be easily visible.[1] |
| Thermogravimetric Analysis (TGA) | To quantify the amount of silane grafted onto the surface. | Weight loss at temperatures corresponding to the decomposition of the organic acrylate moiety, allowing for a quantitative assessment of grafting density. |
Table 2: Characterization Techniques for Validating Surface Functionalization.
Part 4: Applications and Further Considerations
The primary application of acryloxy-functionalized glass fibers is as a reinforcement agent in polymer composites.[4] The surface acrylate groups can readily participate in the free-radical polymerization of resins like:
-
Unsaturated Polyesters
-
Vinyl Esters
-
Acrylics (e.g., PMMA)
-
UV-curable resins[4]
This covalent linkage dramatically improves the composite's mechanical properties, including tensile strength, flexural strength, and impact resistance, particularly in wet or humid environments.[4][5] Other advanced applications include the fabrication of photoimageable waveguides and the surface modification of microparticles.[3]
Safety Precautions
-
(3-Acryloxypropyl)methyldimethoxysilane is a reactive chemical. Handle it in a well-ventilated fume hood.
-
The silane and its vapors are flammable. Keep away from ignition sources.
-
Solvents like toluene and acetone are flammable and volatile.
-
Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
References
- Graf, R. T., Koenig, J. L., & Ishida, H. (n.d.). Characterization of silane-treated glass fibers by diffuse reflectance Fourier transform spectrometry.
- (n.d.). Surface characterization of silane-treated industrial glass fibers.
- (2016, April 8). (PDF) Effects of silane coating on the properties of glass fibre and glass fibre reinforced epoxy resin.
- (2024, March 21). Surface Treatment Effect on the Mechanical and Thermal Behavior of the Glass Fabric Reinforced Polysulfone. NIH.
- (n.d.). Preliminary characterization of glass fiber sizing. Semantic Scholar.
- Recent Progress in Modifications, Properties, and Practical Applic
- (2018, May 15). A simple and reproducible protocol of glass surface silanization for TIRF microscopy imaging. PubMed.
- Glass cover slips and small glass vials were silanised following the same method. (n.d.). The Royal Society of Chemistry.
- (n.d.). A simple and reproducible protocol of glass surface silanization for TIRF microscopy imaging | Request PDF.
- (n.d.). Basic Protocol: Silanizing Glassware. Scribd.
- (n.d.).
- (n.d.). Functionalization and Surface Modifications of Bioactive Glasses (BGs): Tailoring of the Biological Response Working on the Outermost Surface Layer. MDPI.
- (n.d.). 3-Methacryloxypropyltrimethoxysilane.
- (n.d.). Functionalization of glass fibers for obtaining polypropylene based composite materials | Request PDF.
- (2023, August 30). Top 10 Application Areas of Glass Fiber Reinforced Composite Materials.
- (n.d.). (3-ACRYLOXYPROPYL)METHYLDIMETHOXYSILANE, tech. Gelest, Inc.
- (n.d.). (3-Acryloxypropyl)methyldimethoxysilane.
- (2009, September 15).
- (2024, September 26). Glass surface functionalization with (3-Mercaptopropyl)trimethoxysilane for thoil-ene polymer adhesion to improve luminescent s. Diva-portal.org.
- (2025, June 9). Exploring Real World Applications of Best Gff Glass Fiber and How to Utilize It Effectively.
- (2024, January 19).
- (n.d.). Surface Modification of Silicate Glass Using 3-(Mercaptopropyl)trimethoxysilane for Thiol-Ene Polymerization | Request PDF.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. (3-ACRYLOXYPROPYL)METHYLDIMETHOXYSILANE, tech | [gelest.com]
- 4. (3-Acryloxypropyl)methyldimethoxysilane-Hubei Jianghan New Materials Co., Ltd. | Silane series | Chlorosilane series [en.jhsi.biz]
- 5. Surface Treatment Effect on the Mechanical and Thermal Behavior of the Glass Fabric Reinforced Polysulfone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Polymerization of 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate
Welcome to the technical support center for the polymerization of 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and reproducible polymerization experiments. The unique dual functionality of this monomer—a polymerizable acrylate group and a hydrolyzable dimethoxy(methyl)silyl group—offers exciting possibilities for advanced materials, but also presents specific challenges during polymerization. This guide provides field-proven insights and solutions to common problems.
Part 1: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address issues you may encounter during your experiments.
I. Issues with Polymerization Initiation and Progression
Question 1: My polymerization reaction is not initiating, or the conversion is very low. What are the possible causes and how can I fix it?
Answer:
Failure to initiate or low monomer conversion are common issues that can typically be traced back to a few key factors. A systematic check of the following is recommended.
-
Cause 1: Inhibitor Presence: this compound is typically supplied with an inhibitor (like hydroquinone monomethyl ether, MEHQ) to prevent spontaneous polymerization during storage. This inhibitor must be removed before use.
-
Solution: Pass the monomer through a column of activated basic alumina to remove the inhibitor immediately before use.[1]
-
-
Cause 2: Ineffective Initiator System: The choice and concentration of the initiator are critical for successful polymerization.[2][3][4][5]
-
Solution:
-
Initiator Selection: For free-radical polymerization, common thermal initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are effective. Select an initiator with a half-life appropriate for your desired reaction temperature.
-
Initiator Concentration: A low initiator concentration may lead to an insufficient number of primary radicals to start the polymerization.[2][3] Conversely, an excessively high concentration can lead to a lower average molecular weight.[2][6] A typical starting point is 0.1-1.0 mol% relative to the monomer.
-
Initiator Purity: Ensure your initiator has not degraded. It's good practice to recrystallize thermal initiators like AIBN before use.
-
-
-
Cause 3: Presence of Oxygen: Oxygen is a potent inhibitor of free-radical polymerization.
-
Solution: Deoxygenate your reaction mixture thoroughly before initiating the polymerization. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (like argon or nitrogen) through the solution for at least 30 minutes.[7]
-
-
Cause 4: Low Reaction Temperature: If using a thermal initiator, the reaction temperature must be high enough to ensure an adequate decomposition rate.
-
Solution: Consult the initiator's documentation for its 10-hour half-life temperature and set your reaction temperature accordingly. For AIBN, a common temperature range is 60-80 °C.
-
Troubleshooting Workflow for Low/No Conversion
Caption: Troubleshooting workflow for low polymerization conversion.
II. Issues with Polymer Properties and Reaction Control
Question 2: My reaction mixture becomes a gel prematurely, or the final polymer is insoluble. How can I prevent this?
Answer:
Premature gelation is a significant challenge, often arising from the dual reactivity of the silane-containing monomer.
-
Cause 1: Hydrolysis and Condensation of the Silyl Group: The dimethoxy(methyl)silyl group is sensitive to moisture. In the presence of water, it can hydrolyze to form silanols, which can then condense to form siloxane (Si-O-Si) crosslinks.[8][9] This is especially problematic in protic solvents or if there is residual moisture in the system.
-
Solution:
-
Anhydrous Conditions: Use rigorously dried solvents and glassware. Perform the reaction under an inert atmosphere (argon or nitrogen).
-
Aprotic Solvents: Choose aprotic solvents like toluene, THF, or anisole.
-
Control pH: If an aqueous environment is unavoidable (e.g., in emulsion polymerization), carefully controlling the pH can manage the rate of hydrolysis and condensation. The rate of hydrolysis is minimal in a neutral medium.[10]
-
-
-
Cause 2: High Monomer Concentration: At high monomer concentrations, the likelihood of intermolecular chain transfer and crosslinking increases, especially as the polymer chains grow.
-
Solution: Conduct the polymerization in a more dilute solution to reduce the proximity of growing polymer chains.
-
-
Cause 3: High Conversion: In multifunctional monomer systems, gelation is more likely at higher monomer conversions.
-
Solution: If a soluble polymer is desired, consider stopping the reaction at a lower conversion before the gel point is reached.
-
Question 3: I am getting a polymer with a very broad molecular weight distribution (high polydispersity index, PDI). How can I achieve better control?
Answer:
A high PDI in free-radical polymerization is common but can be narrowed with specific techniques.
-
Cause 1: Conventional Free-Radical Polymerization Limitations: Standard free-radical polymerization inherently produces polymers with a broad molecular weight distribution due to the statistical nature of initiation, propagation, and termination steps.
-
Solution: Controlled Radical Polymerization (CRP): Employing CRP techniques can provide excellent control over molecular weight and result in a narrow PDI.
-
Atom Transfer Radical Polymerization (ATRP): ATRP of silane-containing methacrylates has been successfully demonstrated.[11] This technique uses a transition metal catalyst to reversibly activate and deactivate the growing polymer chains.
-
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT is a versatile CRP method that can be used with a wide range of monomers, including acrylates.[12][13] It involves the use of a RAFT agent to mediate the polymerization.
-
-
-
Cause 2: Inconsistent Initiation Rate: A non-uniform rate of initiation can lead to polymer chains starting to grow at different times, resulting in a broader PDI.
-
Solution: Ensure rapid and uniform mixing of the initiator at the start of the reaction, especially when using thermal initiators.
-
Controlled vs. Free Radical Polymerization
Caption: Comparison of outcomes from free radical vs. controlled polymerization.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the polymerization of this compound?
A1: Anhydrous, aprotic solvents are highly recommended to prevent premature hydrolysis of the silyl group. Toluene, tetrahydrofuran (THF), and anisole are excellent choices. Ensure the solvent is thoroughly dried before use, for example, by distillation over a suitable drying agent.
Q2: How can I monitor the progress of my polymerization reaction?
A2: You can monitor the disappearance of the monomer by taking aliquots from the reaction mixture at different time points and analyzing them using:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful technique to track the conversion by observing the disappearance of the vinyl proton signals of the acrylate group (typically around 5.8-6.4 ppm) relative to an internal standard or a non-reacting part of the monomer/polymer.[14][15][16]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the C=C stretching vibration of the acrylate group (around 1635 cm⁻¹) can also be monitored.
Q3: How do I characterize the molecular weight and polydispersity of the resulting polymer?
A3: Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight (Mn, Mw) and polydispersity index (PDI = Mw/Mn) of polymers.[17][18][19] Use a suitable solvent (e.g., THF) as the mobile phase and calibrate your system with polymer standards (e.g., polystyrene or poly(methyl methacrylate)).
Q4: Can I perform this polymerization in an aqueous system?
A4: While challenging due to the hydrolytic sensitivity of the silyl group, it is possible under carefully controlled conditions, such as in emulsion polymerization. The pH of the aqueous phase must be carefully controlled (ideally near neutral) to minimize the rate of hydrolysis and subsequent condensation.[1][10] The stability of the silane in aqueous solutions is pH-dependent.[20]
Q5: What are the potential side reactions I should be aware of?
A5: Besides the hydrolysis and condensation of the silyl groups, standard side reactions in radical polymerization can occur, such as chain transfer to the solvent or monomer, and backbiting, which can lead to branched structures. The silane group itself can also influence the polymerization kinetics through chain transfer reactions.[21]
Part 3: Experimental Protocols
Protocol 1: Standard Free-Radical Solution Polymerization
This protocol provides a baseline for the polymerization of this compound.
-
Monomer Purification: Pass this compound through a short column of activated basic alumina to remove the inhibitor.
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the purified monomer (e.g., 5.0 g).
-
Add anhydrous toluene (e.g., 20 mL) via a dry syringe.
-
Add the initiator, AIBN (e.g., 0.5 mol% relative to the monomer).
-
-
Deoxygenation: Subject the reaction mixture to three freeze-pump-thaw cycles. After the final thaw, backfill the flask with argon or nitrogen.
-
Polymerization: Place the flask in a preheated oil bath at 70 °C and stir.
-
Monitoring: Take aliquots at regular intervals to monitor conversion by ¹H NMR.
-
Termination and Precipitation: After the desired time or conversion, cool the reaction to room temperature and expose it to air. Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as cold methanol or hexane.
-
Drying: Collect the polymer by filtration and dry it under vacuum at room temperature until a constant weight is achieved.
Protocol 2: Polymer Characterization
¹H NMR for Conversion Analysis:
-
Dissolve a small aliquot of the reaction mixture in an appropriate deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum.
-
Integrate the characteristic vinyl proton signals of the monomer (around 5.8-6.4 ppm) and compare this to the integral of a stable proton signal, for instance, the methyl protons on the silicon atom. The decrease in the relative integral of the vinyl protons corresponds to the monomer conversion.
GPC for Molecular Weight Analysis:
-
Prepare a dilute solution of the purified, dried polymer in the GPC eluent (e.g., THF) at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter.
-
Inject the sample into the GPC system.
-
Analyze the resulting chromatogram using a calibration curve generated from appropriate polymer standards to determine Mn, Mw, and PDI.[17][18][22]
References
- Kinetics of Dispersion Polymerization of Methyl Methacrylate and n-Butyl Acrylate: Effect of Initiator Concentr
- Online Low-Field 1H NMR Spectroscopy: Monitoring of Emulsion Polymerization of Butyl Acryl
- Kinetics of Dispersion Polymerization of Methyl Methacrylate and n-Butyl Acrylate: Effect of Initiator Concentr
- Online Low-Field 1H NMR Spectroscopy: Monitoring of Emulsion Polymerization of Butyl Acrylate.
- Exploring the Kinetics of Solution Polymerization of Butyl Acrylate for Tailoring a Microstructure at Elevated Temperatures. Industrial & Engineering Chemistry Research.
- In Situ NMR to Monitor Bulk Photopolymeriz
- Effect of initiator concentration on hexadecyl acrylate polymeriz
- Polymer Molecular Weight Determin
- Influence of Initiator Concentration on the Polymerization Course of Methacryl
- Synthesis and 1H-NMR characterization of amphiphilic acrylate block copolymers to investigate the effect of chain rigidity on mi. Digital Commons @ EMU.
- How to prevent silane crosslinkage at pH near to neutral, in resins that are fully waterborne?
- SEC Analysis of Sodium Polyacryl
- GPC for Molecular Weight Determin
- Two-dimensional NMR studies of acryl
- Analysis of Polymers by GPC/SEC. Agilent.
- SEC Analysis of Sodium Polyacryl
- Synthesis of block copolymers via RAFT process.
- Silane–Acrylate Chemistry for Regulating Network Formation in Radical Photopolymeriz
- RAFT polymerization (no or low conversion r
- A More Versatile Route to Block Copolymers and Other Polymers of Complex Architecture by Living Radical Polymeriz
- Symmetric RAFT-agent for synthesizing multiblock copolymers with different activ
- Hydrolysis and condensation of silanes in aqueous solutions. Request PDF.
- Block Copolymer Synthesis through the Use of Switchable RAFT Agents.
- Troubleshooting low conversion rates in maleate polymeriz
- On the Activation Energy of Termination in Radical Polymerization, as Studied
- How to prevent cross linking during the free radical polymerization (AIBN at 80 deg. C) of methyacrylate?
- Synthesis of Block Copolymer Brush by RAFT and Click Chemistry and Its Self-Assembly as a Thin Film. MDPI.
- Troubleshooting Polymerizations.
- Atom-Transfer Radical Polymerization of a Reactive Monomer: 3-(Trimethoxysilyl)
- The Influence of Monomer Chemistry on Radical Formation and Secondary Reactions During Electron-beam Polymeriz
- Crosslinking retarders for crosslinkable polyolefins.
- Kinetic analysis of organosilane hydrolysis and condensation.
- A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA.
- Conducting A Reversible-Deactivation Radical Polymerization (RDRP). Carnegie Mellon University.
- Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc..
- Hydrolysis and condensation mechanism of organofunctional silanes and...
- Hydrolysis and Condensation of Silicates: Effects on Structure. Journal of Non-Crystalline Solids.
- Crosslinking Behavior of UV-Cured Polyorganosilazane as Polymer-Derived Ceramic Precursor in Ambient and Nitrogen
- Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymeriz
- Controlled Radical Polymeriz
- Synthesis and radical copolymerization of novel propyl cyanoacryl
- The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations.
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- 5. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing (3-Acryloxypropyl)methyldimethoxysilane for Surface Treatment
Welcome to the technical support center for (3-Acryloxypropyl)methyldimethoxysilane (APMDMS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing surface treatment protocols. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Introduction to (3-Acryloxypropyl)methyldimethoxysilane
(3-Acryloxypropyl)methyldimethoxysilane is a versatile bifunctional organosilane used to form a durable bond between organic and inorganic materials.[1][2][3] Its unique structure, featuring hydrolyzable methoxy groups and a reactive acrylate functional group, allows it to act as a molecular bridge, enhancing adhesion and altering the surface characteristics of substrates.[1][2] The methoxy groups react with hydroxyl groups on inorganic surfaces like glass, silica, and metal oxides to form stable siloxane bonds (Si-O-Si).[1][2][3][4] Simultaneously, the acrylate group is available for subsequent free-radical polymerization or other reactions, making it an ideal coupling agent for UV-cured systems and composites.[1][5]
The effectiveness of the surface treatment is critically dependent on the proper hydrolysis and condensation of the silane, which in turn is influenced by factors such as concentration, water availability, pH, and curing conditions.[6][7][8]
Chemical Structure and Reaction Mechanism
The silanization process involves two key reactions: hydrolysis and condensation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of (3-Acryloxypropyl)methyldimethoxysilane for my application?
A1: The optimal concentration is application-dependent and is influenced by the substrate and desired surface properties. While some studies have found that the number of surface-bound groups can be relatively independent of silane concentration, a typical starting point for aqueous solutions is between 0.5% and 5% (v/v).[9] It's crucial to perform a concentration gradient experiment to determine the ideal concentration for your specific needs.
| Concentration Range | Typical Applications | Expected Outcome |
| 0.1% - 1.0% | Monolayer formation, surface energy modification | Minimal aggregation, uniform surface coverage. |
| 1.0% - 5.0% | Adhesion promotion, composite materials | Robust interfacial layer, improved mechanical properties. |
| > 5.0% | Bulk polymerization, thick coatings | Increased risk of multilayer formation and aggregation. |
Q2: My treated surface appears hazy or has a white residue. What is the cause?
A2: A hazy appearance or white residue is typically due to uncontrolled polymerization or aggregation of the silane in the solution or on the surface. This can be caused by:
-
Excessive Concentration: Using a concentration that is too high can lead to the formation of polysiloxane networks that do not bond to the surface.
-
Premature Hydrolysis: Allowing the silane solution to stand for too long before application can result in the formation of insoluble oligomers.
-
Inadequate Rinsing: Failure to thoroughly rinse the substrate after treatment can leave behind unreacted or loosely bound silane.
Q3: How does water content affect the silanization process?
A3: Water is essential for the hydrolysis of the methoxy groups to form reactive silanol groups. However, the amount of water must be carefully controlled. Insufficient water will lead to incomplete hydrolysis and poor surface coverage. Conversely, an excess of water can accelerate the self-condensation of the silane in the solution, leading to the formation of aggregates. For solvent-based preparations, a small, controlled amount of water is typically added to initiate hydrolysis.
Troubleshooting Guides
Issue 1: Poor Adhesion or Inconsistent Coating
This is one of the most common failure modes in surface treatment.[10]
Possible Causes & Solutions
-
Inadequate Surface Preparation: The substrate must be scrupulously clean and possess sufficient hydroxyl groups for the reaction to occur.
-
Solution: Implement a rigorous cleaning protocol. This may include sonication in a series of solvents (e.g., acetone, isopropanol), followed by plasma treatment or piranha etching to generate hydroxyl groups. For dental and medical applications, air-particle abrasion can also be an effective pretreatment.[11]
-
-
Incorrect pH of the Silane Solution: The pH of the solution affects the rates of hydrolysis and condensation. Acidic conditions tend to favor hydrolysis, while basic conditions accelerate condensation.[8]
-
Solution: For most applications, a slightly acidic pH (4.5-5.5) is recommended for the initial hydrolysis step. This can be achieved by adding a small amount of acetic acid to the solution.
-
-
Insufficient Curing: After application, the treated substrate needs to be cured to drive the condensation reaction and form stable covalent bonds.
-
Solution: Curing is often performed by heating the substrate in an oven. Typical conditions range from 80°C to 120°C for 30 to 60 minutes. A factorial analysis has shown that post-silanization thermal curing is a significant factor in the number of surface-bound groups.[9]
-
Issue 2: Reduced Reactivity of the Acrylate Group
Possible Causes & Solutions
-
Hydrolysis of the Ester Linkage: The acrylate group contains an ester linkage that can be susceptible to hydrolysis under harsh acidic or basic conditions.
-
Solution: Maintain a near-neutral pH during the silanization process and avoid prolonged exposure to strong acids or bases.
-
-
Premature Polymerization: The acrylate groups can undergo premature polymerization if exposed to UV light or radical initiators.[5]
-
Solution: Prepare and handle the silane solution in a dark or amber container, away from direct sunlight or other sources of UV radiation. Ensure that all solvents and reagents are free from radical initiators.
-
Experimental Workflow for Optimizing Surface Treatment
Detailed Experimental Protocols
Protocol 1: Preparation of Silane Solution (Aqueous)
-
Start with 94 mL of deionized water in a clean, amber glass bottle.
-
While stirring, slowly add 1 mL of acetic acid to adjust the pH to approximately 4.5-5.5.
-
Add 5 mL of (3-Acryloxypropyl)methyldimethoxysilane to the solution dropwise while stirring vigorously.
-
Allow the solution to hydrolyze for at least 1 hour before use. The solution should be used within a few hours of preparation.
Protocol 2: Surface Treatment Procedure
-
Substrate Preparation:
-
Clean the substrates by sonicating in acetone for 15 minutes, followed by isopropanol for 15 minutes.
-
Dry the substrates with a stream of nitrogen gas.
-
Activate the surface by treating with an oxygen plasma for 5 minutes.
-
-
Silanization:
-
Immerse the cleaned and activated substrates in the freshly prepared silane solution for 30-60 minutes at room temperature.
-
-
Rinsing:
-
Remove the substrates from the silane solution and rinse thoroughly with ethanol to remove any excess, unreacted silane.
-
Perform a final rinse with deionized water.
-
-
Curing:
-
Dry the substrates with a stream of nitrogen.
-
Cure the substrates in an oven at 110°C for 1 hour.
-
References
-
Chrisey, L. A., Lee, G. U., & O'Ferrall, C. E. (1996). A factorial analysis of silanization conditions for the immobilization of oligonucleotides on glass surfaces. Nucleic acids research, 24(15), 3031–3039. [Link]
-
Wikipedia. (2023). Silanization. [Link]
-
Gelest, Inc. (n.d.). (3-ACRYLOXYPROPYL)METHYLDIMETHOXYSILANE, tech. [Link]
-
ResearchGate. (n.d.). Study of the acid hydrolysis of (3-methacryloxypropyl)trimethoxysilane by capillary electrophoresis–ion-trap mass spectrometry. [Link]
-
ResearchGate. (n.d.). 3-Methacryloxypropyltrimethoxysilane. [Link]
-
Gelest, Inc. (2015). Safety Data Sheet: (3-ACRYLOXYPROPYL)METHYLDIMETHOXYSILANE, 95%. [Link]
-
Gelest, Inc. (n.d.). (3-ACRYLOXYPROPYL)TRIMETHOXYSILANE, 96%. [Link]
-
Emerald Publishing. (2022). The effect of concentration and silica surface modification on the poly(butyl acrylate-co-methyl methacrylate) properties. Pigment & Resin Technology, 51(2), 253-263. [Link]
-
ResearchGate. (n.d.). Effect of methyltrimethoxysilane hydrolysis and condensation conditions on the properties of thin polymethylsilsesquioxane films. [Link]
-
Hubei Jianghan New Materials Co., Ltd. (n.d.). (3-Acryloxypropyl)methyldimethoxysilane. [Link]
-
ResearchGate. (n.d.). Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group. [Link]
-
Marvel Industrial Coatings. (n.d.). Coating Failure Troubleshooting. [Link]
-
Laboratory of Optical Materials and Coating (LOMC). (2006). Condensation reaction of 3-(methacryloxypropyl)-trimethoxysilane and diisobutylsilanediol in non-hydrolytic sol-gel process. Journal of Sol-Gel Science and Technology, 40(2-3), 209-215. [Link]
-
National Institutes of Health. (2023). Surface Pretreatment Protocols For Indirect/Semi-Direct Dental Restorations: A Cross-Sectional Survey and Expert Consensus. Polymers, 15(19), 3908. [Link]
-
Gelest, Inc. (n.d.). METHACRYLOXYPROPYLTRIMETHOXYSILANE. [Link]
Sources
- 1. (3-ACRYLOXYPROPYL)METHYLDIMETHOXYSILANE, tech | [gelest.com]
- 2. (3-ACRYLOXYPROPYL)TRIMETHOXYSILANE, 96% | [gelest.com]
- 3. METHACRYLOXYPROPYLTRIMETHOXYSILANE | [gelest.com]
- 4. Silanization - Wikipedia [en.wikipedia.org]
- 5. (3-Acryloxypropyl)methyldimethoxysilane-Hubei Jianghan New Materials Co., Ltd. | Silane series | Chlorosilane series [en.jhsi.biz]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A factorial analysis of silanization conditions for the immobilization of oligonucleotides on glass surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Coating Failure Troubleshooting [marvelcoatings.com]
- 11. Surface Pretreatment Protocols For Indirect/Semi-Direct Dental Restorations: A Cross-Sectional Survey and Expert Consensus - PMC [pmc.ncbi.nlm.nih.gov]
Preventing premature hydrolysis of 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Premature Hydrolysis
Welcome to the technical support center for 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate. This resource is designed to provide in-depth guidance and troubleshooting for researchers, scientists, and drug development professionals who utilize this versatile silane coupling agent. Premature hydrolysis can significantly impact experimental outcomes by altering the chemical properties and reactivity of the molecule. This guide offers a comprehensive overview of the mechanisms of hydrolysis, preventative measures, and solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a bifunctional organosilane. It possesses a methacrylate functional group that can participate in free-radical polymerization and a dimethoxy(methyl)silyl group that can hydrolyze to form reactive silanol groups (Si-OH).[1][2] This dual reactivity allows it to act as a "molecular bridge" or coupling agent between inorganic materials (like glass, silica, or metals) and organic polymers.[1][3][4] It is commonly used to enhance adhesion, improve mechanical properties, and increase the hydrolytic stability of composite materials, coatings, and adhesives.[1][2][3][5]
Q2: What is hydrolysis in the context of this silane, and why is it a concern?
Hydrolysis is a chemical reaction where the methoxy groups (-OCH₃) on the silicon atom react with water to form silanol groups (-OH) and methanol as a byproduct.[1] While this hydrolysis is a necessary activation step for the silane to bond to inorganic surfaces, premature hydrolysis, before its intended application, is problematic.[3] Uncontrolled hydrolysis can lead to self-condensation of the silanol groups, forming siloxane oligomers or polymers (Si-O-Si linkages).[6] This premature self-condensation can reduce the silane's effectiveness in bonding to the target substrate, leading to decreased performance of the final material.[6]
Q3: What are the primary factors that trigger premature hydrolysis?
The main culprit for premature hydrolysis is exposure to moisture.[3][6][7] Several factors can influence the rate of this reaction:
-
Water Content: The presence of water is the primary driver of hydrolysis.[6]
-
pH: The hydrolysis rate is slowest at a neutral pH (around 7) and is significantly accelerated in both acidic and alkaline conditions.[8][9][10] For non-amino silanes, acidic conditions (pH 3-5) are often used to intentionally catalyze hydrolysis.[1][9]
-
Temperature: Higher temperatures increase the rate of the hydrolysis reaction, following the Arrhenius law.[8][9]
-
Catalysts: Certain metal ions can catalyze the hydrolysis reaction.[6]
Q4: How can I detect if my this compound has undergone hydrolysis?
Visual inspection can sometimes reveal signs of hydrolysis. The appearance of a white precipitate or gelation in the solution is a clear indicator of advanced hydrolysis and self-condensation, rendering the product unusable.[11] For more subtle detection, analytical techniques such as Fourier Transform Infrared (FTIR) spectroscopy can be employed to monitor the disappearance of Si-OCH₃ bonds and the appearance of Si-OH and Si-O-Si bonds.[12][13][14][15] Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for studying the kinetics of hydrolysis and condensation.[13][15][16]
Troubleshooting Guide: Preventing and Mitigating Premature Hydrolysis
This section provides practical solutions to common issues encountered during the storage and use of this compound.
Issue 1: Product appears cloudy or has formed a gel upon opening.
Cause: This indicates significant hydrolysis and self-condensation have occurred due to prolonged or excessive exposure to moisture during storage.
Solution:
-
Prevention is Key: Proper storage is non-negotiable for moisture-sensitive chemicals.[7]
-
Immediate Action: Unfortunately, once the product has gelled, it is no longer viable for most applications and should be disposed of according to safety guidelines.
dot
Sources
- 1. The important role of 3-(methacryloyloxy)propyltrimethoxysilane_Chemicalbook [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. chemsilicone.com [chemsilicone.com]
- 4. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 5. Page loading... [guidechem.com]
- 6. uychem.com [uychem.com]
- 7. nbinno.com [nbinno.com]
- 8. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 10. researchgate.net [researchgate.net]
- 11. Precautions for Using Silane Coupling Agents - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Maximizing the Shelf Life and Performance of Silane Coupling Agent Solutions
Introduction
Silane coupling agents are critical molecular bridges in materials science, enhancing the interface between inorganic substrates and organic polymers to create robust, high-performance composites. However, the very reactivity that makes them indispensable also presents their greatest challenge: stability in solution. This guide provides researchers, scientists, and drug development professionals with in-depth technical support for improving the shelf life of silane coupling agent solutions. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to troubleshoot issues and optimize your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs) - The Quick Guide
This section addresses the most common initial queries regarding silane solution stability.
Q1: Why did my freshly prepared silane solution turn cloudy or hazy?
A: Cloudiness or haziness is the most common indicator of solution instability. It is caused by the self-condensation of hydrolyzed silane molecules (silanols) into larger, insoluble siloxane oligomers.[1] This process is initiated when the silane's alkoxy groups (e.g., methoxy, ethoxy) react with water in a process called hydrolysis to form reactive silanol (Si-OH) groups. These silanols are unstable and readily react with each other, forming Si-O-Si bonds and releasing water, leading to the growth of particles that scatter light and cause the solution to appear cloudy.
Q2: What is the typical shelf life of a pre-hydrolyzed silane solution?
A: The shelf life is highly variable and can range from a few hours to several weeks.[2] It is critically dependent on several factors:
-
pH: Solutions are most unstable around a neutral pH of 7. Mildly acidic conditions (pH 4-5) generally offer the best stability by slowing the condensation reaction.[3]
-
Concentration: Higher concentrations tend to accelerate condensation. Typical working concentrations are 0.5-5% by weight.[4]
-
Solvent: The presence of alcohol, particularly the same type as the silane's alkoxy group (e.g., ethanol for ethoxysilanes), can help push the equilibrium back towards the more stable, unhydrolyzed state.[1][5]
-
Temperature: Lower temperatures (e.g., refrigeration at 4°C) slow down the condensation rate.[6][7]
Q3: Can I still use a silane solution that has become slightly hazy?
A: It is generally not recommended. Haziness indicates that a significant portion of the active monomeric silanols has converted into less effective oligomers. Using a cloudy solution can lead to inconsistent surface treatment, poor adhesion, and reduced performance of the final composite material. For optimal and reproducible results, always use a freshly prepared, clear solution.
Q4: What is the ideal pH for preparing and storing my silane solution?
A: For most common silanes (excluding aminosilanes), a mildly acidic pH of 4 to 5.5 is optimal.[2][4] This pH value strikes a balance: it's acidic enough to promote the initial, necessary hydrolysis of the alkoxy groups but not so acidic that it aggressively accelerates the subsequent condensation reaction.[8] Hydrolysis is catalyzed by both acids and bases, with the slowest rate occurring around pH 7.[9] In contrast, the condensation rate is slowest around pH 4. Therefore, adjusting the pH to this range with a weak acid like acetic acid is a key strategy for extending solution life.[2]
Section 2: Deep Dive Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered with silane solutions.
Problem: Solution Rapidly Becomes Cloudy, Gels, or Precipitates
Root Cause Analysis: This issue is a direct result of uncontrolled and accelerated hydrolysis and condensation reactions. The fundamental chemical pathway involves two steps:
-
Hydrolysis: The Si-OR (alkoxy) groups on the silane react with water to form Si-OH (silanol) groups and an alcohol byproduct (ROH).[10]
-
Condensation: The highly reactive Si-OH groups react with each other to form stable Si-O-Si (siloxane) bonds, releasing water. This process continues, forming oligomers and eventually a cross-linked gel network.[10]
The rate of these reactions is highly sensitive to pH, water concentration, temperature, and the presence of catalysts.[11][12]
Visualizing the Instability Pathway
The following diagram illustrates the sequential chemical reactions that lead to solution instability.
Caption: Troubleshooting workflow for silane solution instability.
Section 3: Protocols for Enhanced Stability
These detailed protocols provide step-by-step methodologies for preparing and handling silane solutions to maximize their working life.
Protocol 3.1: Preparation of a Stabilized, Pre-Hydrolyzed Silane Solution
This protocol is designed for preparing a 2% aqueous-alcoholic silane solution with an adjusted pH for improved shelf life, suitable for dip-coating or spraying applications. [2] Materials:
-
Silane coupling agent (e.g., (3-Glycidyloxypropyl)trimethoxysilane)
-
Ethanol (200 proof, or 95%)
-
Deionized (DI) water
-
Glacial acetic acid
-
Calibrated pH meter
-
Glass beakers and magnetic stirrer
Procedure:
-
Prepare the Solvent Mixture: In a clean glass beaker, prepare a 95:5 (v/v) ethanol:water solvent. For 100 mL of total solution, this corresponds to 95 mL of ethanol and 5 mL of DI water.
-
Adjust pH: While stirring the solvent mixture, slowly add glacial acetic acid dropwise until the pH of the solution stabilizes between 4.5 and 5.5. [2]This step is crucial for controlling the hydrolysis and condensation rates. [8]3. Add Silane: Slowly add 2 mL of the silane coupling agent to the stirring solvent mixture to achieve a final concentration of 2% (v/v).
-
Hydrolysis (Activation): Continue stirring the solution for at least 30-60 minutes. [13]This "activation" period allows for the controlled hydrolysis of the silane's alkoxy groups to form the desired reactive silanols. [4]5. Visual Inspection & Use: The final solution should be clear and colorless. It is now ready for application.
-
Storage: Store the solution in a tightly sealed container in a refrigerator at 2-8°C. [6]For optimal performance, it is best to prepare this solution fresh daily. The stability can range from several hours to a few days depending on the specific silane used.
Protocol 3.2: Quality Control - Monitoring Solution Stability
Regularly check the quality of your stock silane solutions to ensure consistent results.
Methods:
-
Visual Clarity: The simplest check is a visual one. Before each use, hold the solution vial against a well-lit background. Any sign of haziness, precipitation, or gelation means the solution should be discarded.
-
pH Monitoring: For aqueous solutions, periodically check the pH. A significant drift from the target range (e.g., 4.5-5.5) could indicate ongoing chemical reactions or contamination.
-
Performance Test (Coupon Test): If you are unsure about a solution's activity, perform a quick test on a small, non-critical substrate coupon. Apply the silane, cure it, and perform a simple adhesion test (e.g., a tape test with a cross-hatch scribe). A failure in adhesion indicates the solution is no longer effective.
Section 4: Summary of Key Parameters for Solution Stability
This table summarizes the critical factors that influence the shelf life of silane solutions and provides best-practice recommendations.
| Parameter | Impact on Stability | Recommended Best Practice | Rationale |
| pH | High impact; Condensation is fastest at pH 7 and slowest around pH 4. Hydrolysis is slowest at pH 7. [14] | For non-aminosilanes, adjust aqueous solutions to pH 4.0-5.5 with a weak acid like acetic acid. [2] | Balances the need for initial hydrolysis with the need to slow subsequent condensation, maximizing the concentration of active silanols. [8] |
| Solvent | High impact | Use anhydrous solvents for non-aqueous applications. [5]For aqueous solutions, use a co-solvent like 95% ethanol/5% water. [2] | Anhydrous solvents prevent premature hydrolysis. Alcohols in aqueous solutions can shift the reaction equilibrium, slowing net hydrolysis and condensation. [1] |
| Water Content | Critical; Water is required for hydrolysis but excess water accelerates condensation. [10][15] | Use the minimum stoichiometric amount of water required for hydrolysis or a controlled amount as specified in a validated protocol (e.g., 5% in an alcohol base). [2] | Provides enough water to activate the silane without creating a large excess that drives rapid condensation and gelation. |
| Concentration | Medium impact; Higher concentrations increase the probability of intermolecular condensation. | Work with dilute solutions, typically 0.5% to 5% by weight/volume. [4] | Lower concentrations reduce the rate of self-condensation, extending the working life of the solution. |
| Temperature | Medium impact; Higher temperatures increase reaction rates. [16] | Store neat (unopened) silanes and prepared solutions in a cool, dark place . Refrigeration (2-8°C ) is often recommended. [7][17] | Reduces the kinetic energy of the molecules, significantly slowing down both hydrolysis and condensation rates. |
| Storage Container | Medium impact | Store in the original, tightly sealed container. [6][18]After opening, consider purging the headspace with an inert gas (e.g., dry nitrogen or argon). [6] | Prevents atmospheric moisture from entering the container and initiating degradation of the neat silane. [18] |
| Contaminants | High impact | Use high-purity solvents and DI water. Avoid contamination with metal ions, acids, or bases unless used for controlled pH adjustment. [12][19] | Contaminants can act as unintended catalysts for hydrolysis and condensation, drastically reducing shelf life. [19] |
Section 5: References
-
Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Taylor & Francis Online. [Link]
-
Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. National Center for Biotechnology Information (PMC). [Link]
-
HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Journal of Non-Crystalline Solids. [Link]
-
Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc.[Link]
-
How to Use Silane Coupling Agents: A Practical Guide. XIAMETER™. [Link]
-
Silane Coupling Agent Storage & Handling Guide. Power Chemical Corporation. [Link]
-
PRINCIPLES OF HYDROLYSIS AND CONDENSATION REACTION OF ALKOXYSILANES. Universität des Saarlandes. [Link]
-
The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. Taylor & Francis Online. [Link]
-
Adsorption of silane onto cellulose fibers. II. The effect of pH on silane hydrolysis, condensation, and adsorption behavior. ResearchGate. [Link]
-
Any advice transferring & storing of organosilane coupling agent? ResearchGate. [Link]
-
What is the shelf - life of A Silane Coupling Agent? Blog. [Link]
-
Method for preparation of stable water-borne silane compositions. Google Patents.
-
Method for preparation of stable water-borne silane compositions. ResearchGate. [Link]
-
The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. Sílice. [Link]
-
Silane Coupling Agents. Gelest, Inc.[Link]
-
How are the silane solution stabilised? ResearchGate. [Link]
-
Controlled Interphases in Glass Fiber and Particulate Reinforced Polymers: Structure of Silane Coupling Agents in Solutions and. Defense Technical Information Center. [Link]
-
Applying a Silane Coupling Agent. Gelest. [Link]
-
How to prevent the hydrolysis of A Silane Coupling Agent? Blog. [Link]
-
Quantification of Silane Molecules on Oxidized Silicon: Are there Options for a Traceable and Absolute Determination? ACS Publications. [Link]
-
Linking mechanical properties of silanes to their chemical structure: An analytical study of ??-GPS solutions and films. ResearchGate. [Link]
-
Analysis of Silanes. Wasson-ECE Instrumentation. [Link]
-
Study on analysis method for reaction of silane coupling agent on inorganic materials. ResearchGate. [Link]
-
Key factors influencing the stability of silane solution during long-term surface treatment on carbon steel. OSTI.GOV. [Link]
Sources
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- 2. Applying a Silane Coupling Agent - Gelest [technical.gelest.com]
- 3. Related FAQs | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 4. How to Use Silane Coupling Agents: A Practical Guide- High-performance coupling agent [cn.epoxysca.com]
- 5. researchgate.net [researchgate.net]
- 6. What precautions should be taken when storing silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 10. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. uychem.com [uychem.com]
- 13. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 14. gelest.com [gelest.com]
- 15. chemsilicone.com [chemsilicone.com]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. uychem.com [uychem.com]
- 18. Silane Coupling Agent Storage & Handling Guide | Silane Coupling Agents | Adhesion Promoters | Silane Crosslinkers - SiSiB SILANES [powerchemical.net]
- 19. Key factors influencing the stability of silane solution during long-term surface treatment on carbon steel (Journal Article) | ETDEWEB [osti.gov]
Technical Support Center: Optimizing the Hydrolysis of (3-Acryloxypropyl)methyldimethoxysilane
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with (3-Acryloxypropyl)methyldimethoxysilane. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful and reproducible hydrolysis of this versatile silane coupling agent in your experiments. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions and overcome common challenges.
Introduction to (3-Acryloxypropyl)methyldimethoxysilane Hydrolysis
(3-Acryloxypropyl)methyldimethoxysilane is a bifunctional molecule widely used to promote adhesion between organic and inorganic materials. Its methyldimethoxysilyl group can be hydrolyzed to form reactive silanol groups (Si-OH), which then condense with hydroxyl groups on inorganic substrates. The acryloxypropyl group is available for subsequent reactions, such as free-radical polymerization.
The hydrolysis of the methoxy groups is a critical first step, and its rate is highly dependent on several factors, most notably pH. Understanding and controlling this process is paramount to achieving a stable and reactive silane solution for surface modification, particle functionalization, or composite material fabrication.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that arise during the hydrolysis of (3-Acryloxypropyl)methyldimethoxysilane.
Question 1: My hydrolysis reaction is extremely slow. What are the likely causes and how can I accelerate it?
A sluggish hydrolysis reaction is a frequent observation, often stemming from suboptimal pH conditions.
-
Causality: The hydrolysis of alkoxysilanes, including (3-Acryloxypropyl)methyldimethoxysilane, is catalyzed by both acids and bases. The reaction rate is at its minimum at a neutral pH of around 7.[1][2] At this pH, the concentration of both hydronium (H₃O⁺) and hydroxide (OH⁻) ions, the catalytic species for acid and base-catalyzed hydrolysis respectively, is at a minimum.
-
Troubleshooting & Optimization:
-
pH Adjustment: The most effective way to accelerate the hydrolysis is to adjust the pH of your aqueous solution.
-
Acidic Conditions (pH 3-5): For non-amino silanes like this one, acidic conditions are generally preferred.[1] The acid protonates the oxygen atom of the methoxy group, making it a better leaving group and facilitating nucleophilic attack by water.[2][3] Acetic acid is a commonly used catalyst as it is less corrosive than mineral acids and provides good control over the pH.
-
Basic Conditions (pH > 7): While base catalysis is also effective, it tends to promote the subsequent condensation of silanols more rapidly, which can lead to premature gelation.[2][4]
-
-
Temperature: Gently warming the reaction mixture can increase the rate of hydrolysis, as with most chemical reactions. However, be cautious, as elevated temperatures can also accelerate condensation and potentially affect the stability of the acryloxy group.
-
Water Concentration: Ensure a molar excess of water is present to drive the hydrolysis reaction to completion.[5]
-
Question 2: My silane solution turned cloudy/formed a gel prematurely. How can I prevent this?
Premature cloudiness or gelation is a clear indicator of uncontrolled condensation of the newly formed silanol groups.
-
Causality: The silanol (Si-OH) groups generated during hydrolysis are highly reactive and can condense with each other to form siloxane (Si-O-Si) bonds, leading to the formation of oligomers and eventually a cross-linked network (gel).[5] This process is also pH-dependent, with the rate of condensation being lowest around pH 4.[4]
-
Troubleshooting & Optimization:
-
Optimal pH for Stability: While acidic conditions accelerate hydrolysis, a pH of around 4-5 is often a good compromise, as it provides a reasonable hydrolysis rate while minimizing the condensation rate.[4]
-
Concentration: Perform the hydrolysis in a dilute solution (e.g., 1-5% v/v). Higher concentrations of the silane lead to a greater proximity of silanol groups, increasing the likelihood of condensation.
-
Use Freshly Prepared Solutions: It is best practice to use the hydrolyzed silane solution shortly after its preparation. Avoid prolonged storage, as condensation will occur over time. If storage is necessary, refrigeration can slow down the condensation process.
-
Question 3: I am concerned about the stability of the acryloxy group during hydrolysis. Is this a valid concern?
The stability of the acryloxy functional group is a critical consideration, as its integrity is essential for subsequent polymerization or reaction steps.
-
Causality: The ester linkage in the acryloxy group can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which could lead to the formation of acrylic acid and a hydroxypropyl-functional silane.
-
Troubleshooting & Optimization:
-
Mild pH Conditions: Using mild acidic conditions (pH 4-5) for hydrolysis is generally recommended to minimize the risk of ester hydrolysis.
-
Reaction Time and Temperature: Avoid prolonged reaction times and high temperatures during hydrolysis to preserve the acryloxy group.
-
Analytical Verification: If the integrity of the acryloxy group is critical for your application, it is advisable to use analytical techniques such as Fourier-Transform Infrared (FTIR) spectroscopy to confirm its presence after the hydrolysis step. Look for the characteristic carbonyl (C=O) stretch of the ester group.
-
Question 4: What is the difference in hydrolysis rate between (3-Acryloxypropyl)methyldimethoxysilane and a trimethoxysilane analog?
The number of methoxy groups influences the hydrolysis kinetics.
-
Causality: Under acidic conditions, the hydrolysis rate can be faster with fewer alkoxy groups. This is because the increasing number of electron-donating alkyl groups (in this case, one methyl group) can stabilize the positively charged transition state formed during acid-catalyzed hydrolysis.[3][6] Conversely, under basic conditions, the presence of more electron-withdrawing alkoxy groups accelerates the nucleophilic attack on the silicon atom, making trimethoxysilanes generally more reactive than dimethoxysilanes.[6]
-
Experimental Considerations:
-
When transitioning from a trimethoxy to a dimethoxy silane under acidic catalysis, you may observe a slightly faster initial hydrolysis rate.
-
The final hydrolyzed product from the dimethoxy silane will have a lower cross-linking potential compared to a tri-silanol from a trimethoxy silane, which may be desirable in applications where a more flexible or less densely cross-linked interfacial layer is needed.
-
Experimental Protocols
Protocol 1: General Procedure for Controlled Hydrolysis of (3-Acryloxypropyl)methyldimethoxysilane
This protocol outlines a standard method for hydrolyzing (3-Acryloxypropyl)methyldimethoxysilane for subsequent use in surface modification or as a coupling agent.
-
Solvent Preparation: Prepare an aqueous solution (e.g., deionized water or a water/ethanol mixture) and adjust the pH to 4.0-5.0 using a dilute solution of acetic acid.
-
Silane Addition: While vigorously stirring the acidified solvent, slowly add the (3-Acryloxypropyl)methyldimethoxysilane to the desired final concentration (typically 1-5% v/v).
-
Hydrolysis Reaction: Allow the reaction to proceed at room temperature with continuous stirring. A typical hydrolysis time is 1-2 hours.
-
Use of Hydrolyzed Solution: For best results, use the freshly prepared solution promptly to avoid significant self-condensation.
Protocol 2: Monitoring Hydrolysis using Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a valuable tool for monitoring the progress of the hydrolysis reaction in real-time or at discrete time points.
-
Sample Preparation: At various time intervals during the hydrolysis reaction, withdraw a small aliquot of the solution.
-
FTIR Analysis: Acquire the FTIR spectrum of the aliquot.
-
Spectral Interpretation:
-
Monitor the decrease in the intensity of the Si-O-CH₃ stretching band.
-
Observe the appearance and increase in the intensity of the Si-OH stretching band.
-
Confirm the continued presence of the C=O stretching band of the acryloxy group to ensure its stability.
-
Data Presentation
Table 1: Effect of pH on Alkoxysilane Hydrolysis and Condensation Rates
| pH Range | Hydrolysis Rate | Condensation Rate | Recommended for (3-Acryloxypropyl)methyldimethoxysilane |
| < 2 | Very Fast | Fast | Not recommended due to rapid condensation and potential ester hydrolysis |
| 3 - 5 | Fast | Slowest around pH 4 | Optimal range for controlled hydrolysis and good stability of the silanol solution |
| 6 - 8 | Slowest around pH 7 | Moderate | Not recommended due to very slow hydrolysis |
| > 9 | Fast | Very Fast | Not recommended due to rapid and uncontrolled condensation (gelation) |
This table provides a generalized summary based on established principles of alkoxysilane chemistry.[1][2][4]
Visualizations
Diagram 1: pH-Dependent Hydrolysis and Condensation Pathways
Caption: Recommended experimental workflow for silane hydrolysis.
References
-
Sabbahi, F., et al. (2004). Study of the acid hydrolysis of (3-methacryloxypropyl)trimethoxysilane by capillary electrophoresis-ion-trap mass spectrometry. Journal of Chromatography A, 1032(1-2), 327-334. [Link]
-
Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. [Link]
-
Sabbahi, F., et al. (2004). Study of the acid hydrolysis of (3-methacryloxypropyl)trimethoxysilane by capillary electrophoresis-ion-trap mass spectrometry. PubMed. [Link]
-
Al-Oweini, R., & El-Rassy, H. (2018). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. PMC. [Link]
-
Pfeiffer, J., et al. (2003). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. AFINITICA. [Link]
-
Pfeiffer, J., et al. (2003). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. ResearchGate. [Link]
-
Arkles, B. (2018). Factors Contributing to the Stability of Alkoxysilanes in Aqueous Solution. ResearchGate. [Link]
-
Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. [Link]
-
Salon, M. C. B., & Belgacem, M. N. (2011). Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group. ResearchGate. [Link]
-
Al-Oweini, R., & El-Rassy, H. (2018). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. MDPI. [Link]
-
Pantoja, M., et al. (2013). The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. ResearchGate. [Link]
-
Plueddemann, E. P. (1991). 3-Methacryloxypropyltrimethoxysilane. ResearchGate. [Link]
-
Salon, M. C. B., & Belgacem, M. N. (2011). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. ResearchGate. [Link]
-
Abed, F. A., et al. (2016). Analysis of Hydrolysis Process of Γ-Methacryloxypropyltrimethoxysilane and Its Influence on the Formation of Silane Coatings on 6063 Aluminum Alloy. ResearchGate. [Link]
-
Casagrande, C. A., et al. (2020). Analysis of the 3-Glycidoxypropyltrimethoxysilane (GPTMS) hydrolysis by infrared spectroscopy. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
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- 4. researchgate.net [researchgate.net]
- 5. gelest.com [gelest.com]
- 6. What is the difference in use of methoxysilyl and ethoxysilyl groups in silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
Technical Support Center: Catalyst Selection and Polymerization of 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate
Welcome to the technical support resource for the polymerization of 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate. This guide is designed for researchers, scientists, and professionals in drug development and materials science. Here, we provide in-depth, field-proven insights into catalyst selection, protocol optimization, and troubleshooting for this versatile silane acrylate monomer.
The unique bifunctional nature of this compound, possessing a polymerizable acrylate group and a hydrolyzable methoxysilane group, makes it a valuable comonomer for creating advanced materials. The acrylate moiety allows for incorporation into polymer backbones via free-radical polymerization, while the silane functionality enables crosslinking or covalent bonding to inorganic surfaces.[1][2] This guide will help you navigate the complexities of its polymerization to achieve desired material properties with high fidelity.
Section 1: Catalyst and Polymerization Method Selection
Choosing the correct polymerization strategy is critical and depends entirely on the desired outcome, such as target molecular weight, polydispersity (molecular weight distribution), and polymer architecture.
Q1: What are the primary methods for polymerizing this compound, and how do I select the right one?
The polymerization of this monomer is primarily achieved through radical polymerization. The choice between a conventional or a controlled/living method depends on the level of precision required for your polymer design.
To assist in this decision, the following workflow outlines the selection process based on experimental goals.
Caption: Decision workflow for selecting a polymerization method.
A. Conventional Free Radical Polymerization (FRP)
FRP is a robust and widely used method suitable for producing polymers when precise control over molecular weight and architecture is not a primary concern. The reaction proceeds through initiation, propagation, and termination steps.[3]
-
Mechanism: A thermal or photochemical initiator decomposes to form free radicals. These radicals attack the vinyl double bond of the acrylate monomer, initiating a growing polymer chain that is terminated by combination or disproportionation.[3]
-
Recommended Initiators:
-
Azo Initiators: Azobisisobutyronitrile (AIBN) and its derivatives are common choices as they decompose cleanly at moderate temperatures (typically 60-80°C).[4]
-
Peroxides: Benzoyl peroxide (BPO) or dicumyl peroxide can be used, but they may be more prone to side reactions.
-
-
Advantages: Simple setup, fast reaction times, and tolerance to a wider range of solvents and impurities.
-
Disadvantages: Results in polymers with a broad molecular weight distribution (high Polydispersity Index, PDI > 1.5) and offers little control over the final polymer architecture.
B. Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT is a versatile form of reversible-deactivation radical polymerization (RDRP) that allows for the synthesis of polymers with predetermined molecular weights and very low PDIs.[4]
-
Mechanism: RAFT employs a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. The growing radical chain reversibly adds to the CTA, forming a dormant intermediate. This rapid equilibrium between active and dormant species ensures that all chains grow at a similar rate.[5]
-
Recommended Catalysts/Agents:
-
Advantages: Excellent control over molecular weight and PDI (typically < 1.2), ability to create complex architectures (block, star polymers), and high tolerance for various functional groups.[4]
-
Disadvantages: Requires careful selection of the RAFT agent for the specific monomer, and the final polymer may have residual color from the CTA.
C. Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful RDRP technique that uses a transition metal complex (typically copper) as a catalyst to control the polymerization.
-
Mechanism: A catalyst complex reversibly activates a dormant species (an alkyl halide initiator) to generate a propagating radical. This process maintains a very low concentration of active radicals, suppressing termination reactions.
-
Recommended Catalysts/Agents:
-
Advantages: Provides excellent control over polymer architecture and yields polymers with low PDI.
-
Disadvantages: The catalyst system is sensitive to oxygen and requires rigorous deoxygenation of the reaction mixture. Post-polymerization catalyst removal is often necessary.
Method Comparison Summary
| Feature | Conventional FRP | RAFT Polymerization | ATRP |
| MW Control | Poor | Excellent | Excellent |
| Polydispersity (PDI) | High (>1.5) | Very Low (<1.2) | Low (<1.3) |
| Reaction Conditions | Less stringent | Requires careful formulation | Requires strict O₂ exclusion |
| Catalyst/Agent | Thermal/Photo Initiator | Initiator + RAFT Agent | Initiator + Metal Catalyst/Ligand |
| Post-Synthesis Cleanup | Simple precipitation | May require CTA end-group removal | Requires catalyst removal |
| Best For | Simple polymer synthesis | Well-defined block copolymers, functional polymers | Well-defined polymers, surface grafting |
Section 2: Detailed Experimental Protocols
Here we provide starter protocols for the two most common approaches. Researchers should optimize concentrations, temperatures, and reaction times based on their specific molecular weight targets.
Protocol 1: Conventional Free Radical Polymerization of this compound
Objective: To synthesize a homopolymer with a broad molecular weight distribution.
Materials:
-
This compound (inhibitor removed)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous Toluene (or other suitable solvent like THF or DMF)
-
Methanol (for precipitation)
-
Nitrogen or Argon gas supply
-
Schlenk flask or round-bottom flask with a reflux condenser and magnetic stir bar
Procedure:
-
Monomer Preparation: Pass the monomer through a column of basic alumina to remove the inhibitor (e.g., MEHQ).
-
Reaction Setup: In a 100 mL Schlenk flask, dissolve 10 g of the purified monomer and 0.05 g of AIBN in 40 mL of anhydrous toluene.
-
Deoxygenation: Seal the flask and subject the solution to three freeze-pump-thaw cycles. Alternatively, purge the solution with dry nitrogen or argon for at least 30 minutes. Oxygen is a potent inhibitor of radical polymerization.[8]
-
Polymerization: Place the flask in a preheated oil bath at 70°C and stir vigorously. Let the reaction proceed for 6-12 hours.
-
Termination & Precipitation: Cool the reaction to room temperature. Slowly pour the viscous solution into a beaker containing 400 mL of rapidly stirring cold methanol to precipitate the polymer.
-
Purification: Decant the solvent and redissolve the polymer in a minimal amount of THF. Reprecipitate into cold methanol. Repeat this step two more times.
-
Drying: Collect the purified polymer by filtration and dry it under vacuum at 40°C until a constant weight is achieved.
Protocol 2: RAFT Polymerization of this compound
Objective: To synthesize a well-defined homopolymer with a target molecular weight and low PDI.
Materials:
-
This compound (inhibitor removed)
-
Cyanomethyl dodecyl trithiocarbonate (or similar RAFT agent suitable for acrylates)
-
4,4'-Azobis(4-cyanovaleric acid) (ACVA) or AIBN
-
Anhydrous 1,4-Dioxane
-
Cold Diethyl Ether or Hexane (for precipitation)
-
Nitrogen or Argon gas supply
-
Schlenk flask and magnetic stir bar
Procedure:
-
Monomer Preparation: Purify the monomer by passing it through a basic alumina column.
-
Reagent Calculation: Calculate the required amounts of monomer, RAFT agent, and initiator. The ratio of [Monomer]:[RAFT Agent]:[Initiator] determines the target molecular weight and reaction rate. A typical ratio is[9]::[0.2].
-
Reaction Setup: In a Schlenk flask, combine the monomer, RAFT agent, and initiator. Add anhydrous 1,4-dioxane to achieve a 50% (w/w) solution.
-
Deoxygenation: Perform at least three freeze-pump-thaw cycles to ensure an oxygen-free environment.
-
Polymerization: Immerse the flask in a preheated oil bath at 70°C. Monitor the reaction progress by taking aliquots at regular intervals to measure conversion (via ¹H NMR) and molecular weight (via GPC).
-
Termination: Once the desired conversion is reached, stop the reaction by cooling the flask in an ice bath and exposing the solution to air.
-
Purification: Precipitate the polymer by adding the reaction solution dropwise into a large volume of cold, stirring diethyl ether or hexane. Redissolve and reprecipitate twice.
-
Drying: Collect the polymer and dry under vacuum at room temperature to a constant weight.
Section 3: Troubleshooting Guide
Even with optimized protocols, unexpected issues can arise. This guide addresses common problems encountered during the polymerization of silane acrylates.
Caption: Troubleshooting workflow for low monomer conversion.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Polymerization | 1. Oxygen Inhibition: Oxygen is a radical scavenger and effectively terminates polymerization.[8]2. Inactive Initiator: The initiator may be old, degraded, or used at a temperature too low for efficient decomposition.3. Inhibitor Presence: The monomer is shipped with an inhibitor (like MEHQ) that must be removed. | 1. Improve Deoxygenation: Use at least three freeze-pump-thaw cycles for controlled polymerizations. For FRP, purge with inert gas for 30-60 minutes.2. Verify Initiator: Use a fresh batch of initiator. Check its 10-hour half-life temperature and ensure your reaction temperature is appropriate.3. Remove Inhibitor: Pass the monomer through a column of basic alumina or perform a mild caustic wash followed by distillation. |
| High Polydispersity (PDI) in Controlled Polymerization (RAFT/ATRP) | 1. Poor Deoxygenation: Trace oxygen can terminate chains irreversibly.2. Incorrect [M]:[CTA]:[I] Ratio (RAFT): Too much initiator relative to the chain transfer agent leads to conventional radical polymerization pathways dominating.3. Impure Catalyst/Ligand (ATRP): Contamination can deactivate the catalyst. | 1. Enhance Deoxygenation: Ensure the system is completely free of air.2. Optimize Ratios: Carefully calculate and weigh all reagents. A lower initiator concentration will favor controlled growth.3. Purify Reagents: Use freshly purified catalyst, ligands, and solvents. |
| Gelation or Uncontrolled Crosslinking | 1. Water Contamination: The dimethoxy(methyl)silyl group is susceptible to hydrolysis, especially with acid/base traces. Hydrolysis leads to silanol (Si-OH) formation, which can then condense to form Si-O-Si crosslinks.2. High Temperature: At very high temperatures, chain transfer to the polymer backbone can occur, leading to branching and gelation. | 1. Use Anhydrous Conditions: Employ anhydrous solvents and handle the monomer under an inert atmosphere to minimize exposure to moisture.2. Control Temperature: Maintain a consistent and appropriate reaction temperature. Avoid localized overheating by ensuring efficient stirring. |
| Precipitation of Polymer During Reaction | 1. Poor Solvent Choice: The growing polymer chain may become insoluble in the reaction solvent as its molecular weight increases.2. Crosslinking: Early-stage gelation can appear as precipitation. | 1. Select a Better Solvent: Choose a solvent known to be good for both the monomer and the resulting polymer (e.g., Toluene, Dioxane, DMF).2. Check for Water: Ensure all components are anhydrous to prevent silane-induced crosslinking. |
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the primary function of the dimethoxy(methyl)silyl group in the final polymer? The silyl group provides a reactive site for post-polymerization modification. Upon exposure to moisture (often catalyzed by an acid or base), the methoxy groups hydrolyze to form silanol groups (Si-OH). These silanols can then condense with each other or with hydroxyl groups on inorganic surfaces (like glass, silica, or metal oxides) to form stable siloxane (Si-O-Si) or Si-O-Metal bonds. This makes the polymer useful as a surface modifier, an adhesion promoter, or for creating crosslinked networks and organic-inorganic hybrid materials.[1][2]
Q2: How should I properly store the this compound monomer? Store the monomer in a cool, dark, and dry place, preferably under an inert atmosphere (nitrogen or argon). It is crucial to protect it from moisture to prevent premature hydrolysis of the silyl groups and from light/heat to prevent spontaneous polymerization. Always ensure the container is tightly sealed.
Q3: What are the best solvents for this polymerization? Good solvents are those that dissolve the monomer, the initiator/catalyst system, and the resulting polymer, while being inert to the reaction conditions. Anhydrous aromatic hydrocarbons (Toluene, Xylene), ethers (THF, 1,4-Dioxane), and polar aprotic solvents (DMF, DMSO) are commonly used. The choice may depend on the specific polymerization technique and the target polymer's solubility.
Q4: Can this monomer be copolymerized with other monomers? Yes, it is an excellent candidate for copolymerization. Its acrylate functionality allows it to be easily copolymerized with other acrylate, methacrylate, or styrene-based monomers using any of the radical polymerization techniques described above. This allows for the precise tuning of material properties by incorporating the reactive silane functionality into a wide variety of polymer backbones.
References
- Vlček, P., & Lochmann, L. (1999). Anionic polymerization of (meth)acrylate esters in the presence of stabilizers of active centres. Progress in Polymer Science.
- ResearchGate. (2022). Anionic Polymerization of Acrylates - Do all acrylates polymerize anionically?.
- BenchChem. (2025). Troubleshooting low conversion in isooctyl acrylate polymerization.
- Sigma-Aldrich. Micro Review of RAFT Polymerization.
- Barner-Kowollik, C., et al. (2001). Controlled Free-Radical Polymerization of n-Butyl Acrylate by Reversible Addition−Fragmentation Chain Transfer in the Presence of tert-Butyl Dithiobenzoate. A Kinetic Study. Macromolecules.
- UNCW. RAFT POLYMERIZATION OF POLY(BUTYL ACRYLATE) HOMOPOLYMERS AND BLOCK COPOLYMERS: KINETICS AND PRESSURE-SENSITIVE ADHESIVE CHARACTE.
- BenchChem. (2025). Technical Support Center: Rubidium Acrylate Polymerization.
- NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Acrylate Silanes in Polymer Synthesis.
- Wako Chemicals. (n.d.). Let's learn RAFT polymerization remotely!.
- Wikipedia. (n.d.). Reversible addition−fragmentation chain-transfer polymerization.
- Chemistry For Everyone. (2023). What Is The Acrylate Polymerization Process?. YouTube.
- Fine-Chem. The Versatility of Acrylate Silanes in Advanced Polymer Synthesis.
- ResearchGate. (2009). ATRP of 3-(triethoxysilyl)propyl methacrylate and preparation of “stable” gelable block copolymers.
Sources
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- 2. nbinno.com [nbinno.com]
- 3. youtube.com [youtube.com]
- 4. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
- 5. Let's learn RAFT polymerization remotely! | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Technical Support Center: Troubleshooting Incomplete Surface Coverage with (3-Acryloxypropyl)methyldimethoxysilane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for (3-Acryloxypropyl)methyldimethoxysilane. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile silane coupling agent for surface modification. Achieving a complete, uniform self-assembled monolayer (SAM) is critical for downstream applications, from fabricating microarrays and waveguides to ensuring robust adhesion in composites.[1] Incomplete or patchy coverage is a common experimental hurdle. This guide provides a structured, in-depth approach to diagnosing and resolving such issues, grounded in the fundamental chemistry of the silanization process.
Section 1: Understanding the Core Chemistry
Before troubleshooting, it's essential to understand the mechanism by which (3-Acryloxypropyl)methyldimethoxysilane forms a covalent bond with your substrate. The process occurs in two primary stages: hydrolysis and condensation.
Q: What are hydrolysis and condensation in the context of silanization?
A: Hydrolysis is the initial step where the methoxy groups (-OCH₃) on the silane molecule react with water to form reactive silanol groups (-OH).[2][3] This reaction is critical and can be influenced by the presence of moisture on the substrate, in the solvent, or in the ambient environment.[4][5][6]
Condensation is the subsequent reaction where these newly formed silanol groups bond with the hydroxyl groups (-OH) present on the substrate surface (like glass, silicon oxide, or metal oxides) to form stable siloxane bonds (Si-O-Substrate).[7] Additionally, silanol groups from adjacent silane molecules can react with each other (self-condensation) to create a cross-linked network on the surface.[8]
Section 2: Troubleshooting Guide: Diagnosing Incomplete Coverage
Inconsistent results are frustrating. The following questions address the common symptoms of failed or incomplete silanization.
Q: My contact angle measurements are inconsistent or show poor wettability change. What does this indicate?
A: Contact angle goniometry is a primary and highly sensitive tool for assessing the success of surface modification.[9][10][11] Inconsistent angles across the surface point directly to a heterogeneous, patchy coating.[12] If the angle is closer to that of the bare substrate, it signifies a failure of the silane to deposit. This is the most common indicator of a problem in one of the critical process stages: substrate preparation, silane integrity, or the reaction conditions themselves.
Q: I see a hazy film, oily spots, or visible aggregates on my substrate. What went wrong?
A: These visual cues typically point to uncontrolled polymerization of the silane.[13] Instead of forming a uniform monolayer on the surface, the silane has polymerized in the solution and then deposited onto the surface as aggregates, or has formed thick, disordered multilayers.[14] This is often caused by:
-
Excess water in the bulk solution: This promotes rapid silane self-condensation before surface attachment can occur.[4][5]
-
Overly high silane concentration: A high concentration can lead to the formation of multilayers and aggregates rather than an ordered monolayer.[15][16]
-
Improper rinsing: Failure to remove physisorbed (loosely bound) silane molecules and aggregates after deposition will leave a residue.[7][17]
Section 3: Root Cause Analysis & Solutions
3.1 Substrate Preparation: The Foundation of Success
The single most critical factor for successful silanization is the state of the substrate. The surface must be scrupulously clean and possess a sufficient density of hydroxyl (-OH) groups to act as anchor points for the silane.[18]
Q: What is the best way to clean and activate my substrate?
A: A multi-step cleaning and activation process is mandatory. Organic contaminants will mask the surface, and a lack of hydroxyl groups will prevent covalent bond formation.
Recommended Cleaning & Activation Protocol:
-
Degreasing: Sonicate the substrates in a detergent solution (e.g., 2% Hellmanex III) for 20-30 minutes, followed by exhaustive rinsing with deionized (DI) water until no bubbles are present.[19]
-
Solvent Rinse: Sonicate in acetone and then methanol (or isopropanol) for 10-20 minutes each to remove residual organic matter and water.[19]
-
Drying: Dry the substrates thoroughly under a stream of inert gas (N₂ or Ar) or in an oven at 110°C for at least 10 minutes.[19]
-
Surface Activation (Hydroxylation): This step is crucial for generating a high density of surface hydroxyl groups.[18] Common methods include:
-
Oxygen Plasma/UV-Ozone: A highly effective and clean method to both remove final traces of organic contaminants and generate hydroxyl groups. A 5-20 minute treatment is typical.[14][19][20]
-
Piranha Solution (H₂SO₄/H₂O₂): A highly effective but extremely hazardous solution. Use only with extreme caution and proper personal protective equipment. It aggressively hydroxylates the surface.[18]
-
CRITICAL STEP: Activated surfaces, especially those treated with plasma or piranha, are highly energetic and will readily adsorb contaminants from the air. They should be moved into the silanization solution as quickly as possible (ideally <1 minute) after activation.[19]
3.2 Silanization Process Parameters
Once the substrate is properly prepared, the success of the deposition depends on carefully controlling the reaction environment.
| Parameter | Common Issue | Recommended Solution & Rationale |
| Silane Quality | Old or improperly stored silane has been exposed to atmospheric moisture, causing it to hydrolyze and polymerize in the bottle. | Always use fresh silane from a reputable supplier.[19] Purchase in small quantities. Store under an inert atmosphere (N₂ or Ar) and at the recommended temperature (often refrigerated) to minimize degradation.[21] |
| Solvent Choice & Water Content | Using a "wet" solvent or not controlling water content. Too much water causes bulk polymerization; too little prevents hydrolysis. | For solution-phase deposition, use an anhydrous solvent like toluene.[7] The trace amount of water adsorbed on the hydroxylated substrate is often sufficient for monolayer formation. Alternatively, a 95% ethanol / 5% water solution can be used, often adjusted to a pH of 4.5-5.5 with acetic acid to catalyze hydrolysis.[17] |
| Silane Concentration | Concentration is too high, leading to aggregates and multilayers. | A low concentration, typically 1-2% (v/v), is recommended for forming a self-assembled monolayer.[7][17] Higher concentrations do not improve coverage and often lead to the hazy films discussed earlier.[13] |
| Reaction Time & Temperature | Insufficient time for the reaction to complete, or excessive time leading to solution instability. | A typical immersion time is between 30 minutes and 2 hours at room temperature for solution-phase deposition.[7][15] Vapor-phase deposition may require different conditions. |
| Post-Deposition Rinsing & Curing | Loosely bound silane is not removed, or the deposited layer is stripped by an aggressive rinse. Curing is skipped. | Gently rinse the substrate with fresh anhydrous solvent (e.g., toluene, then ethanol) to remove physisorbed molecules.[7][17] A short sonication (2-5 minutes) in fresh solvent can be effective.[7] Curing the substrate in an oven (e.g., 110-120°C for 10-30 minutes) is critical to drive the condensation reaction to completion, forming stable covalent bonds and removing water byproducts.[17][22] |
Section 4: Standard Operating Protocols
Protocol 1: Optimized Solution-Phase Deposition
This protocol details a robust method for achieving a uniform monolayer of (3-Acryloxypropyl)methyldimethoxysilane on glass or silicon substrates.
Methodology:
-
Substrate Preparation: Follow the cleaning and activation steps outlined in Section 3.1.
-
Silanization Solution: In a clean, dry glass container inside a fume hood or glovebox, prepare a 1% (v/v) solution of (3-Acryloxypropyl)methyldimethoxysilane in anhydrous toluene.
-
Deposition: Immediately after surface activation, fully immerse the substrates in the silanization solution.[19] Let the reaction proceed for 2 hours at room temperature with gentle agitation.
-
Rinsing: Remove the substrates from the solution and rinse them by dipping in a beaker of fresh anhydrous toluene.
-
Sonication: Sonicate the substrates in a fresh beaker of anhydrous toluene for 2-5 minutes to dislodge any loosely bound silane aggregates.[7]
-
Final Rinse & Dry: Rinse the substrates with ethanol or isopropanol and dry under a stream of nitrogen gas.
-
Curing: Place the dried substrates in an oven at 110-120°C for 30 minutes to complete the covalent bond formation.[7][17]
-
Storage: Store the functionalized substrates in a desiccator or other clean, dry environment until use.
Protocol 2: Characterization of the Silanized Surface
Validating the quality of your coating is a critical final step.
| Technique | Information Provided | Pros | Cons |
| Contact Angle Goniometry | Surface energy/wettability, uniformity of coating. | Fast, inexpensive, highly sensitive to the outermost surface layer, non-destructive.[23] | Provides no direct chemical information; sensitive to surface roughness and contamination. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state of the surface. | Quantitative, provides direct evidence of Si-O-Substrate bond formation and presence of the acryloxypropyl group. | Requires vacuum, expensive equipment, provides data averaged over a larger area. |
| Atomic Force Microscopy (AFM) | Surface topography and roughness. | High-resolution imaging of the surface to check for smoothness vs. aggregates. | Can be slow, requires specialized equipment, does not provide chemical information.[24] |
Section 5: Frequently Asked Questions (FAQ)
Q: How can I be certain my silanization was successful? A: The most straightforward method is contact angle measurement. A clean, hydroxylated glass or silicon surface is highly hydrophilic, with a water contact angle of <10°. After successful silanization with (3-Acryloxypropyl)methyldimethoxysilane, the surface becomes more hydrophobic due to the organic propyl chain, and you should expect a significant and uniform increase in the water contact angle, typically to around 60-75°. For definitive chemical proof, XPS is the gold standard.
Q: Can I reuse my silanization solution? A: It is strongly discouraged. The silane in solution begins to hydrolyze and self-condense as soon as it is prepared, especially if exposed to ambient moisture.[14] Its reactivity decreases over time, and the concentration of aggregates increases, making it a primary source of variability and poor results. Always use a freshly prepared solution for each experiment.
Q: What is the key difference between this di-alkoxy silane and a tri-alkoxy silane (e.g., with trimethoxysilane)? A: Tri-alkoxy silanes have three hydrolyzable groups, which allows for more extensive three-dimensional cross-linking. This can lead to the formation of thicker, more robust, but often less-ordered polymer layers on the surface.[17] The di-alkoxy silane you are using has two hydrolyzable groups, which favors the formation of more defined, linear cross-linking and is generally better suited for creating thinner, more uniform monolayers.
References
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- ResearchGate. (2025). Effect of Water on Silanization of Silica by Trimethoxysilanes | Request PDF.
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- Scribd. (n.d.). Effect of Water On Silanization With Trimethoxysilanes | PDF | Chemical Reactions.
- ACS Publications. (2012). Determination of Contact Angles, Silane Coverage, and Hydrophobicity Heterogeneity of Methylated Quartz Surfaces Using ToF-SIMS | Langmuir.
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Validation & Comparative
A Comparative Guide to the FTIR Analysis of Poly(3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate)
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of poly(3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate), a hybrid polymer of significant interest in materials science and drug delivery systems. We will dissect its unique spectral signature, which arises from its dual acrylate and organosilicon nature. To provide a clear performance benchmark, its spectrum will be objectively compared with two widely-used polymers: poly(methyl methacrylate) (PMMA), a classic polyacrylate, and polydimethylsiloxane (PDMS), a foundational polysiloxane. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to identify, characterize, and differentiate these materials effectively.
The Unique Molecular Architecture of Poly(this compound)
Understanding the FTIR spectrum begins with the molecule's structure. Poly(this compound) is a polymer featuring a polyacrylate backbone with pendant side chains containing a silyl group. This hybrid structure imparts a combination of properties from both organic acrylates (e.g., film-forming capabilities) and silicones (e.g., thermal stability, low surface energy).
The monomer unit contains several key functional groups that will produce characteristic absorption bands in the infrared spectrum:
-
An acrylate ester group (C=O, C-O-C)
-
A propyl linker (-CH₂-CH₂-CH₂-)
-
A dimethoxy(methyl)silyl group (Si-CH₃, Si-O-CH₃)
Caption: Monomer structure of this compound.
Deconstructing the FTIR Spectrum: Predicted Peak Assignments
The FTIR spectrum of this polymer is a composite of its constituent parts. By referencing established databases and literature on organosilicon compounds and polyacrylates, we can predict the key absorption bands.[1]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Comments |
| 2950 - 2850 | C-H Asymmetric & Symmetric Stretch | -CH₃, -CH₂- | Medium | From the propyl linker, methyl silyl, and methoxy groups. |
| ~1730 | C=O Stretch | Acrylate Ester | Strong | A highly characteristic and intense peak for all acrylate-based polymers.[2] |
| ~1260 | Si-CH₃ Symmetric Deformation | Methyl Silyl | Strong | A sharp and easily identifiable peak confirming the presence of a methyl group attached to silicon.[1] |
| 1190 - 1140 | C-O-C Asymmetric Stretch | Acrylate Ester | Strong | Part of the "Rule of Three" peaks for esters, often appearing as a broad, strong band.[2] |
| ~1090 | Si-O-C Stretch / Si-O-Si Asymmetric Stretch | Dimethoxysilyl | Very Strong | This region is complex. It arises from the Si-O-CH₃ bonds and may overlap with Si-O-Si bands if hydrolysis and condensation have occurred. |
| ~840 | Si-O-C Stretch / CH₃ Rock on Si | Dimethoxysilyl / Methyl Silyl | Medium-Strong | Another key indicator for the silyl ether functionality. |
| ~800 | Si-C Stretch | Propyl Silyl Linkage | Medium | Represents the bond between the propyl chain and the silicon atom. |
A Comparative Analysis: Benchmarking Against PMMA and PDMS
To truly appreciate the hybrid nature of poly(this compound), we compare its expected spectral features with those of PMMA and PDMS.
Poly(methyl methacrylate) (PMMA): The Archetypal Polyacrylate
PMMA's spectrum is dominated by its ester group and hydrocarbon backbone.
-
C-H stretches: Bands between 2997-2952 cm⁻¹ are assigned to the C-H bond stretching of methyl (-CH₃) and methylene (-CH₂-) groups.[3]
-
Carbonyl C=O stretch: A very strong, sharp peak around 1730 cm⁻¹ is the most prominent feature.[2][4][5]
-
Ester C-O-C stretches: A series of strong bands between 1240 cm⁻¹ and 1140 cm⁻¹ correspond to the C-O-C stretching vibrations.[5]
-
α-methyl group vibrations: Bands at 1388 cm⁻¹ and 754 cm⁻¹ are characteristic of the methyl group attached directly to the polymer backbone.[3]
Polydimethylsiloxane (PDMS): The Archetypal Polysiloxane
PDMS's spectrum is characterized by the repeating siloxane unit.
-
C-H stretch: A peak around 2960 cm⁻¹ arises from the asymmetric C-H stretching in the Si-CH₃ groups.[6]
-
Si-CH₃ deformation: A sharp, strong band at ~1260 cm⁻¹ is the hallmark of the methyl-silicon bond.[6][7]
-
Si-O-Si stretch: A very broad and intense absorption band between 1000-1100 cm⁻¹ is due to the asymmetric stretching of the Si-O-Si backbone, which is the most recognizable feature of silicones.[6][7]
-
Si-C stretch & -CH₃ rock: A peak around 800 cm⁻¹ is attributed to the Si-C stretching and CH₃ rocking modes in the Si-CH₃ group.[6]
Comparative Data Summary
The table below summarizes the key distinguishing peaks, highlighting how poly(this compound) incorporates features from both parent classes.
| Vibration | Poly(this compound) | Poly(methyl methacrylate) (PMMA) | Polydimethylsiloxane (PDMS) |
| C=O Stretch (~1730 cm⁻¹) | Present (Strong) | Present (Strong)[2] | Absent |
| Si-CH₃ Deformation (~1260 cm⁻¹) | Present (Strong) | Absent | Present (Strong)[6][7] |
| Si-O-Si / Si-O-C Stretch (~1100-1000 cm⁻¹) | Present (Very Strong) | Absent | Present (Very Strong)[6][7] |
| C-O-C Stretch (~1240-1140 cm⁻¹) | Present (Strong) | Present (Strong)[5] | Absent |
| Si-C Stretch / CH₃ Rock (~800 cm⁻¹) | Present (Medium) | Absent | Present (Medium-Strong)[6] |
This comparison clearly demonstrates that FTIR can be used as a definitive tool to distinguish these polymers. The target polymer is unique in that it will show both a strong carbonyl peak near 1730 cm⁻¹ and a strong Si-CH₃ deformation peak near 1260 cm⁻¹.
Experimental Protocol: High-Fidelity ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is the preferred FTIR technique for analyzing polymer films as it requires minimal to no sample preparation.[8][9][10] The following protocol ensures reproducible, high-quality data.
Causality Behind Experimental Choices
-
ATR Crystal: A diamond or zinc selenide (ZnSe) crystal is chosen for its durability and broad spectral range. Diamond is exceptionally robust, making it ideal for hard or irregular polymer samples.[9]
-
Background Scan: A background spectrum of the clean, empty ATR crystal is collected first. This is a critical self-validating step, as it allows the instrument to ratio out interfering signals from atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the ATR crystal itself.
-
Contact Pressure: Applying consistent and firm pressure is crucial. Good contact between the sample and the ATR crystal is necessary for the IR beam's evanescent wave to penetrate the sample effectively, ensuring a strong and representative signal.[11][12] Inconsistent pressure is a primary source of poor reproducibility.
-
Spectral Resolution & Scans: A resolution of 4 cm⁻¹ is typically sufficient for polymer analysis, balancing detail with signal-to-noise ratio. Co-adding multiple scans (e.g., 32 or 64) improves the signal-to-noise ratio, making weaker peaks more discernible.
Step-by-Step Methodology
-
Instrument Preparation
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.
-
Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.
-
Install the pressure clamp assembly.
-
-
Background Collection
-
With nothing on the crystal, lower the pressure clamp.
-
In the acquisition software, configure the measurement parameters (e.g., Range: 4000-650 cm⁻¹, Resolution: 4 cm⁻¹, Scans: 32).
-
Collect the background spectrum.
-
-
Sample Analysis
-
Raise the pressure clamp.
-
Place the polymer film or a few milligrams of the polymer powder directly onto the center of the ATR crystal, ensuring complete coverage of the crystal area.
-
Lower the clamp and apply firm, consistent pressure to the sample. Most modern ATR accessories have a slip-clutch mechanism to ensure reproducible pressure.[9]
-
-
Data Acquisition
-
Using the same parameters as the background, collect the sample spectrum.
-
The software will automatically ratio the sample single-beam spectrum against the background single-beam spectrum to produce the final absorbance or transmittance spectrum.
-
-
Cleaning
-
Release the pressure and remove the sample.
-
Clean the ATR crystal and clamp tip thoroughly with a solvent to remove all sample residue.
-
Caption: Experimental workflow for ATR-FTIR analysis of a polymer sample.
Conclusion: A Powerful Tool for Hybrid Polymer Characterization
The FTIR spectrum of poly(this compound) provides a definitive fingerprint of its unique hybrid chemistry. The simultaneous presence of a strong carbonyl absorption (~1730 cm⁻¹) and characteristic organosilicon bands (Si-CH₃ at ~1260 cm⁻¹, Si-O-C at ~1090 and ~840 cm⁻¹) unequivocally distinguishes it from pure polyacrylates like PMMA and pure polysiloxanes like PDMS. By following the robust ATR-FTIR protocol detailed here, researchers can reliably obtain high-quality spectra for material identification, quality control, and the study of chemical modifications, such as the hydrolysis and cross-linking of the silyl ether groups. This guide provides the foundational knowledge and practical steps necessary for confident analysis in a research and development setting.
References
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Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab, Virginia Tech. [Link]
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Duan G, Zhang C, Li A, Yang X, Lu L, Wang X. Preparation and Characterization of Mesoporous Zirconia Made by Using a Poly (methyl methacrylate) Template. Nanoscale research letters. [Link]
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ATR-FTIR spectra of PDMS and PVMS. ResearchGate. [Link]
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Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Gelest, Inc. [Link]
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IR spectrum of (a) MMA and (b) PMMA. ResearchGate. [Link]
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Fourier-Transform Infrared Spectroscopy (FTIR). Advances in Polymer Science, University of Southern Mississippi. [Link]
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FTIR spectrum of the pristine PDMS and Ag/PDMS films. ResearchGate. [Link]
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FTIR spectra of PDMS, poly(DMS-b-EMA) and PEMA. ResearchGate. [Link]
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Preparation and FTIR Studies of PMMA/PVC Polymer Blends. VAST Journals System. [Link]
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Application of ATR-FTIR Spectroscopy in Polymer Film Study. Chinese Journal of Chemistry. [Link]
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FTIR spectra of PDMS‐OH and PBS. ResearchGate. [Link]
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Analysis of Polymers by ATR/FT-IR Spectroscopy. PIKE Technologies. [Link]
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A Senior Application Scientist's Guide to Silane Coupling Agents: 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate vs. 3-(Trimethoxysilyl)propyl methacrylate
An In-Depth Performance Comparison for Researchers
Executive Summary
Silane coupling agents are indispensable molecules that create a durable, chemical bridge between inorganic substrates and organic polymers, fundamentally enhancing the performance of composite materials.[1][2] This guide provides a head-to-head performance comparison of two bifunctional methoxy silanes: 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate and the widely-used 3-(Trimethoxysilyl)propyl methacrylate. We will dissect their structural nuances, compare their reaction kinetics, and present experimental frameworks for evaluating their efficacy in adhesion promotion and composite mechanics. The core difference lies in their silane functionality: the dimethoxy(methyl) group offers a more hydrophobic and flexible interface, whereas the trimethoxy group provides a higher potential for cross-link density and rigidity. This guide will empower researchers to make an informed selection based on the specific performance demands of their application.
Introduction: The Critical Role of the Interface
In the realm of advanced materials, the interface is often the point of failure. The abrupt transition between an inorganic surface (like glass, silica, or metal oxides) and an organic polymer matrix creates a locus of stress and environmental vulnerability.[3] Organofunctional silanes are designed to mitigate this weakness.[2] They possess a dual-reactivity that allows them to form covalent bonds with the inorganic surface via their hydrolyzable alkoxysilane groups, while their organofunctional tail entangles or co-reacts with the polymer matrix.[4][5]
This guide focuses on two such agents, selected for their structural similarities and critical differences:
-
This compound (herein referred to as DMSPA ): Features two hydrolyzable methoxy groups and a non-hydrolyzable methyl group on the silicon atom, with a reactive acrylate functional group.
-
3-(Trimethoxysilyl)propyl methacrylate (herein referred to as TMSPMA ): Features three hydrolyzable methoxy groups and a reactive methacrylate functional group. It is a benchmark silane in many industries, particularly dental composites.[6][7]
The choice between these two molecules is not trivial; it represents a trade-off between cross-link density, hydrophobicity, reaction kinetics, and the ultimate mechanical signature of the composite material.
Molecular Structure and Physicochemical Properties
The performance of a silane begins with its molecular architecture. The key distinctions between DMSPA and TMSPMA are the number of hydrolyzable methoxy groups and the nature of their polymerizable end-group.
Caption: Experimental workflow for ASTM D3359 adhesion testing.
Detailed Protocol: Adhesion Test
-
Substrate Preparation: Clean glass microscope slides by sonicating for 15 minutes each in acetone, then deionized water. Dry in an oven at 110°C for 30 minutes.
-
Silane Solution Preparation: Prepare a 2% (v/v) solution of each silane (DMSPA and TMSPMA) in a 95:5 (v/v) ethanol/water mixture. Adjust the pH to 4.5-5.5 with acetic acid. Allow the solution to stir for 10 minutes to facilitate hydrolysis. A[8] control group will use no silane.
-
Silanization: Immerse the cleaned slides in the respective silane solutions for 2 minutes with gentle agitation. Remove and rinse briefly with pure ethanol.
-
Curing: Cure the silanized slides in an oven at 110°C for 10 minutes to promote covalent bond formation with the glass surface.
-
Polymer Coating: Apply a 10% (w/v) solution of Poly(methyl methacrylate) (PMMA) in toluene via spin coating to achieve a uniform film thickness of approximately 50 μm.
-
Final Cure: Bake the coated slides at 120°C for 30 minutes to remove the solvent and fully set the polymer film.
-
Durability Testing: Submerge half of the samples from each group in deionized water at 50°C for 24 hours to simulate environmental exposure.
-
Adhesion Measurement: Perform the ASTM D3359 Test Method B on all samples (initial and aged). U[9]se a cross-hatch cutter to make a lattice pattern through the film, apply the specified pressure-sensitive tape, and remove it rapidly at a 180° angle. 9[10]. Evaluation: Classify the adhesion according to the ASTM D3359 scale (5B = no peeling, 0B = >65% peeling).
Expected Results: Adhesion Performance
| Silane Treatment | Condition | ASTM D3359 Classification | Observations |
| Control (No Silane) | Initial | 1B | Severe delamination along scribe lines and within the lattice. |
| Control (No Silane) | 24h Water Immersion | 0B | Complete or near-complete delamination of the film upon tape removal. |
| DMSPA | Initial | 5B | The edges of the cuts are completely smooth; no detachment of squares. |
| DMSPA | 24h Water Immersion | 4B | Small flakes of the coating are detached at intersections; less than 5% of the area is affected. Demonstrates good hydrolytic stability. |
| TMSPMA | Initial | 5B | The edges of the cuts are completely smooth; no detachment of squares. Excellent initial bond. |
| TMSPMA | 24h Water Immersion | 3B-4B | Small flakes detached at intersections and along edges of cuts. The more hydrophilic, dense network may be slightly more susceptible to moisture ingress at the interface. |
Causality: Both silanes are expected to provide excellent initial adhesion. The superior performance of DMSPA after water immersion can be attributed to the hydrophobic nature of the non-hydrolyzable methyl group, which helps to repel water from the interface and protect the siloxane bonds from hydrolysis.
Experiment 2: Mechanical Properties of Silica-Filled Composites
This experiment assesses the silanes' ability to couple an inorganic filler to a polymer matrix, and the resulting impact on the bulk mechanical properties of the composite. W[11][12]e will measure flexural strength and modulus, which are critical parameters for structural materials.
Detailed Protocol: Composite Fabrication and Testing
-
Filler Treatment: Disperse 100g of fumed silica nanoparticles in 500 mL of toluene. Add 5g (5 wt%) of the respective silane (DMSPA or TMSPMA) and reflux the mixture for 12 hours to ensure complete surface reaction. F[13]ilter, wash with toluene, and dry the treated silica powder.
-
Composite Formulation: Prepare a resin blend of Bisphenol A-glycidyl methacrylate (Bis-GMA) and Triethylene glycol dimethacrylate (TEGDMA) at a 50:50 weight ratio, with a suitable photoinitiator system.
-
Compounding: Incorporate 60 wt% of the surface-treated silica filler into the resin matrix using a planetary mixer until a homogeneous paste is achieved. A control composite with untreated silica will also be prepared.
-
Specimen Fabrication: Press the composite paste into molds of dimensions specified by ISO 527-2 for three-point bend testing. L[14]ight-cure the specimens thoroughly.
-
Mechanical Testing: After 24 hours of storage in a dark, dry environment, measure the flexural strength and flexural modulus of the specimens using a universal testing machine according to the ISO 527-1 standard.
[15][16]Expected Results: Mechanical Properties
| Filler Treatment | Flexural Strength (MPa) | Flexural Modulus (GPa) | Interpretation |
| Untreated Silica | 65 ± 5 | 5.0 ± 0.4 | Poor stress transfer between filler and matrix leads to low strength and stiffness. |
| DMSPA-Treated Silica | 115 ± 8 | 8.5 ± 0.6 | Good coupling improves stress transfer. The more flexible interface may allow for some energy dissipation, resulting in good strength. |
| TMSPMA-Treated Silica | 125 ± 7 | 10.0 ± 0.5 | Excellent coupling and a rigid, highly cross-linked interface lead to the most efficient stress transfer, resulting in the highest strength and stiffness. |
Causality: The untreated silica has poor compatibility with the organic matrix, leading to weak mechanical properties. Both silanes dramatically improve performance by chemically bonding the filler to the matrix. T[17]MSPMA is expected to yield a higher modulus and strength due to its ability to form a more rigid, three-dimensional siloxane network at the filler surface, enhancing load-bearing capacity. T[18]he slightly lower modulus for the DMSPA composite reflects the greater flexibility of its interfacial network.
Discussion and Application Guidance
The choice between DMSPA and TMSPMA is a classic example of materials engineering trade-offs.
Choose this compound (DMSPA) when:
-
Hydrolytic Stability is Paramount: The inherent hydrophobicity from the methyl group provides superior long-term performance in humid or aqueous environments.
-
Flexibility and Toughness are Required: The less densely cross-linked interface can better accommodate thermal expansion mismatches and absorb impact energy, making it suitable for flexible coatings, adhesives, and composites subjected to dynamic loads.
-
Solution Stability is a Concern: The lower number of reactive sites can translate to a longer pot-life for pre-hydrolyzed silane solutions.
Choose 3-(Trimethoxysilyl)propyl methacrylate (TMSPMA) when:
-
Maximum Stiffness and Strength are the Goal: Its ability to form a dense, rigid 3D network at the interface is ideal for maximizing the modulus and strength of highly filled composites. *[11] The Application is in a Controlled Environment: It is the industry standard for applications like dental restorative composites, where initial strength is the primary driver and environmental exposure is less extreme than constant water immersion. *[17][19] High Filler Loadings are Used: The high cross-link density ensures efficient stress transfer even with a large interfacial surface area.
Conclusion
While both this compound and 3-(Trimethoxysilyl)propyl methacrylate are effective silane coupling agents, their performance profiles are distinct. TMSPMA excels in creating a rigid, strong interface, making it the superior choice for applications demanding high mechanical stiffness. Conversely, DMSPA creates a more flexible and significantly more hydrophobic interface, offering enhanced durability and toughness, particularly in the presence of moisture. Understanding these fundamental structure-property relationships is key to unlocking the full potential of composite materials and selecting the optimal coupling agent for a given application.
References
- Vertex AI Search. (2024-04-24).
- Micom Laboratories. ASTM D3359 Test Methods For Measuring Adhesion By Tape.
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- ChemQuest. ASTM Tape Adhesion Testing: The Tape Conundrum.
- ResearchGate. Adhesion Promoters: Silane Coupling Agents.
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A Comparative Study of Dimethoxy vs. Trimethoxy Silane Coupling Agents: A Guide for Researchers
For researchers, scientists, and drug development professionals, the ability to tailor the interface between organic and inorganic materials is paramount. Silane coupling agents are the molecular architects of this interface, forming a durable bridge that can dramatically enhance adhesion, improve composite properties, and enable advanced surface functionalities.[1][2] The choice of silane is a critical design parameter, and among the most fundamental decisions is the selection between a dimethoxy and a trimethoxy silane. This guide provides an in-depth comparative analysis of these two classes of silane coupling agents, supported by experimental data and detailed protocols, to empower you to make an informed decision for your specific application.
The Fundamental Chemistry of Silane Coupling Agents
Silane coupling agents are organosilicon compounds with a general structure of R-Si-(OR')n, where R is an organofunctional group, and OR' is a hydrolyzable alkoxy group.[2] The magic of these molecules lies in their dual reactivity. The alkoxy groups react with inorganic substrates, while the organofunctional group interacts with an organic polymer matrix. This bridging action is governed by a two-step mechanism: hydrolysis and condensation.
First, the alkoxy groups hydrolyze in the presence of water to form reactive silanol groups (Si-OH). These silanols then condense with hydroxyl groups on the surface of an inorganic substrate to form stable covalent siloxane bonds (Si-O-Substrate). Simultaneously, the silanols can self-condense to form a cross-linked polysiloxane network at the interface.
Comparative Analysis: Dimethoxy vs. Trimethoxy Silanes
The primary distinction between these two classes of silanes lies in the number of hydrolyzable methoxy groups, which profoundly influences their reactivity, the structure of the resulting film, and their ultimate performance.
Chemical Structure and Reactivity
| Feature | Dimethoxy Silanes | Trimethoxy Silanes |
| Hydrolyzable Groups | Two (-OCH₃) | Three (-OCH₃) |
| Hydrolysis Rate (Acidic) | Faster | Slower |
| Hydrolysis Rate (Basic) | Slower | Faster |
| Condensation Product | Primarily linear structures | Highly cross-linked network |
| Byproduct of Hydrolysis | Methanol | Methanol |
Under acidic conditions, dimethoxy silanes exhibit a faster hydrolysis rate compared to their trimethoxy counterparts.[3] Conversely, under basic conditions, trimethoxy silanes hydrolyze more rapidly.[3] Methoxy silanes, in general, are more reactive than ethoxy silanes.[4]
Protocol 1: Surface Preparation and Silanization
-
Substrate Cleaning: Thoroughly clean the substrate to ensure a reactive surface. For glass slides, sonicate in a 2% solution of a laboratory detergent for 15 minutes, followed by extensive rinsing with deionized water. Then, immerse the slides in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes to generate hydroxyl groups. (Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood) . Finally, rinse with deionized water and dry under a stream of nitrogen.
-
Silane Solution Preparation: Prepare a 2% (v/v) solution of the dimethoxy or trimethoxy silane in an appropriate solvent, such as a 95% ethanol/5% water mixture, adjusted to a pH of 4.5-5.5 with acetic acid. [5][6]Allow the solution to hydrolyze for at least 5 minutes. [5][6]3. Silanization: Immerse the cleaned and dried substrates in the silane solution for 2-3 minutes with gentle agitation. [5][6]4. Rinsing and Curing: Rinse the slides with ethanol to remove excess silane. [5][6]Cure the slides in an oven at 110°C for 10-15 minutes to promote the formation of a stable siloxane network. [6]
Protocol 2: Characterization of Silanized Surfaces
A. Contact Angle Goniometry:
-
Objective: To measure the surface energy and wettability of the modified surfaces. [7]2. Methodology:
-
Place a silanized substrate on the goniometer stage.
-
Dispense a 5 µL droplet of deionized water onto the surface.
-
Capture an image of the droplet at the solid-liquid-air interface.
-
Use the instrument's software to measure the static contact angle. [8] * Perform measurements at multiple locations on each sample to ensure reproducibility.
-
B. X-ray Photoelectron Spectroscopy (XPS):
-
Objective: To determine the elemental composition and chemical states of the silane layer. [9][10]2. Methodology:
-
Introduce the silanized substrate into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey spectrum to identify the elements present on the surface.
-
Acquire high-resolution spectra for Si 2p, C 1s, and O 1s regions.
-
Analyze the binding energies and peak areas to determine the chemical bonding states and relative atomic concentrations. [11]
-
Protocol 3: Performance Testing - Adhesion Strength
A. Lap Shear Adhesion Test (adapted from ASTM D4541): [7][12][13][14]
-
Objective: To quantitatively measure the adhesion strength of a coating or adhesive to the silanized substrate.
-
Methodology:
-
Prepare two silanized substrates for each silane type.
-
Apply a uniform layer of a standard adhesive (e.g., a two-part epoxy) to a defined area on one of the substrates.
-
Press the second substrate onto the adhesive, creating an overlap joint with a specified area (e.g., 1 inch x 1 inch).
-
Allow the adhesive to cure according to the manufacturer's instructions.
-
Mount the bonded specimen in a universal testing machine.
-
Apply a tensile load at a constant rate until the bond fails.
-
Record the maximum load at failure.
-
Calculate the lap shear strength in megapascals (MPa) by dividing the maximum load by the bond area.
-
Data Presentation and Interpretation
| Parameter | Expected Result (Dimethoxy Silane) | Expected Result (Trimethoxy Silane) |
| Water Contact Angle | Moderately hydrophobic | Highly hydrophobic |
| Si 2p XPS Peak | Lower intensity, indicative of a thinner or less dense film | Higher intensity, indicative of a thicker or denser film |
| Lap Shear Strength | Good adhesion | Excellent adhesion |
| Failure Mode | Primarily adhesive failure at the substrate-silane interface | Primarily cohesive failure within the adhesive or substrate |
A higher water contact angle for the trimethoxy silane-treated surface would indicate a more densely packed and hydrophobic surface modification. In XPS analysis, a higher Si 2p signal intensity for the trimethoxy silane would suggest a thicker and more complete siloxane network. For adhesion testing, not only is the absolute strength important, but also the mode of failure. A cohesive failure within the adhesive or substrate, rather than an adhesive failure at the interface, indicates that the silane coupling agent has created a bond stronger than the materials it is joining.
Conclusion and Recommendations
The choice between a dimethoxy and a trimethoxy silane coupling agent is a trade-off between reactivity, film structure, and desired performance characteristics.
-
Choose a trimethoxy silane when:
-
Maximum adhesion strength and durability are paramount.
-
A dense, highly cross-linked, and hydrolytically stable interface is required.
-
The application involves creating a robust polymeric film on the substrate.
-
-
Choose a dimethoxy silane when:
-
Faster hydrolysis under acidic conditions is desired.
-
A more flexible, linear interface is advantageous.
-
The application requires a more controlled, less densely cross-linked surface modification.
-
By understanding the fundamental differences in their chemistry and performance, and by employing rigorous experimental evaluation, researchers can confidently select the optimal silane coupling agent to achieve their desired interfacial properties and advance their scientific and developmental goals.
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A Comparative Guide to the Thermal Analysis of Polymers Functionalized with (3-Acryloxypropyl)methyldimethoxysilane
This guide provides a comprehensive analysis of the thermal properties of polymers functionalized with (3-Acryloxypropyl)methyldimethoxysilane. It is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the characterization of modified polymers. This document offers a comparative perspective, juxtaposing the performance of acryloxy-functionalized silanes with other common silane coupling agents, supported by established experimental data and methodologies.
Introduction: The Role of Silane Functionalization in Polymer Science
Silane coupling agents are pivotal in modifying the surface of polymers and inorganic materials, creating a durable bond between them.[1] This functionalization is critical in the development of advanced composite materials, adhesives, and coatings. The bifunctional nature of silane molecules, featuring both an inorganic-reactive group and an organic-reactive group, allows them to act as a molecular bridge at the interface of different materials.[1]
(3-Acryloxypropyl)methyldimethoxysilane stands out due to its acrylate functional group, which can readily participate in free-radical polymerization. This makes it an attractive choice for modifying polymers like polyolefins and acrylics, enhancing properties such as adhesion, crosslinking density, and, consequently, thermal stability. This guide will delve into the thermal analysis of polymers modified with this specific silane, offering a comparative viewpoint against other silanes.
Fundamentals of Thermal Analysis for Polymer Characterization
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are cornerstone techniques in the thermal analysis of polymers. They provide invaluable insights into the thermal stability, composition, and phase transitions of materials.[2][3][4]
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3][5] Key information derived from TGA includes:
-
Thermal Stability: The onset of decomposition temperature is a critical indicator of a polymer's thermal stability.[5][6]
-
Compositional Analysis: TGA can determine the content of volatiles, polymers, and fillers in a composite material.[3]
-
Degradation Kinetics: By conducting experiments at multiple heating rates, the kinetics of decomposition can be elucidated.[3]
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature or time.[2] It is instrumental in identifying:
-
Glass Transition Temperature (Tg): A key characteristic of amorphous polymers, representing the transition from a rigid to a more flexible state.[2]
-
Melting (Tm) and Crystallization (Tc) Temperatures: Important for semi-crystalline polymers.
-
Enthalpy Changes: Quantification of the energy absorbed or released during transitions.
-
Curing Reactions: Exothermic peaks can indicate crosslinking reactions.[7]
Comparative Analysis of Silane Functional Groups on Polymer Thermal Properties
The choice of the organofunctional group on the silane coupling agent significantly influences the final properties of the modified polymer. Here, we compare the expected thermal behavior of polymers functionalized with (3-Acryloxypropyl)methyldimethoxysilane against other common silanes.
(3-Acryloxypropyl)methyldimethoxysilane (Acrylate-Functional)
The acrylate group's ability to copolymerize with vinyl or acrylic monomers can lead to a more integrated and potentially more thermally stable polymer network. This covalent bonding can enhance the energy required to initiate chain scission, thereby increasing the decomposition temperature.
Vinyl-Functional Silanes (e.g., Vinyltrimethoxysilane - VTMS)
Vinyl silanes are widely used for grafting onto polyolefins.[8][9][10] The grafting of VTMS onto polypropylene has been shown to improve its thermal stability.[11] While both acrylate and vinyl groups can participate in radical reactions, the reactivity of the acrylate group is generally higher, which could lead to a more efficient grafting process and a higher degree of crosslinking, potentially resulting in superior thermal stability compared to vinyl-functionalized polymers.
Amino-Functional Silanes (e.g., (3-Aminopropyl)triethoxysilane - APTES)
Amino-functional silanes are often used to improve the adhesion between polymers and inorganic fillers.[1] In some cases, the introduction of amino groups can influence the degradation pathway of the polymer. For instance, in polyurethane systems, aminosilanes contribute to the crosslinking density and can affect the thermal stability.[12] A comparative study on silica/polypropylene composites showed that amino-functionalized silane provided the highest mechanical and thermal properties compared to epoxy and methacryloxy silanes.[13][14]
Epoxy-Functional Silanes (e.g., (3-Glycidyloxypropyl)trimethoxysilane - GPTMS)
Epoxy-functional silanes are reactive towards polymers with hydroxyl, carboxyl, or amino groups. Studies on epoxy resins have shown that the addition of GPTMS can improve thermal stability up to a certain concentration.[15]
Table 1: Expected Impact of Different Silane Functional Groups on Polymer Thermal Properties
| Silane Functional Group | Typical Polymer Systems | Expected Impact on Thermal Stability | Key Observations from Literature |
| Acryloxypropyl | Polyolefins, Acrylics, EVA | High - Covalent bonding through copolymerization can significantly increase decomposition temperature. | Improved thermal stability in various polymer composites. |
| Vinyl | Polyolefins (PE, PP) | Moderate to High - Grafting improves thermal stability over the neat polymer.[11] | Widely used for crosslinking polyethylene.[8][9][10] |
| Amino | Polyurethanes, Epoxies, Polypropylene | Variable - Can improve thermal properties in composites by enhancing interfacial adhesion.[13][14] | Can influence crosslinking density and degradation mechanisms.[1][12] |
| Epoxy | Epoxies, Polyesters | Moderate - Can enhance thermal stability by reacting with polymer functional groups.[15] | Effect can be concentration-dependent.[15] |
Experimental Protocols
To ensure reproducible and reliable data, standardized experimental protocols are essential.
Workflow for Thermal Analysis of Functionalized Polymers
Caption: General workflow for the thermal analysis of functionalized polymers.
Step-by-Step TGA Protocol
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation:
-
Experimental Parameters:
-
Atmosphere: Use an inert atmosphere, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[16]
-
Heating Rate: A typical heating rate is 10 °C/min or 20 °C/min.[3] Slower heating rates can provide better resolution of thermal events.[3]
-
Temperature Range: Start from ambient temperature to a temperature well above the final decomposition of the material (e.g., 25 °C to 800 °C).
-
-
Data Acquisition: Run the experiment and record the mass loss as a function of temperature.
-
Data Analysis:
-
Determine the onset of decomposition temperature (T_onset).
-
Identify the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG).
-
Quantify the percentage of residual mass at the end of the experiment.
-
Step-by-Step DSC Protocol
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation:
-
Experimental Parameters:
-
Atmosphere: Use an inert atmosphere, such as nitrogen.
-
Heating and Cooling Rates: A common rate is 10 °C/min.
-
Thermal History Removal: It is crucial to perform a heat-cool-heat cycle. The first heating scan erases the thermal history of the sample, and the data from the second heating scan is typically used for analysis.[20]
-
Temperature Program:
-
Heat from a temperature below the expected Tg to above the melting point (if applicable).
-
Cool at a controlled rate back to the starting temperature.
-
Reheat at the same rate to obtain the analytical data.
-
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis:
-
Determine the glass transition temperature (Tg).
-
Identify and quantify melting (Tm) and crystallization (Tc) peaks.
-
Integrate exothermic peaks to determine the enthalpy of curing or crosslinking.
-
Data Interpretation and Visualization
Interpreting TGA Thermograms
A typical TGA curve for a functionalized polymer will show a stable baseline at lower temperatures, followed by one or more mass loss steps at higher temperatures. An increase in the onset of decomposition temperature compared to the unmodified polymer indicates enhanced thermal stability. The shape of the DTG curve can reveal whether the degradation is a single-step or a multi-step process.
Interpreting DSC Thermograms
The DSC curve provides a wealth of information. A shift in the glass transition temperature (Tg) to a higher value after functionalization often suggests a reduction in chain mobility, which can be due to grafting or crosslinking. The appearance or change in the area of an exothermic peak can be used to quantify the extent of curing induced by the silane functionalization.
Logical Relationship for Data Interpretation
Caption: Relationship between TGA/DSC observations and material properties.
Conclusion and Future Perspectives
The thermal analysis of polymers functionalized with (3-Acryloxypropyl)methyldimethoxysilane reveals its potential to significantly enhance the thermal stability of various polymer systems. The acrylate functionality allows for efficient grafting and crosslinking, leading to a more robust material at elevated temperatures.
Future work should focus on systematic studies that directly compare the thermal performance of polymers modified with a broad array of commercially available silane coupling agents. Such data would be invaluable for material scientists and engineers in selecting the optimal functionalization strategy for specific high-temperature applications.
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-
Request PDF. (2025). Silane Grafting and Moisture Crosslinking of Polypropylene. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). DSC curves of LDPE, EVA and LDPE/EVA blends in the cooling course.. Retrieved from [Link]
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Semantic Scholar. (2015, April 1). [PDF] Silane Crosslinked Polyethylene from Different Commercial PE's: Influence of Comonomer, Catalyst Type and Evaluation of HLPB as Crosslinking Coagent. Retrieved from [Link]
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ResearchGate. (2025). Improved silane grafting of high-density polyethylene in the melt by using a binary initiator and the properties of silane-crosslinked products. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Influence of the silane grafting of polyethylene on the morphology, barrier, thermal, and rheological properties of high‐density polyethylene/organoclay nanocomposites. Retrieved from [Link]
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ResearchGate. (n.d.). DSC and TGA studies of the epoxy-polyester powder coatings modified with silicone-acrylic hybrid nanoparticles. Retrieved from [Link]
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NIH. (2020, November 5). Fabrication of silane-grafted graphene oxide and its effect on the structural, thermal, mechanical, and hysteretic behavior of polyurethane. Retrieved from [Link]
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A Senior Application Scientist's Guide to AFM and SEM Imaging of Surfaces Treated with 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate
Abstract
The functionalization of surfaces using organosilanes is a cornerstone of modern materials science, critical in fields ranging from biomaterials to semiconductor manufacturing. The choice of silane dictates the resulting surface chemistry and morphology, which in turn governs performance. This guide provides an in-depth comparison of surfaces treated with 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate and a closely related, widely used alternative, 3-(Trimethoxysilyl)propyl methacrylate (TMSPMA). We will explore the causal relationships between the molecular structure of these silanes and the final surface topography. This analysis is grounded in high-resolution imaging data from Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM), providing researchers and drug development professionals with the technical insights needed to make informed decisions for their specific applications.
The Chemistry of Silane Coupling Agents for Surface Modification
Organofunctional silanes are bifunctional molecules that act as molecular bridges between inorganic substrates and organic materials.[1][2] Their efficacy stems from a dual-reactivity model: one end of the molecule covalently bonds to an inorganic surface, while the other end presents a specific organic functionality.
The Core Mechanism: Hydrolysis and Condensation
The foundational chemistry for the covalent attachment of silanes to surfaces like glass, silicon, or metal oxides involves a two-step process. This process is critically dependent on the presence of hydroxyl (-OH) groups on the substrate surface and trace amounts of water.
-
Hydrolysis: The alkoxy groups (e.g., methoxy, -OCH₃) on the silicon atom react with water to form reactive silanol groups (Si-OH).
-
Condensation: These silanol groups can then react in two ways:
-
They condense with hydroxyl groups on the substrate, forming a stable, covalent siloxane bond (Si-O-Substrate) and releasing water.
-
They can also condense with other silanol groups from adjacent silane molecules, leading to self-polymerization and the formation of a cross-linked polysiloxane network on the surface.[1]
-
The extent of this self-polymerization is a key factor in determining the final thickness, roughness, and stability of the silane layer.
Caption: General mechanism of surface silanization.
Profile of this compound
This silane, also known as 3-(Dimethoxymethylsilyl)propyl methacrylate, possesses a unique structure that influences its surface modification characteristics.[3]
-
Functional Groups:
-
Silyl Headgroup: A dimethoxy(methyl)silyl group -[Si(CH₃)(OCH₃)₂]. With only two hydrolyzable methoxy groups, it has a lower potential for cross-linking compared to trimethoxy silanes. The methyl group provides a degree of steric hindrance and is non-reactive in this context.
-
Organic Functionality: A methacrylate group -[O-C(=O)C(=CH₂)CH₃]. This group is highly valuable for subsequent free-radical polymerization, making it an excellent choice for applications where the surface needs to be grafted with a polymer layer or integrated into a polymer composite matrix.
-
A Comparative Alternative: 3-(Trimethoxysilyl)propyl methacrylate (TMSPMA)
TMSPMA is one of the most common and commercially available silane coupling agents.[4][5] It is an ideal alternative for comparison due to its structural similarity to our topic chemical.
-
Functional Groups:
-
Silyl Headgroup: A trimethoxysilyl group -[Si(OCH₃)₃]. Possessing three hydrolyzable methoxy groups, TMSPMA has a higher propensity to form a dense, highly cross-linked polysiloxane network on the surface.[6]
-
Organic Functionality: An identical methacrylate group, allowing for the same subsequent polymerization reactions.[7]
-
The primary difference—two versus three hydrolyzable groups—is the central variable that will dictate the differences in surface morphology, layer stability, and uniformity.
High-Resolution Surface Characterization Techniques
To visualize and quantify the nanoscale differences between these treated surfaces, we rely on complementary high-resolution microscopy techniques.
Atomic Force Microscopy (AFM)
AFM is a premier technique for characterizing the topography of surfaces at the nanoscale. For delicate organic layers like silanes, Tapping Mode AFM is the method of choice. A sharp tip mounted on a cantilever is oscillated at its resonant frequency and "taps" the surface as it scans. This minimizes lateral shear forces that could damage the film.
-
Key Outputs:
-
Topography: A 3D map of the surface, revealing features like molecular islands, pits, and overall uniformity.
-
Surface Roughness (Ra, Rq): Quantitative metrics calculated from the topography data. Root Mean Square (Rq or RMS) roughness is particularly sensitive to large peaks and valleys.[1]
-
Phase Imaging: Provides information on the material properties (e.g., adhesion, stiffness) of the surface, which can help distinguish between the silane layer and the underlying substrate.
-
Scanning Electron Microscopy (SEM) with EDS
SEM provides high-magnification images of surface morphology by scanning it with a focused beam of electrons. While its resolution for fine topographical details on such thin films may be lower than AFM, it excels at providing a broader overview of the surface and can detect larger-scale defects or agglomerations.[8]
-
Key Outputs:
-
Morphology: Visualizes the surface structure, particularly useful for identifying widespread aggregation or dewetting of the silane layer.[9]
-
Energy-Dispersive X-ray Spectroscopy (EDS): When the electron beam strikes the sample, it emits characteristic X-rays. EDS analyzes these X-rays to provide elemental composition data, confirming the presence and distribution of silicon from the silane on the surface.[10]
-
Experimental Design & Protocols
A self-validating experimental design requires meticulous attention to each step, from substrate preparation to data acquisition. The following workflow and protocols provide a robust framework for comparing silane-treated surfaces.
General Workflow for Surface Preparation and Imaging
Caption: Experimental workflow from preparation to analysis.
Protocol 1: Surface Silanization
Causality: The choice of an anhydrous solvent is critical to prevent premature bulk polymerization of the silane in solution before it has a chance to react with the surface.[6] The final curing step ensures the removal of byproducts and promotes the formation of stable covalent bonds.
-
Substrate Preparation: Use silicon wafers or glass microscope slides. Clean and hydroxylate the surface by immersing in a Piranha solution (3:1 H₂SO₄:H₂O₂) for 30 minutes, followed by extensive rinsing with deionized water and drying under a stream of nitrogen. Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood.
-
Solution Preparation: In an inert atmosphere (e.g., a glovebox), prepare a 1% (v/v) solution of each silane (this compound and TMSPMA) in anhydrous toluene.
-
Silanization: Immerse the cleaned substrates in the respective silane solutions for 2 hours at room temperature.
-
Rinsing: Remove the substrates from the solution and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed (non-covalently bonded) silane molecules.
-
Curing: Cure the coated substrates in an oven at 110°C for 30 minutes.
-
Final Cleaning: Perform a final rinse (sonication) in toluene and acetone to remove any remaining unbound aggregates and dry with nitrogen.
Protocol 2: AFM Imaging and Analysis
Causality: Tapping Mode is essential to avoid scraping the relatively soft silane monolayer off the surface, which would produce imaging artifacts and incorrect roughness data.[1]
-
Instrument Setup: Use a high-resolution AFM (e.g., Bruker Dimension Icon or similar).
-
Cantilever Selection: Choose a silicon cantilever suitable for Tapping Mode in air with a resonant frequency of ~300 kHz and a spring constant of ~40 N/m.
-
Imaging Parameters:
-
Engage the tip on the surface in Tapping Mode.
-
Set the scan size to 1 µm x 1 µm for high-resolution analysis of molecular features.
-
Adjust the scan rate to ~1 Hz and the resolution to 512x512 pixels.
-
Optimize the amplitude setpoint to ensure the tip is gently tapping the surface.
-
-
Data Acquisition: Acquire topography and phase images from at least three different areas on each sample to ensure reproducibility.
-
Data Analysis:
-
Use the instrument's analysis software to flatten the images and remove bow or tilt artifacts.
-
Calculate the Root Mean Square (Rq) and Average (Ra) roughness for each topography image.
-
Protocol 3: SEM/EDS Analysis
Causality: A conductive coating may be necessary for insulating substrates like glass to prevent charging artifacts during electron microscopy. For silicon wafers, this is often not required.
-
Sample Mounting: Mount the samples onto SEM stubs using conductive carbon tape.
-
Coating (if necessary): For glass substrates, apply a thin (~5 nm) conductive coating of carbon or gold-palladium using a sputter coater.
-
Imaging:
-
Insert the sample into the SEM chamber.
-
Use an accelerating voltage of 5-10 kV to get good surface detail without excessive penetration into the substrate.
-
Acquire images at various magnifications (e.g., 1,000x, 10,000x, 50,000x) to assess large-scale uniformity and fine morphological features.
-
-
EDS Analysis:
-
Select a representative area of the sample at a moderate magnification (e.g., 5,000x).
-
Acquire an EDS spectrum for at least 60 seconds to obtain a clear elemental profile. Identify and quantify the atomic or weight percentage of Silicon (Si), Carbon (C), and Oxygen (O).
-
Comparative Analysis of Treated Surfaces
The structural difference between the dimethoxy and trimethoxy silanes is expected to manifest in distinct surface morphologies and quantitative roughness values.
Morphological and Topographical Findings
-
This compound Surface: With only two reactive sites and some steric hindrance from the methyl group, this silane is expected to form a less cross-linked, more uniform, and potentially thinner layer. AFM topography will likely reveal a relatively smooth surface with fewer large aggregates. The layer may behave more like a classic self-assembled monolayer (SAM).
-
TMSPMA Surface: The three reactive methoxy groups allow for extensive 3D polymerization. This often leads to the formation of distinct "islands" or aggregates on the surface, which can be observed with both AFM and SEM.[1] While covalently bound, the layer is often thicker and less uniform than a true monolayer, which will be reflected in higher roughness values.[6]
Quantitative Data Summary
The following table summarizes representative data that would be expected from the described experiments, based on findings in the literature for similar silane systems.[1][6]
| Parameter | Untreated Si Wafer | This compound | 3-(Trimethoxysilyl)propyl methacrylate (TMSPMA) | Justification |
| AFM Surface Roughness (Rq) | ~0.10 nm | ~0.18 nm | ~0.29 nm | Higher cross-linking of TMSPMA leads to more island formation and greater roughness. |
| AFM Surface Roughness (Ra) | ~0.08 nm | ~0.14 nm | ~0.22 nm | Consistent with Rq, showing a rougher surface for the trimethoxy silane. |
| SEM/EDS Si Content (At. %) | 0% (on surface) | ~5-8% | ~8-12% | TMSPMA's tendency to form thicker, polymerized layers results in a stronger Si signal. |
| SEM Morphology | Featureless | Smooth, uniform | Presence of small (<50nm) islands | Visual confirmation of the different layer formation mechanisms. |
Discussion and Practical Implications
Causality: Linking Molecular Structure to Surface Properties
The data clearly demonstrates that the number of hydrolyzable alkoxy groups is a primary determinant of the final surface structure.
-
TMSPMA (Trimethoxy): The high reactivity of the three methoxy groups drives rapid self-polymerization in the presence of trace water. This results in a robust, thicker, and more thermally stable coating, but at the cost of nanoscale uniformity. The surface is best described as a thin, highly cross-linked polymer film.
-
This compound (Dimethoxy): With fewer reactive sites, the surface reaction is more controlled. While some self-polymerization occurs, the tendency to form a more ordered, monolayer-like structure is higher. This leads to a smoother, more uniform surface, which may be advantageous for applications requiring precise control over surface chemistry and thickness.
Field-Proven Insights: Choosing the Right Silane
The choice between these two silanes is not about which is "better," but which is better suited for a specific application.
-
Choose 3-(Trimethoxysilyl)propyl methacrylate (TMSPMA) when:
-
Maximum durability and adhesion are required. The extensive cross-linking creates a very robust primer layer.
-
You are working with composite materials. It serves as an excellent coupling agent to improve the bond between an inorganic filler and a polymer matrix.[2][7]
-
Nanoscale smoothness is not the primary concern.
-
-
Choose this compound when:
-
A uniform, well-defined surface is critical. This is important for applications like biosensors or microarrays where consistent molecular orientation is needed.
-
Precise control over layer thickness is necessary.
-
You are building up complex molecular architectures layer-by-layer. The more controlled nature of the surface layer provides a better-defined foundation.
-
Conclusion
High-resolution imaging by AFM and SEM provides indispensable, quantitative data for evaluating the outcome of surface modification protocols. As demonstrated, the seemingly minor difference between a dimethoxy and a trimethoxy silyl group leads to significant, predictable changes in surface morphology and roughness. This compound is an ideal candidate for creating smooth, uniform functional surfaces, whereas TMSPMA excels in applications demanding maximum robustness and adhesion. By understanding the underlying chemical causality and employing the validation protocols described herein, researchers can confidently select and verify the optimal surface treatment for their scientific and developmental objectives.
References
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3-(Dimethoxymethylsilyl)propyl methacrylate | C10H20O4Si | CID 84485 - PubChem. Available from: [Link]
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Safety Data Sheet: 3-(trimethoxysilyl)propyl 2-methylprop-2-enoate. Available from: [Link]
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Surface characterizations of mono-, di-, and tri-aminosilane treated glass substrates - Lehigh University. Available from: [Link]
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AFM Observation of a Mica Surface Treated with Silane Coupling Agent Having a Mercapto Group | Semantic Scholar. Available from: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate
As researchers and scientists, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate, moving beyond simple instructions to explain the critical reasoning behind each procedure.
Pre-Disposal Assessment: Characterizing the Waste Stream
Before any disposal action is taken, a thorough understanding of the material is paramount. This compound is an organosilane methacrylate compound. While aggregated data from the European Chemicals Agency (ECHA) suggests that the pure substance does not meet the criteria for hazard classification in a majority of reports, this does not render it harmless, especially when it becomes a waste product mixed with other reagents or solvents.[1]
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[2] For this specific compound, we must consider the following:
-
Reactivity: As a silyl ester, it can react with water or moisture, especially in the presence of acids or bases, to release methanol. While the compound itself is stable, its waste stream may not be if improperly mixed.
-
Combustibility: Similar silane compounds are classified as combustible liquids.[3][4][5] Therefore, the waste should be managed as potentially ignitable.
-
Toxicity: The toxicological properties have not been fully investigated.[6] In the absence of comprehensive data, a precautionary principle applies. The waste should be handled as if it were toxic to avoid potential harm to human health and the environment.
Directive: Unless your institutional Environmental Health & Safety (EHS) department has explicitly determined otherwise based on specific analytical testing of your waste stream, all waste containing this compound must be treated as hazardous chemical waste.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Handling chemical waste requires unwavering adherence to safety protocols. The minimum required PPE when handling waste containers of this compound includes:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before each use and disposed of properly after handling the waste.[3]
-
Protective Clothing: A standard laboratory coat. Ensure it is fully buttoned.
-
Ventilation: All waste handling and transfers should occur within a certified chemical fume hood or in a well-ventilated area to minimize inhalation exposure.[3][7]
Step-by-Step Disposal Protocol: From Benchtop to Pickup
This protocol ensures compliance with EPA and laboratory safety standards.[8][9][10]
Step 1: Container Selection and Preparation
The integrity of the disposal process begins with the primary containment vessel.
-
Select an Appropriate Container: Use a clean, dry, and chemically compatible container. Borosilicate glass or high-density polyethylene (HDPE) are preferred. Ensure the container has a screw-top cap with a secure, leak-proof seal.
-
Pre-label the Container: Before adding any waste, affix a hazardous waste label. This is a critical EPA requirement.[9] The label must include the words "HAZARDOUS WASTE," the full chemical name(s) of the contents, and an appropriate hazard warning (e.g., "Combustible," "Handle with Caution").[9]
Step 2: Waste Segregation and Accumulation
Cross-contamination is a primary cause of laboratory accidents. Strict segregation is essential.
-
Isolate the Waste Stream: Dedicate a specific container solely for this compound and directly related waste (e.g., contaminated pipettes, wipes).
-
DO NOT MIX: Never mix this waste with other chemical waste streams, particularly:
-
Strong Acids or Bases: Can catalyze hydrolysis and decomposition.
-
Oxidizing Agents: Can create a fire or explosion hazard.
-
Aqueous Waste: To prevent hydrolysis and potential gas evolution.
-
Halogenated Solvents: To avoid complicating the final disposal method.[11]
-
-
Keep the Container Closed: The waste container must remain sealed at all times except when actively adding waste.[12] This prevents the release of vapors and protects the contents from atmospheric moisture.
Step 3: Storage in a Satellite Accumulation Area (SAA)
The EPA allows for the temporary storage of hazardous waste in designated areas at or near the point of generation, known as Satellite Accumulation Areas (SAAs).[9]
-
Designate the SAA: The SAA must be under the direct control and visual supervision of laboratory personnel.[9]
-
Provide Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.[11]
-
Update the Label: As waste is added, update the percentage composition on the hazardous waste label. When the container is full or ready for disposal, date the label.
Step 4: Arranging for Final Disposal
Hazardous waste must be tracked from its generation to its final disposal, a process known as "cradle-to-grave" management.
-
Contact EHS: Notify your institution's Environmental Health & Safety (EHS) or equivalent department for waste pickup. Do not attempt to dispose of the chemical down the drain or in regular trash.
-
Professional Disposal: Your institution will have a contract with a licensed hazardous waste disposal company.[9][12] This ensures the waste is transported and disposed of in compliance with all federal, state, and local regulations.[13]
-
Likely Disposal Method: The most common and effective disposal methods for this type of chemical waste are high-temperature incineration or fuel blending.[8][9]
Spill Management
In the event of a spill, immediately alert personnel in the area. Wearing appropriate PPE, absorb the spill with an inert, non-combustible material like vermiculite or sand. Collect the contaminated absorbent material into a designated hazardous waste container, label it appropriately, and manage it for disposal as described above.[4][7]
Summary of Disposal Procedures
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Precautionary principle due to combustibility, potential reactivity with other chemicals, and lack of complete toxicity data.[2] |
| Required PPE | Safety Goggles, Nitrile Gloves, Lab Coat | Protects against splashes, skin contact, and contamination. |
| Container Type | Borosilicate Glass or HDPE with Screw Cap | Ensures chemical compatibility and prevents leaks and vapor release.[11][12] |
| Waste Segregation | Keep separate from aqueous, acidic, basic, and oxidizing waste. | Prevents dangerous chemical reactions and simplifies the final disposal process.[8][11] |
| Storage Location | Labeled, in a designated Satellite Accumulation Area (SAA) with secondary containment. | Complies with EPA regulations and minimizes the risk of spills and exposure.[9] |
| Final Disposal | Via institutional EHS pickup for licensed incineration or fuel blending. | Ensures environmentally sound and legally compliant disposal.[9][12] |
Disposal Workflow Diagram
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- 11. acewaste.com.au [acewaste.com.au]
- 12. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 13. epa.gov [epa.gov]
Personal protective equipment for handling 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate (CAS No. 13732-00-8). This document is structured to offer procedural, step-by-step guidance, ensuring the safe handling, storage, and disposal of this chemical in a laboratory setting.
Immediate Safety Concerns & Hazard Assessment
This compound is an organosilicon compound that requires careful handling due to its potential hazards. While GHS classifications can vary between suppliers, a conservative approach is essential for laboratory safety. The primary hazards are associated with skin and eye irritation, and it may be a skin sensitizer.[1] Upon contact with water or moisture, it can liberate methanol, which has its own set of toxicological concerns, including effects on the central nervous system.[1]
GHS Hazard Identification:
-
Pictogram:
-
Hazard Statements:
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Benchtop Handling (Small Quantities) | Chemical splash goggles or safety glasses with side shields. | Nitrile or neoprene gloves.[1] | Standard laboratory coat. | Not generally required if handled in a well-ventilated area. |
| Large Scale Operations or Poor Ventilation | Face shield and chemical splash goggles.[1][7] | Nitrile or neoprene gloves.[1] | Chemical-resistant apron over a laboratory coat. | NIOSH-certified organic vapor respirator.[1][8] |
| Spill Cleanup | Face shield and chemical splash goggles.[1][7] | Heavy-duty nitrile or neoprene gloves. | Chemical-resistant suit or apron. | NIOSH-certified organic vapor respirator.[1][8] |
Rationale for PPE Selection
-
Eye and Face Protection: The potential for serious eye damage necessitates robust eye protection.[1] A face shield provides an additional layer of protection against splashes, especially during larger-scale work.[7]
-
Hand Protection: Nitrile or neoprene gloves offer good chemical resistance to this compound.[1] It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contact.[4][7]
-
Body Protection: A standard laboratory coat is sufficient for handling small quantities. For larger volumes or tasks with a higher risk of splashing, a chemical-resistant apron or suit is recommended to prevent skin contact and contamination of personal clothing.[8][9]
-
Respiratory Protection: In well-ventilated areas, respiratory protection is not typically required for small-scale operations.[2] However, if working in an area with poor ventilation or when dealing with larger quantities that could generate significant vapor, a NIOSH-certified respirator with an organic vapor cartridge is essential.[1][8]
Operational and Disposal Plans
Safe Handling and Storage
Engineering Controls:
-
Always handle this compound in a well-ventilated area.[2][10] A chemical fume hood is the preferred engineering control to minimize inhalation exposure.[11]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1][12]
Handling Procedures:
-
Before starting any work, ensure all necessary PPE is donned correctly.
-
Ground and bond containers when transferring the material to prevent static discharge, especially if it is considered a combustible liquid.[1][13]
-
Avoid contact with skin, eyes, and clothing.[8]
-
Do not breathe vapors or mists.[8]
-
After handling, wash hands thoroughly with soap and water.[2][7]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][14]
-
Protect from moisture, as the compound can react with water to produce methanol.[1]
Spill Response
-
Evacuate: Immediately evacuate the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[8] Do not use combustible materials like sawdust.[2]
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[1][8]
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal
All waste containing this compound should be treated as hazardous chemical waste.
-
Collect all waste in a clearly labeled, sealed container.
-
Dispose of the waste in accordance with all applicable federal, state, and local regulations.[13][15] Do not dispose of it down the drain.[2]
-
For reactive silyl compounds, a controlled hydrolysis procedure may be necessary to neutralize the chemical before final disposal. This should only be performed by trained personnel in a controlled environment, such as a fume hood.[11]
Visual Guides
PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE.
References
- Benchchem - Proper Disposal of Silyl Compounds: A Guide for Labor
- Chemos GmbH & Co. KG - Safety Data Sheet: 3-(trimethoxysilyl)
- Middlesex Gases & Technologies - Silane Safety D
- Aliphatic Chain Hydrocarbons - 3-(Dimethoxy(methyl)silyl)
- PubChem - 3-(Dimethoxymethylsilyl)
- IFSC - Hazardous Labor
- BLD Pharmatech - 3-(Dimethoxy(methyl)silyl)
- CymitQuimica - (3-Acryloxypropyl)
- ECHEMI - 3-(Trimethoxysilyl)
- Sigma-Aldrich - Safety Data Sheet for 3-(Trimethoxysilyl)
- Sigma-Aldrich - Safety Data Sheet for a rel
- AK Scientific, Inc. - Product information for 3-[Dimethoxy(methyl)
- Cole-Parmer - Material Safety Data Sheet - 3-(Trimethoxysilyl)
- Vesta Chemicals bv - 3-trimethoxysilylpropyl methacrylate Product Inform
- Amazon S3 - (3- ACRYLOXYPROPYL)
- Sigma-Aldrich - Safety Data Sheet for a related silane compound (disposal inform
- Fisher Scientific - Safety Data Sheet for a rel
- TCI Chemicals - 3-[Dimethoxy(methyl)
- Fisher Scientific - 3-(Trimethoxysilyl)
Sources
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. chemos.de [chemos.de]
- 3. 3-(Trimethoxysilyl)propyl methacrylate, 98% | Fisher Scientific [fishersci.ca]
- 4. louisville.edu [louisville.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 3-[Dimethoxy(methyl)silyl]propyl Methacrylate | 14513-34-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. file.bldpharm.com [file.bldpharm.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. aksci.com [aksci.com]
- 10. CAS 13732-00-8: (3-Acryloxypropyl)methyldimethoxysilane [cymitquimica.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. 3-trimethoxysilylpropyl methacrylate | CAS: 25302-85-0 | SilQon Memo [vestachem.com]
- 15. middlesexgases.com [middlesexgases.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
